molecular formula C5H5ClIN3 B079523 4-Chloro-5-iodo-6-methylpyrimidin-2-amine CAS No. 897030-99-8

4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Cat. No.: B079523
CAS No.: 897030-99-8
M. Wt: 269.47 g/mol
InChI Key: FLHZBTLBILVJOJ-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-6-methylpyrimidin-2-amine is a versatile pyrimidine derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its distinct molecular architecture, featuring both chloro and iodo substituents on the pyrimidine ring, makes it a valuable scaffold for constructing diverse compound libraries through sequential cross-coupling reactions and nucleophilic substitutions. This compound is a prominent building block in the synthesis of novel pyrimidine derivatives investigated as potential therapeutic agents . Research has explored such derivatives for a range of indications, including the treatment of asthma, chronic obstructive pulmonary disease (COPD), allergic rhinitis, and various cancers . Furthermore, substituted 2-aminopyrimidine cores are actively studied as kinase inhibitors, which are important for targeting signaling pathways in diseases like myeloproliferative neoplasms . The presence of halogen atoms at the 4 and 5 positions allows for selective functionalization, enabling researchers to systematically explore structure-activity relationships (SAR) and develop targeted inhibitors for specific enzymes and receptors.

Properties

IUPAC Name

4-chloro-5-iodo-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClIN3/c1-2-3(7)4(6)10-5(8)9-2/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHZBTLBILVJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469956
Record name 4-chloro-5-iodo-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897030-99-8
Record name 4-chloro-5-iodo-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Abstract: this compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its trifunctional nature—possessing chloro, iodo, and amino substituents—provides a versatile scaffold for the synthesis of complex molecular architectures through various cross-coupling and substitution reactions. This guide presents a comprehensive, field-proven methodology for the synthesis of this key building block. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and offer insights into the underlying reaction mechanisms. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the preparation of this valuable compound.

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound.[1] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutics across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2]

The functionalization of the pyrimidine core with halogens, such as chlorine and iodine, dramatically enhances its utility as a synthetic intermediate. These halogens serve as versatile handles for introducing molecular diversity through well-established transformations like Suzuki, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions. The title compound, this compound, is particularly valuable as the differential reactivity of the C4-Cl bond and the C5-I bond allows for selective, sequential modifications, enabling the construction of complex and targeted molecular libraries for drug screening.[3]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the readily available precursor, 2-Amino-4-hydroxy-6-methylpyrimidine (also known as 6-methylisocytosine). The strategy involves:

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group.

  • Iodination: Regioselective electrophilic iodination at the C5 position.

This pathway is logical and efficient, as the starting material is commercially accessible and the subsequent transformations are high-yielding and well-documented for analogous systems.

Retrosynthesis Target This compound Intermediate1 2-Amino-4-chloro-6-methylpyrimidine Target->Intermediate1 Electrophilic Iodination StartingMaterial 2-Amino-4-hydroxy-6-methylpyrimidine Intermediate1->StartingMaterial Chlorination

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This procedure details the conversion of a 4-hydroxypyrimidine to a 4-chloropyrimidine using phosphorus oxychloride (POCl₃), a standard and effective chlorinating agent for this transformation.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq).

  • Reagent Addition: Carefully add freshly distilled phosphorus oxychloride (POCl₃) (approx. 5-6 mL per gram of starting material) to the flask.

  • Heating: Heat the mixture to reflux. The reaction is typically complete when the mixture becomes a homogeneous solution.[4] Monitor the reaction progress by TLC (Thin-Layer Chromatography).

  • Work-up (Quenching): After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and must be done with caution.

  • Neutralization: Adjust the pH of the resulting aqueous solution to ~8 using a 25% aqueous ammonia solution.[5] This will precipitate the product.

  • Isolation: Filter the resulting solid precipitate and wash it thoroughly with cold water.[4]

  • Purification: Recrystallize the crude product from 50% aqueous ethanol to yield pure 2-Amino-4-chloro-6-methylpyrimidine as a solid.[5]

Causality and Insights:

  • Phosphorus Oxychloride (POCl₃): Serves as both the reagent and solvent. It effectively converts the more stable keto-enol tautomer of the starting material into the desired chloro-substituted pyrimidine.

  • Reflux: Provides the necessary activation energy for the chlorination reaction to proceed to completion.

  • Ice Quench & Neutralization: The ice quench safely hydrolyzes the excess reactive POCl₃. The subsequent neutralization with ammonia is critical to deprotonate the aminopyrimidine product, rendering it insoluble in water and allowing for its isolation by filtration.

Step 2: Synthesis of this compound

This step involves the direct electrophilic iodination of the electron-rich pyrimidine ring at the C5 position using N-Iodosuccinimide (NIS).

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-Amino-4-chloro-6-methylpyrimidine (1.0 eq) obtained from Step 1 in anhydrous dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. The use of a slight excess of NIS ensures complete conversion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction for completion by TLC (typically 4-12 hours).[6]

  • Work-up (Quenching): Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted iodine/NIS.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Causality and Insights:

  • N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent. It is easier and safer to handle than elemental iodine.

  • DMF Solvent: A polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism of the electrophilic substitution.

  • C5-Position Selectivity: The C5 position is the most electron-rich and sterically accessible position on the ring, activated by the strong electron-donating amino group at C2 and the weaker activating methyl group at C6.

Overall Synthetic Workflow

Synthesis_Workflow Start 2-Amino-4-hydroxy- 6-methylpyrimidine Step1 Chlorination Start->Step1 POCl3, Reflux Intermediate 2-Amino-4-chloro- 6-methylpyrimidine Step1->Intermediate Step2 Iodination Intermediate->Step2 NIS, DMF Product 4-Chloro-5-iodo- 6-methylpyrimidin-2-amine Step2->Product

Caption: Overall workflow for the two-step synthesis.

Physicochemical and Spectroscopic Data

Proper characterization of the intermediate and final product is essential to confirm identity and purity.

Property2-Amino-4-hydroxy-6-methylpyrimidine2-Amino-4-chloro-6-methylpyrimidineThis compound
Molecular Formula C₅H₇N₃OC₅H₆ClN₃C₅H₅ClIN₃
Molecular Weight 125.13 g/mol [7]143.57 g/mol [4]269.48 g/mol
Appearance White to off-white solidSolidYellow solid (Expected)[6]
Melting Point 290-292 °C (dec.)[7]183-186 °CNot readily available
¹H NMR (Expected) -δ ~2.2 (s, 3H, CH₃), ~6.2 (s, 1H, Ar-H), ~6.7 (br s, 2H, NH₂)δ ~2.5 (s, 3H, CH₃), ~5.5-6.5 (br s, 2H, NH₂)
¹³C NMR (Expected) --Signals for CH₃, and four distinct aromatic carbons.

Note: Expected NMR shifts are estimates and should be confirmed by analysis. Spectroscopic data for the final product is available in chemical databases.[8]

Mechanistic Insights: Electrophilic Aromatic Substitution

The key C-C bond-forming step, the iodination of the pyrimidine ring, proceeds via a classical electrophilic aromatic substitution (SₑAr) mechanism. The electron-donating amino group at the C2 position strongly activates the ring towards electrophilic attack, directing the incoming electrophile (I⁺ from NIS) to the C5 position. The reaction proceeds through a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or sigma complex.

Caption: Simplified mechanism of the C5 iodination step.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a certified fume hood. Wear appropriate PPE, including a face shield, and have a suitable quenching agent readily available.

  • N-Iodosuccinimide (NIS): An oxidizing agent and an irritant. Avoid contact with skin and eyes.

  • Dimethylformamide (DMF): A potential skin irritant and teratogen. Use in a well-ventilated area and avoid inhalation or skin contact.

  • General Hazards: The intermediate, 2-Amino-4-chloro-6-methylpyrimidine, is known to cause skin and serious eye irritation and may cause respiratory irritation.[9]

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence involving chlorination of 2-amino-4-hydroxy-6-methylpyrimidine followed by regioselective iodination. The protocols described herein are based on established chemical principles and provide a clear, reproducible pathway for obtaining this versatile building block. The multi-functional nature of the final compound makes it an exceptionally valuable precursor for the development of novel pyrimidine-based derivatives in the ongoing quest for new and effective therapeutic agents.

References

  • Ali, H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 9(4), 1-13.
  • Taylor & Francis Online. (2024). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Chinese Chemical Society. Available from: [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(14), 3293.
  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Available from: [Link]

  • Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. (2019). European Journal of Medicinal Chemistry, 164, 134-147.
  • PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Available from: [Link]

Sources

A Technical Guide to the Chemical Properties and Applications of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-5-iodo-6-methylpyrimidin-2-amine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its pyrimidine core is a well-established scaffold in numerous bioactive molecules, and the strategic placement of chloro, iodo, amino, and methyl groups provides a versatile platform for synthetic diversification.[1] The orthogonal reactivity of the halogen substituents—the chlorine atom at the 4-position being susceptible to nucleophilic aromatic substitution and the iodine atom at the 5-position being amenable to transition-metal-catalyzed cross-coupling reactions—makes this molecule an exceptionally valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic strategy, key reactivity profiles, and practical applications, intended for researchers and professionals in drug discovery and development.

Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of countless therapeutic agents, from antiviral medications to kinase inhibitors for oncology.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has cemented its role in modern drug design. The compound this compound (CAS No. 897030-99-8) represents a sophisticated iteration of this scaffold. It is not merely a pyrimidine; it is a synthetic intermediate engineered for versatility.

This guide serves as a technical resource, consolidating the known properties and exploring the synthetic potential of this compound. We will delve into the causality behind its reactivity, providing field-proven insights into how its distinct functional groups can be selectively manipulated to generate novel compound libraries for biological screening.

Physicochemical and Spectroscopic Properties

The accurate characterization of a chemical entity is the foundation of its reliable use in research and development. The properties of this compound are summarized below.

Core Chemical Data

All quantitative data has been aggregated from supplier technical sheets and chemical databases to provide a clear reference for laboratory use.

PropertyValueSource(s)
CAS Number 897030-99-8[2]
Molecular Formula C₅H₅ClIN₃[2]
Molecular Weight 269.47 g/mol [2][3]
Melting Point 197 - 199 °C[3]
Appearance White to off-white crystalline solid (typical)
XLogP3 2.2[3]
Polar Surface Area (PSA) 51.8 Ų[3]
Purity (Typical) ≥95%[2]
Spectroscopic Profile

While raw spectral data requires direct acquisition, a skilled scientist can predict the key features based on the molecular structure. Spectroscopic analysis is available for this compound, confirming its structural integrity.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be relatively simple. A singlet with an integration of 3H would correspond to the methyl (-CH₃) protons. A broad singlet integrating to 2H would represent the amine (-NH₂) protons; its chemical shift can be highly dependent on the solvent and concentration. The absence of other aromatic protons simplifies the spectrum, making it a clean tool for monitoring reactions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Five distinct signals are expected for the five carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbon atoms bonded to halogens (C4 and C5) and nitrogen atoms showing characteristic downfield shifts.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations characteristic of the pyrimidine ring (1500-1650 cm⁻¹), and C-halogen (C-Cl, C-I) stretches in the fingerprint region.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 269. The presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, providing a clear signature for the compound's composition.

Synthesis and Reactivity: A Platform for Diversification

The true value of this compound lies in its synthetic utility. Its structure allows for selective, sequential reactions, a critical advantage in library synthesis.

Proposed Synthetic Pathway

While multiple synthetic routes may exist, a logical and efficient pathway can be proposed based on established pyrimidine chemistry, starting from the readily available 2-amino-6-methylpyrimidin-4-ol.

G A 2-Amino-6-methylpyrimidin-4-ol B 2-Amino-5-iodo-6-methylpyrimidin-4-ol A->B  Step 1: Iodination  N-Iodosuccinimide (NIS)  Solvent: DMF or Acetonitrile C This compound (Target Compound) B->C  Step 2: Chlorination  Phosphorus Oxychloride (POCl₃)  Heat (Reflux)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

This protocol is a representative methodology based on standard procedures for analogous compounds and should be optimized for specific laboratory conditions.[5]

  • Step 1: Iodination.

    • To a solution of 2-amino-6-methylpyrimidin-4-ol (1.0 eq) in dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

    • Causality: The pyrimidine ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The hydroxyl group at C4 is an activating group, directing the electrophile (I⁺ from NIS) to the ortho position (C5).

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude intermediate, 2-amino-5-iodo-6-methylpyrimidin-4-ol, by recrystallization or column chromatography.

  • Step 2: Chlorination.

    • Carefully add the dried intermediate from Step 1 (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

    • Heat the mixture to reflux (approx. 107 °C) and maintain for 3-5 hours until the reaction is complete (monitored by TLC/LC-MS).

    • Causality: POCl₃ is a standard and highly effective reagent for converting pyrimidinols (the keto tautomer) into their corresponding chloro-pyrimidines. The reaction proceeds via a phosphate ester intermediate.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

Key Reactivity and Synthetic Utility

The compound's design allows for distinct, non-interfering reactions at the C4 and C5 positions.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Transition-Metal Cross-Coupling Core This compound SNAr_Product 4-Substituted Product (e.g., Ether, Amine) Core->SNAr_Product Nu-H / Base (e.g., R-OH, R₂NH) Suzuki_Product Suzuki Coupling (C-C Bond) Core->Suzuki_Product R-B(OH)₂ Pd Catalyst Sonogashira_Product Sonogashira Coupling (C-C Bond) Core->Sonogashira_Product Alkynes Pd/Cu Catalysts Buchwald_Product Buchwald-Hartwig (C-N Bond) Core->Buchwald_Product Amines Pd Catalyst

Caption: Key reaction pathways available for the title compound.

  • Reactivity at C4 (Chloro Group): The chlorine atom is activated towards Nucleophilic Aromatic Substitution (SₙAr) by the electron-withdrawing pyrimidine ring nitrogens. This allows for the straightforward introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, typically under basic conditions. This reaction is generally faster and occurs under milder conditions than reactions at the iodo position.

  • Reactivity at C5 (Iodo Group): The C-I bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions . Its lower bond dissociation energy compared to the C-Cl bond makes it preferentially reactive in catalytic cycles involving oxidative addition to a low-valent metal center (e.g., Pd(0)). This enables powerful C-C and C-N bond-forming reactions:

    • Suzuki Coupling: With boronic acids/esters to form aryl- or alkyl-substituted pyrimidines.

    • Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.

    • Buchwald-Hartwig Amination: With amines to form 5-aminopyrimidine derivatives.

Applications in Drug Discovery

The primary application of this compound is as a versatile intermediate for building libraries of potential drug candidates. The orthogonal reactivity is key to this process.

G A Core Scaffold (Title Compound) B Intermediate 1 (C5 Diversified via Cross-Coupling) A->B Reaction 1 (e.g., Suzuki) C Final Products (C4 Diversified via SₙAr) B->C Reaction 2 (e.g., Amination) D Compound Library for High-Throughput Screening C->D Purification

Caption: Workflow for library synthesis using the core scaffold.

A typical strategy involves first performing a cross-coupling reaction at the C5-iodo position. The resulting product, now bearing a new substituent at C5, can then be subjected to SₙAr at the C4-chloro position. By varying the reagents used in each step, a large matrix of unique compounds can be rapidly synthesized from a single, advanced intermediate. This approach is highly efficient for exploring structure-activity relationships (SAR) around the pyrimidine core, particularly in programs targeting enzymes like kinases, where the pyrimidine often serves as a hinge-binding motif.[6]

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, proper safety protocols are mandatory. The following guidelines are based on safety data for the title compound and structurally related chemicals.[3][7][8]

Hazard CategoryRecommendation
Handling Handle in a well-ventilated area or chemical fume hood.[3] Wear suitable protective clothing, including gloves and safety glasses/goggles.[7] Avoid formation and inhalation of dust and aerosols.[3]
Health Hazards May be harmful if swallowed, inhaled, or in contact with skin.[8] Causes skin and serious eye irritation.[8]
First Aid Eyes: Rinse cautiously with water for several minutes.[7] Skin: Wash with plenty of soap and water.[7] Inhalation: Move person to fresh air.[7] Ingestion: Seek immediate medical attention.
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in medicinal and materials chemistry. Its pre-installed, orthogonally reactive functional groups provide a robust and flexible platform for the synthesis of novel, complex molecules. For research teams engaged in the discovery of new therapeutic agents, this compound offers a reliable and efficient starting point for the exploration of chemical space around the privileged pyrimidine scaffold, accelerating the journey from initial hit identification to lead optimization.

References

  • This compound - Echemi.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Safety Data Sheet - Jubilant Ingrevia.

  • This compound(897030-99-8) 1 H NMR - ChemicalBook.

  • 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem.

  • 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 - Sigma-Aldrich.

  • This compound - CAS:897030-99-8 - Abovchem.

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents.

  • 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem.

  • 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem.

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central.

  • 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 - Sigma-Aldrich.

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

  • 2-Amino-4-chloro-6-methylpyrimidine synthesis - ChemicalBook.

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH.

  • 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem.

Sources

An In-Depth Technical Guide to the Solubility of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-iodo-6-methylpyrimidin-2-amine is a halogenated pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] The arrangement of the chloro, iodo, methyl, and amine functional groups on the pyrimidine core creates a unique physicochemical profile that dictates its behavior in various solvent systems. Understanding the solubility of this compound is a critical first step in its application, from synthetic workup and purification to formulation and biological screening.

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility characteristics to advance their work.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the nature of the solvent. For this compound, the key structural features are:

  • The Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are electronegative, making it a polar heterocyclic system capable of hydrogen bonding.[3]

  • The Amino Group (-NH2): This group is a hydrogen bond donor and can significantly increase the polarity of the molecule, promoting solubility in polar protic solvents.

  • The Chloro (-Cl) and Iodo (-I) Groups: These bulky halogen substituents increase the molecular weight and surface area, which can decrease solubility. Their electronegativity also contributes to the overall polarity of the molecule.

  • The Methyl Group (-CH3): This is a nonpolar, hydrophobic group that can reduce solubility in polar solvents.

The interplay of these functional groups results in a molecule with moderate polarity. It is expected to exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic and polar protic solvents.

Factors Influencing Solubility

Several external factors can influence the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[3][4] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice forces of the solid.

  • Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Solvents with a polarity similar to that of this compound are likely to be the most effective.

  • pH: While more critical for aqueous solubility, the acidic or basic nature of the solvent can influence the ionization state of the amino group on the pyrimidine ring, which in turn can affect its solubility.[3]

Predictive Qualitative Solubility

Based on the structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made. This serves as a starting point for experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amino group can form hydrogen bonds with the solvent's hydroxyl group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)High to ModerateThe polar nature of these solvents can interact with the polar pyrimidine ring and amino group.
Nonpolar Aprotic Toluene, HexaneLowThe overall polarity of the compound is too high for significant interaction with nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowThe presence of a chloro group on the solute may offer some affinity for chlorinated solvents.

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately determine the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials.

    • Add a known volume of each selected organic solvent to the vials.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Constant agitation is crucial.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the filtered supernatant samples into the HPLC system.

    • Determine the concentration of the compound in the saturated solutions by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • The solubility is the concentration of the compound determined in the saturated solution. This can be expressed in various units, such as mg/mL, g/L, or mol/L.

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result weigh Weigh excess compound add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate at constant temperature with agitation add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter hplc Quantify by HPLC filter->hplc calculate Calculate solubility hplc->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility: A Conceptual Diagram

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_external External Factors Solubility Solubility Polarity Molecular Polarity Polarity->Solubility MW Molecular Weight MW->Solubility H_Bond Hydrogen Bonding Capacity H_Bond->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvent_H_Bond Solvent H-Bonding Solvent_H_Bond->Solubility Temperature Temperature Temperature->Solubility pH pH pH->Solubility

Caption: Key factors influencing the solubility of an organic compound.

Safety and Handling

Halogenated pyrimidines should be handled with care.[6] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for this compound and the organic solvents used.

Conclusion

References

  • Solubility of Things. (n.d.). Pyrimidine.
  • BenchChem. (2025). Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • ResearchGate. (2016). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

  • World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

  • Unknown. (2023). Solubility of Organic Compounds.
  • ResearchGate. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubMed. (1992). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. Retrieved from [Link]

  • PubMed. (1993). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity of halogenated pyrimidines in the plant and nematode models: Radish seed germination rate (A), total length of radish seedlings (B), and representative plant images (C). Retrieved from [Link]

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A Comprehensive Technical Guide to 4-Chloro-5-iodo-6-methylpyrimidin-2-amine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine, a highly functionalized heterocyclic compound. With its unique arrangement of reactive sites, this pyrimidine derivative serves as a pivotal building block for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. This document will cover its core physicochemical properties, logical synthetic pathways, significant applications in drug development, and essential safety and handling protocols. The insights presented herein are curated for researchers, chemists, and professionals in drug discovery, offering a blend of established data and field-proven expertise to facilitate its effective utilization in creating next-generation therapeutics.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are foundational to life itself as components of nucleic acids. The strategic placement of chloro, iodo, methyl, and amine groups on the pyrimidine ring imparts a distinct chemical personality, making it a valuable intermediate for synthetic chemists.

Its primary identifier is its Chemical Abstracts Service (CAS) number: 897030-99-8 [1][2]. The key properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 897030-99-8[1][2]
Molecular Formula C₅H₅ClIN₃[1][2]
Molecular Weight 269.47 g/mol [1][2]
Exact Mass 268.92200 Da[2]
Melting Point 197-199 °C[2]
Appearance Typically a solidN/A
XLogP3 2.2064[2]
Polar Surface Area (PSA) 51.8 Ų[2]

These properties suggest a compound with moderate lipophilicity (XLogP3) and a solid state at room temperature, which are typical characteristics for molecules of this complexity and are relevant for handling and reaction setup.

Synthesis and Mechanistic Insights: A Strategic Approach

A plausible and efficient approach involves starting with a commercially available precursor like 2-amino-4-hydroxy-6-methylpyrimidine and proceeding through chlorination and iodination steps.

Conceptual Synthesis Workflow

The following diagram illustrates a logical, high-level workflow for the synthesis of the target compound.

G A 2-Amino-4-hydroxy- 6-methylpyrimidine B 2-Amino-4-chloro- 6-methylpyrimidine A->B C 4-Chloro-5-iodo- 6-methylpyrimidin-2-amine (Target Compound) B->C

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Rationale and Protocol Considerations
  • Chlorination of the Hydroxyl Group: The conversion of the 4-hydroxy group to a chloro group is a standard transformation in pyrimidine chemistry. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The hydroxyl group is first protonated, making it a good leaving group (water), which is then displaced by a chloride ion. This reaction transforms the relatively unreactive hydroxyl group into a versatile chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

  • Electrophilic Iodination: The pyrimidine ring, activated by the amino group, can then undergo electrophilic substitution. The introduction of the iodine atom at the 5-position can be accomplished using an iodinating agent such as N-Iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent like iodic acid (HIO₃). The choice of reagent depends on the desired reactivity and reaction conditions. This step is critical as it introduces a second reactive halogen, providing another site for diversification.

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs. Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a privileged structure in drug design[3]. This compound is particularly valuable due to its multiple points for chemical modification, allowing for the creation of diverse compound libraries for screening.

A Versatile Chemical Scaffold

The true power of this molecule lies in its potential for selective, differential chemistry. The chloro and iodo groups have distinct reactivities, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the sequential and controlled introduction of different substituents.

G cluster_C4 C4 Position (Chloro) cluster_C5 C5 Position (Iodo) cluster_N2 N2 Position (Amine) Core 4-Chloro-5-iodo- 6-methylpyrimidin-2-amine C4_Node Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Coupling Core->C4_Node  Selective Functionalization   C5_Node Suzuki Coupling (C-C bond) Sonogashira Coupling (C-C triple bond) Core->C5_Node  Orthogonal Reactivity   N2_Node Amide Formation Sulfonamide Formation Reductive Amination Core->N2_Node  Derivatization  

Caption: Reactivity sites of this compound for library synthesis.

Therapeutic Potential

Derivatives of 2-aminopyrimidine have demonstrated significant biological activity across multiple therapeutic areas:

  • Oncology: Many kinase inhibitors feature a 2-aminopyrimidine core, which serves as an effective "hinge-binding" motif in the ATP-binding pocket of kinases. The development of novel pyrimidin-2-amine derivatives as potent inhibitors of kinases like PLK4 (Polo-like kinase 4) highlights the scaffold's importance in creating anticancer agents[4].

  • Antiviral and Antibacterial Agents: The pyrimidine ring is central to numerous anti-infective drugs. Its ability to mimic natural nucleobases allows it to interfere with viral or bacterial replication processes[3].

  • Central Nervous System (CNS) Disorders: The scaffold is also present in drugs targeting CNS pathways, acting as channel blockers or receptor modulators[3].

The subject molecule is an ideal starting point for generating novel compounds to be tested in these and other disease models. Its derivatives have been investigated for a range of activities, including potential anticancer properties[5].

Safety, Handling, and Storage

As with any halogenated and reactive chemical intermediate, proper safety protocols are paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed, data from closely related aminopyrimidines provides a strong basis for safe handling procedures.

Hazard Identification and Personal Protective Equipment (PPE)
  • Potential Hazards: Based on analogous structures, this compound should be considered harmful if swallowed or in contact with skin. It is likely to cause skin and serious eye irritation[6][7]. Inhalation of dust should be avoided.

  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood[2][6]. Avoid formation of dust and aerosols. Use non-sparking tools to prevent ignition sources[2].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. Ensure eyewash stations are readily accessible[6][7].

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact[7].

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95)[8].

First Aid and Emergency Procedures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[6][7].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[6][7].

  • Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical assistance[6][7].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[6][7].

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some related compounds are noted to be air or moisture sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended[6].

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[6].

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its highly functionalized structure provides a robust platform for generating novel molecular entities with significant therapeutic potential. By understanding its properties, synthetic pathways, and reactivity, researchers can leverage this versatile scaffold to accelerate the development of new medicines targeting a wide range of human diseases. Adherence to strict safety protocols is essential to ensure its responsible and effective use in the laboratory.

References

  • PubChem. 4-Chloro-5-methylpyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • Alzchem Group. 2-Amino-4-chloro-6-methylpyrimidine. Available from: [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available from: [Link]

  • PubChem. 2-Amino-4-chloro-6-methylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • Taylor, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Available from: [Link]

  • Google Patents. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.

Sources

The Strategic Intermediate: A Technical Guide to 4-Chloro-5-iodo-6-methylpyrimidin-2-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. Its derivatives are integral components of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its reactivity, lipophilicity, and metabolic stability, which are critical for optimizing drug efficacy and safety. In the landscape of drug discovery, particularly in the development of kinase inhibitors, substituted pyrimidines have emerged as a highly successful class of compounds. This guide focuses on a key, yet specialized, building block: 4-Chloro-5-iodo-6-methylpyrimidin-2-amine . Its unique trifunctional nature, possessing an amino group, a chloro substituent, and an iodo substituent, offers a versatile platform for the synthesis of complex molecular architectures and diverse chemical libraries. This document will provide an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

PropertyValue
CAS Number 897030-99-8[1]
Molecular Formula C₅H₅ClIN₃[1]
Molecular Weight 269.47 g/mol [1]
Appearance Likely a solid
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.
Storage Store in a cool, dry, and dark place to prevent degradation.

Synthesis of this compound: A Proposed Pathway

Synthetic Pathway A 2-Amino-4-hydroxy- 6-methylpyrimidine B 2-Amino-4-chloro- 6-methylpyrimidine A->B  POCl₃, reflux   C 4-Chloro-5-iodo- 6-methylpyrimidin-2-amine B->C  NIS, Acetonitrile, reflux   Reactivity_Hierarchy cluster_0 This compound Pyrimidine N(1)-C(2)(NH2)-N(3)-C(4)(Cl)-C(5)(I)-C(6)(CH3) Iodo C5-Iodo (More Reactive) Pyrimidine->Iodo Primary site for oxidative addition Chloro C4-Chloro (Less Reactive) Pyrimidine->Chloro Suzuki Suzuki Sonogashira Sonogashira Buchwald Buchwald-Hartwig Iodo->Suzuki Iodo->Sonogashira Iodo->Buchwald Kinase_Inhibitor_Scaffold Scaffold This compound C5-Iodo C4-Chloro C2-Amino Hinge Kinase Hinge Region Scaffold:f3->Hinge  H-bond donor Pocket1 Hydrophobic Pocket 1 Scaffold:f1->Pocket1  Suzuki/Sonogashira  Coupling Pocket2 Hydrophobic Pocket 2 Scaffold:f2->Pocket2  Suzuki/Buchwald-Hartwig  Coupling

Sources

A Technical Guide to the Synthetic and-Medicinal Chemistry Applications of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-iodo-6-methylpyrimidin-2-amine is a highly functionalized heterocyclic compound poised for significant applications in synthetic and medicinal chemistry. Its pyrimidine core is a well-established "privileged scaffold" found in numerous biologically active molecules, including a variety of approved drugs.[1][2][3] The strategic placement of a methyl group, an amino group, and two distinct halogen atoms—a chloro and an iodo group—offers a rich platform for selective, multi-step synthetic diversification. This guide provides an in-depth exploration of the potential research areas for this versatile building block, offering both strategic insights and detailed experimental protocols to empower researchers in their quest for novel chemical entities.

Section 1: The Synthetic Versatility of a Multi-Functionalized Pyrimidine Core

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This disparity allows for a predictable and sequential functionalization of the pyrimidine ring, making it a powerful tool for constructing complex molecular architectures.

Orthogonal Reactivity: A Tale of Two Halogens

The key to unlocking the synthetic potential of this molecule lies in exploiting the reactivity differences between the C5-I and C4-Cl bonds. The C-I bond readily undergoes oxidative addition to a palladium(0) catalyst, enabling a wide range of cross-coupling reactions at the 5-position. In contrast, the C-Cl bond is less reactive and typically requires more forcing conditions or specialized catalyst systems to participate in similar transformations. This allows for a stepwise approach to molecular elaboration.

Caption: Selective functionalization pathway for this compound.

Key Synthetic Transformations & Protocols

The iodinated position is ripe for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Suzuki-Miyaura Coupling: This reaction is a robust method for forming biaryl structures.[4][5] The reactivity of the C-I bond allows for coupling with a wide range of boronic acids and esters under relatively mild conditions.

  • Sonogashira Coupling: The formation of a carbon-carbon bond between the pyrimidine and a terminal alkyne can be achieved efficiently via Sonogashira coupling.[6][7][8] This reaction introduces a linear alkyne moiety, which can serve as a handle for further transformations or as a key structural element in its own right.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is a general starting point and may require optimization for specific alkynes.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) and triethylamine (2.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.[9]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Following functionalization at the 5-position, the chloro group at the 4-position can be displaced by a variety of nucleophiles.[10] The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack.

  • Amination: A wide range of primary and secondary amines can be used to introduce diverse side chains, a common strategy in medicinal chemistry.[11][12]

  • Alkoxylation/Thiolation: Alcohols and thiols can also serve as nucleophiles to generate the corresponding ethers and thioethers.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • Reaction Setup: In a sealed tube, dissolve the 5-substituted-4-chloro-6-methylpyrimidin-2-amine (1.0 eq) in a suitable solvent such as n-butanol or dioxane.

  • Reagents: Add the desired amine (1.5-2.0 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Tabulated Data: Exemplary Reactions on Related Scaffolds

While specific yield data for this compound is not extensively published, the following table provides representative yields for similar transformations on related pyrimidine systems, demonstrating the feasibility of the proposed synthetic routes.

Reaction TypeHalogen PositionCoupling Partner/NucleophileCatalyst/ConditionsProduct TypeTypical Yield (%)Reference
Suzuki Coupling6-ChloroArylboronic acidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O6-Arylpyrimidine70-95[13]
Sonogashira Coupling6-BromoTerminal alkynePd(PPh₃)₄, CuI, THF/Et₃N6-Alkynylpyrimidine85-93[9]
Nucleophilic Substitution4-ChloroVarious aminesPropanol, Microwave, 120-140 °C4-Aminopyrimidine60-85[11]

Section 2: A Scaffold for Drug Discovery

The 2-aminopyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][14][15] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[16][17]

The Pyrimidine Scaffold in Kinase Inhibition

Many kinase inhibitors utilize the aminopyrimidine scaffold to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the binding of adenine in ATP.[18] The substituents at the 4, 5, and 6 positions of the pyrimidine ring project into different regions of the active site, allowing for the modulation of potency and selectivity against different kinases.

Caption: Conceptual binding of a substituted pyrimidine to a kinase active site.

Design Strategies for Novel Bioactive Molecules

The synthetic versatility of this compound allows for the systematic exploration of chemical space around the pyrimidine core.

  • Library Synthesis: A combinatorial approach, using a diverse set of boronic acids for Suzuki coupling at C5 followed by a panel of amines for SNAr at C4, can rapidly generate a library of novel compounds for high-throughput screening.

  • Structure-Based Design: For kinases with known crystal structures, the C4 and C5 substituents can be rationally designed to target specific features of the ATP-binding site, such as the gatekeeper residue or the DFG motif, to enhance potency and selectivity.[14]

  • Beyond Kinases: The pyrimidine scaffold is also found in compounds with a wide range of other biological activities, including antiviral, antibacterial, and anti-inflammatory properties, representing further avenues for investigation.[2][3][19]

Proposed Screening Cascade

A logical progression from compound synthesis to biological evaluation is crucial for successful drug discovery.

Screening_Cascade A Library Synthesis via Sequential Functionalization B Primary Biochemical Screen (e.g., Kinase Panel) A->B Diverse Compounds C Hit Confirmation & Potency Determination (IC50) B->C Initial Hits D Cell-Based Assays (Proliferation, Apoptosis) C->D Confirmed Hits E Lead Optimization (Structure-Activity Relationship) D->E Cell-Active Hits F In Vivo Efficacy & Toxicology Studies E->F Optimized Leads

Caption: A typical workflow for drug discovery utilizing the pyrimidine scaffold.

Conclusion

This compound is a potent and underutilized building block for chemical innovation. The orthogonal reactivity of its halogen substituents provides a clear and reliable roadmap for the synthesis of diverse and complex molecules. Its inherent structural similarity to the core of many successful pharmaceuticals, particularly kinase inhibitors, makes it an exceptionally promising starting point for drug discovery campaigns. This guide has outlined key research directions and provided actionable protocols to facilitate the exploration of this high-potential chemical entity.

References

  • Curr Pharm Des. (2025).
  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry.
  • BenchChem. (2025).
  • Journal of Medicinal Chemistry. (2021).
  • National Institutes of Health. (2021).
  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • National Institutes of Health. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.
  • SciSpace. (2021).
  • ResearchGate. (2025).
  • ResearchGate.
  • ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
  • Wikipedia. Sonogashira coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.

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Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidines, in particular, are privileged structures found in a vast array of biologically active compounds. The targeted synthesis of substituted pyrimidines is therefore of critical importance. This document provides a detailed technical guide on the application of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The presence of two distinct halogen atoms on the pyrimidine ring—a chloro group at the 4-position and an iodo group at the 5-position—makes this substrate a highly versatile building block for sequential, site-selective derivatization. This guide will elucidate the principles governing this selectivity and provide robust protocols for the successful synthesis of 4-chloro-5-aryl-6-methylpyrimidin-2-amine derivatives, which can serve as key intermediates in the development of novel therapeutics.

Scientific Principles: Achieving Site-Selectivity

The success of a regioselective Suzuki coupling with a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The C-I bond is weaker than the C-Cl bond, making the oxidative addition of the palladium(0) catalyst to the C-I bond the kinetically favored and often rate-determining step of the catalytic cycle.[1]

Therefore, in the case of this compound, the Suzuki-Miyaura coupling will preferentially occur at the 5-position, where the iodine atom is located. This allows for the selective introduction of an aryl or heteroaryl group at this position, while the chloro group at the 4-position remains available for subsequent transformations, such as another cross-coupling reaction or nucleophilic aromatic substitution. This inherent reactivity difference provides a powerful tool for the controlled and stepwise construction of complex molecular architectures. For a similar compound, 4-chloro-5-iodo-2,6-dimethylpyrimidine, it has been noted that Suzuki-Miyaura coupling will preferentially occur at the 5-position.[2]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-I bond) of the pyrimidine substrate, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle

Experimental Protocols

The following protocols are designed as a robust starting point for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be necessary for specific substrates and scales.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., PPh₃, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely applicable starting point for many Suzuki couplings.

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (in a 4:1 ratio), via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the pyrimidine substrate.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-chloro-5-aryl-6-methylpyrimidin-2-amine.

Experimental_Workflow

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[4]

  • Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium phosphate (K₃PO₄) (3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150 °C for 15-45 minutes.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Data Presentation: Reaction Parameter Comparison

The choice of catalyst, base, and solvent can significantly influence the outcome of the Suzuki coupling. The following table provides a comparative overview based on analogous systems reported in the literature.

Catalyst SystemBaseSolventTemperature (°C)Typical Reaction Time (h)Expected YieldReference
Pd(PPh₃)₄K₂CO₃ / K₃PO₄1,4-Dioxane / H₂O80-1004-16Good to Excellent[5]
Pd(dppf)Cl₂Cs₂CO₃DMF100-1202-8Good to Excellent[6]
Pd(OAc)₂ / PPh₃Na₂CO₃Glyme / H₂O70-9012-24Moderate to Good[3]
Microwave with Pd(dppf)Cl₂K₃PO₄DMF120-1500.25-0.75Excellent[4][7]

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes improve catalytic activity. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the catalyst.

  • Side Reactions: Protodeboronation of the boronic acid can be a competing side reaction. Using a slight excess of the boronic acid and ensuring the base is adequately anhydrous can mitigate this.

  • Catalyst Poisoning: The amino group on the pyrimidine ring can potentially coordinate to the palladium center and inhibit catalysis. The use of appropriate ligands can often prevent this.

  • Purification Challenges: The polarity of the product may be similar to that of the starting materials or byproducts. Careful selection of the mobile phase for column chromatography is crucial.

Conclusion

This compound is a valuable and versatile substrate for selective Suzuki-Miyaura cross-coupling reactions. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for the predictable and high-yielding synthesis of 4-chloro-5-aryl-6-methylpyrimidin-2-amine derivatives. These products are ideal intermediates for further functionalization, providing a straightforward entry into diverse chemical space for drug discovery and development programs. The protocols and data presented in this guide offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors.

References

  • Riadi, Y., Geesi, M. H., Dehbi, O., & Ibnouf, E. O. (2022). Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and Biological Evaluation. Polycyclic Aromatic Compounds, 1-11. [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Zahid, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5468. [Link]

  • Serafin, K., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(19), 4399. [Link]

Sources

Application Note: Protocol for the Regioselective Sonogashira Cross-Coupling of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide and a detailed experimental protocol for the Sonogashira cross-coupling reaction of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine. The pyrimidine core is a foundational scaffold in medicinal chemistry, and the ability to selectively introduce molecular complexity via C-C bond formation is paramount for the development of novel therapeutic agents.[1][2] This document elucidates the mechanistic underpinnings of the reaction, focusing on the factors governing the regioselective coupling at the iodo-position over the chloro-position. We present a robust, field-proven protocol, complete with parameter optimization tables, troubleshooting guidance, and detailed procedural steps designed for researchers, chemists, and professionals in drug development.

Introduction and Scientific Background

The Sonogashira reaction, first reported in 1975, is a powerful and versatile cross-coupling methodology for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][3] The reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions, making it exceptionally valuable for the synthesis of complex molecules in late-stage functionalization.[4][5]

The substrate, this compound, is a di-halogenated heterocyclic compound of significant interest in pharmaceutical research. The presence of two distinct halogen atoms (Iodine and Chlorine) on the electron-deficient pyrimidine ring presents a classic challenge of regioselectivity. Understanding the principles of palladium-catalyzed cross-coupling is essential to predictably functionalize such scaffolds.

The reactivity of halogens in the rate-determining oxidative addition step of the catalytic cycle follows the general trend: I > Br > Cl > F.[6] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker than the C-Cl bond, allowing for the palladium catalyst to selectively insert at the C5-iodo position while leaving the C4-chloro position intact, enabling subsequent orthogonal chemistry.[6] This protocol is designed to exploit this reactivity difference to achieve highly regioselective alkynylation.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds via two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[3][7] While the exact mechanism has points of academic debate, the generally accepted pathway provides a robust framework for understanding and troubleshooting the reaction.[1][8]

  • The Palladium Cycle :

    • Pre-catalyst Activation : If a Pd(II) source like PdCl₂(PPh₃)₂ is used, it is first reduced in situ by an amine or phosphine ligand to the active Pd(0) species.[4]

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the weakest carbon-halogen bond (C-I) of the pyrimidine substrate. This is typically the rate-limiting step and establishes the regioselectivity.[6]

    • Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the palladium(II) complex. This regenerates the copper(I) catalyst.

    • Reductive Elimination : The newly formed palladium complex undergoes reductive elimination to yield the final alkynylated pyrimidine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]

  • The Copper Cycle :

    • The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of the amine base.[4]

    • The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and is crucial for the transmetalation step.[3][4]

Sonogashira_Mechanism Fig. 1: The Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Ar-Pd(II)(I)L₂ pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation cu_cat Cu(I)X pd_ox->cu_cat pd_trans->pd0 product Ar-C≡CR pd_trans->product Reductive Elimination cu_alkyne π-Alkyne-Cu Complex cu_cat->cu_alkyne cu_acetylide Cu(I)-C≡CR cu_alkyne->cu_acetylide Deprotonation cu_acetylide->pd_ox base_h Base-H⁺X⁻ cu_acetylide->base_h substrate Ar-I (Pyrimidine) substrate->pd_ox alkyne H-C≡CR alkyne->cu_alkyne base Base (e.g., Et₃N) base->cu_alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol

This protocol details a general procedure for the coupling of this compound with a generic terminal alkyne, such as phenylacetylene.

Materials and Reagents
  • Substrate: this compound (1.0 eq.)

  • Alkyne: Terminal Alkyne (e.g., Phenylacetylene, 1.2 eq.)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.025 eq., 2.5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 eq., 2.5 mol%)

  • Copper Co-catalyst: Copper(I) Iodide (CuI) (0.05 eq., 5.0 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq., anhydrous)

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (ACN), anhydrous and degassed

  • Inert Gas: High-purity Argon or Nitrogen

  • Workup Reagents: Ethyl acetate, Saturated aq. Ammonium Chloride (NH₄Cl), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

Equipment
  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert gas line (Schlenk line) with bubbler

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • TLC plates (e.g., silica gel 60 F₂₅₄) and LC-MS for reaction monitoring

Step-by-Step Procedure

Workflow Fig. 2: Experimental Workflow A 1. Setup & Inerting Add solids to a dry Schlenk flask. Evacuate and backfill with Ar/N₂ (3x). B 2. Reagent Addition Add anhydrous, degassed solvent via syringe. Add amine base, followed by the terminal alkyne. A->B C 3. Reaction Stir at room temperature or apply gentle heat (40-60 °C). Monitor progress by TLC or LC-MS. B->C D 4. Quenching & Workup Cool to RT. Dilute with EtOAc. Filter through Celite to remove catalyst residues. C->D E 5. Extraction Wash organic layer with aq. NH₄Cl, then brine. Dry over anhydrous Na₂SO₄. D->E F 6. Purification Filter and concentrate in vacuo. Purify crude product by silica gel column chromatography. E->F G 7. Characterization Obtain pure product and confirm structure (NMR, HRMS, etc.). F->G

Caption: A step-by-step overview of the experimental procedure.
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium catalyst (0.025 eq.), and copper(I) iodide (0.05 eq.).

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF) via syringe. Add the amine base (3.0 eq.) followed by the terminal alkyne (1.2 eq.) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, as monitored by TLC or LC-MS, gentle heating (e.g., 40-60 °C) can be applied. The reaction is typically complete within 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove precipitated catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (to quench the base) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 2-amino-4-chloro-6-methyl-5-(alkynyl)pyrimidine product.

Parameter Optimization and Rationale

The success of the Sonogashira reaction often depends on the careful selection of catalysts, solvents, and bases. The following table provides guidance on these choices and the rationale behind them.

Parameter Recommendation Rationale / Key Considerations
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%)PdCl₂(PPh₃)₂ is more air-stable and often a reliable choice.[4][8] Pd(PPh₃)₄ is used when a Pd(0) source is directly needed. For challenging substrates, more advanced catalysts with bulky, electron-rich phosphine or NHC ligands may improve yields.[7][10]
Copper(I) Co-catalyst CuI (2-10 mol%)CuI is essential for the activation of the alkyne.[4] Its freshness is critical, as oxidized copper is ineffective.[9] However, its presence can promote undesired alkyne homocoupling (Glaser coupling).[4][10]
Base Et₃N, DIPEA, PiperidineAn amine base is required to neutralize the HX byproduct and facilitate the deprotonation of the alkyne.[4] It should be anhydrous and used in excess (2-3 equivalents or as a co-solvent).[8][9]
Solvent THF, DMF, Acetonitrile, TolueneThe solvent must dissolve all components.[11] THF is a good starting point. DMF is a polar aprotic solvent that can increase reaction rates but can sometimes inhibit the reaction.[9][11] All solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[9]
Temperature Room Temperature to 65 °CAryl iodides are highly reactive and often couple efficiently at room temperature.[4] Gentle heating may be required for less reactive alkynes or to increase the reaction rate, but excessively high temperatures can lead to catalyst decomposition.[9]

Troubleshooting Common Issues

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst: Palladium catalyst has decomposed (palladium black observed).[9] 2. Impure Reagents: Oxygen or moisture in solvent/base.[9] 3. Poor Substrate Quality.1. Use a fresh source of catalyst. Ensure the reaction is under a strictly inert atmosphere.[10] 2. Use anhydrous solvents and freshly distilled amine base. Degas the solvent thoroughly before use.[9] 3. Purify starting materials if necessary.
Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen: Oxygen promotes this side reaction.[4][10] 2. High Copper Concentration or slow cross-coupling.[10]1. Ensure the system is rigorously deoxygenated using Schlenk techniques.[9] 2. Reduce the loading of CuI (e.g., to 2-5 mol%). Consider a "copper-free" Sonogashira protocol if the problem persists.[4]
Sluggish Reaction 1. Steric Hindrance (less common with this substrate). 2. Insufficient Temperature. 3. Low Catalyst Activity.1. Switch to a more active catalyst system with bulky ligands (e.g., those based on P(t-Bu)₃ or NHCs).[7][10] 2. Gently heat the reaction to 40-65 °C. 3. Increase catalyst loading slightly (e.g., to 5 mol%).

Conclusion

The protocol described herein offers a reliable and highly regioselective method for the alkynylation of this compound. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds, this Sonogashira coupling provides a strategic entry point for the synthesis of complex, functionalized pyrimidine derivatives. Careful attention to maintaining an inert atmosphere and using high-purity reagents is critical for achieving high yields and minimizing side reactions. This application note serves as a practical guide for chemists to successfully implement this valuable transformation in their synthetic endeavors.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. [Link]

  • Organic Synthesis. (n.d.). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • S. Torborg, M. Beller. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Angewandte Chemie International Edition. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]

  • Sharma, G., & Kumar, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4446–4466. [Link]

  • Mohammadi, M., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Research on Chemical Intermediates, 45. [Link]

  • CN102936223A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (2013).

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs and biologically active molecules.[1][2] Its structural resemblance to the purine core of ATP enables pyrimidine derivatives to function as competitive inhibitors for a wide range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3] The 2-aminopyrimidine motif, in particular, is a common structural feature in numerous kinase inhibitors, forming key hydrogen bond interactions within the ATP-binding site of these enzymes.[4]

This guide focuses on a highly versatile and strategically functionalized starting material: 4-Chloro-5-iodo-6-methylpyrimidin-2-amine (CAS 897030-99-8).[5] This molecule is an exemplary building block for the synthesis of complex bioactive compounds, particularly kinase inhibitors targeting critical oncogenic pathways like Aurora and Polo-like kinases (PLK).[6][7] Its utility stems from the differential reactivity of its two halogen substituents. The iodine atom at the C5 position is significantly more reactive in palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr). This orthogonal reactivity allows for a controlled, stepwise introduction of molecular diversity, a crucial strategy in modern drug discovery.

This document provides a detailed exploration of the synthetic pathways branching from this key intermediate, offering both the theoretical underpinnings and practical, step-by-step protocols for its application in the synthesis of potential therapeutic agents.

Core Principle: Orthogonal Reactivity of Halogen Atoms

The synthetic utility of this compound is founded on the well-established principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution on electron-deficient pyrimidine rings.

  • C5-Iodo Position (Cross-Coupling): The Carbon-Iodine bond is weaker than the Carbon-Chlorine bond. This makes the C5 position the primary site for oxidative addition to a Palladium(0) catalyst, the rate-determining step in many cross-coupling reactions. Therefore, Suzuki, Sonogashira, and Buchwald-Hartwig reactions will preferentially occur at the C5 position.

  • C4-Chloro Position (Nucleophilic Aromatic Substitution - SNAr): The C4 and C6 positions on the pyrimidine ring are the most electron-deficient due to the electron-withdrawing effect of the two ring nitrogens. This makes the chlorine atom at the C4 position highly activated for displacement by nucleophiles, such as amines or alcohols.

This differential reactivity allows for a reliable, two-step functionalization strategy, as illustrated below.

Caption: Stepwise functionalization workflow for this compound.

Part 1: Selective C5-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures common in kinase inhibitors.[8] The reaction couples an organoboron species (like a boronic acid) with an organohalide. For our substrate, this reaction proceeds with high selectivity at the C5-iodo position.

Application Example: Synthesis of a 5-Aryl-2,4-diaminopyrimidine Scaffold

The 2,4-diamino-5-arylpyrimidine core is a key pharmacophore for a variety of kinase inhibitors. The following protocol is adapted from established procedures for the Suzuki coupling of similar 5-iodopyrimidine systems.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 269.5 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg) to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-chloro-6-methylpyrimidin-2-amine.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂A robust and versatile catalyst for Suzuki couplings, effective for heteroaromatic halides.
Base K₂CO₃A moderately strong base required for the transmetalation step of the catalytic cycle.[10]
Solvent Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition.

Part 2: Introduction of Alkynyl Scaffolds via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is invaluable for introducing linear alkynyl fragments into a molecule, which can act as rigid linkers or pharmacophoric elements. As with the Suzuki reaction, the Sonogashira coupling on this compound will occur selectively at the C5 position.[12]

Application Example: Synthesis of a Precursor for Fused-Ring Kinase Inhibitors

Alkynylpyrimidines are versatile intermediates that can be further cyclized to form fused heterocyclic systems, such as pyrazolopyrimidines, which are known to inhibit various protein kinases.[7][13]

Experimental Protocol: Sonogashira Coupling

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 269.5 mg) in a mixture of anhydrous THF (5 mL) and Triethylamine (5 mL).

  • Degassing: Degas the solution by bubbling nitrogen or argon through it for 15 minutes.

  • Catalyst Addition: Add Copper(I) Iodide (0.1 mmol, 19 mg) and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the stirred solution.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC. The reaction is often complete within 4-16 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-alkynyl-4-chloro-6-methylpyrimidin-2-amine.

ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₄A common and effective Pd(0) source for Sonogashira couplings.
Cu Co-catalyst Copper(I) IodideActivates the alkyne and facilitates the transmetalation step in the catalytic cycle.[14]
Base/Solvent TriethylamineActs as both the base to deprotonate the alkyne and as a co-solvent.
Temperature Room Temp.The high reactivity of the C-I bond often allows the reaction to proceed under mild conditions.

Part 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[15][16] It allows for the coupling of an amine with an aryl halide. This reaction provides a powerful method to introduce diverse amino substituents at the C5 position of our pyrimidine scaffold.

Application Example: Synthesis of 5-Anilino-Substituted Pyrimidines

The introduction of substituted anilines can provide crucial interactions with the target kinase and modulate the physicochemical properties of the inhibitor.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Aniline) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and Cesium Carbonate (1.5 mmol, 488 mg) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 269.5 mg) and seal the tube with a septum.

  • Solvent and Amine Addition: Remove the tube from the glovebox and add anhydrous Toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-4-chloro-6-methylpyrimidin-2-amine derivative.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XantphosA highly effective "second-generation" Buchwald-Hartwig catalyst system suitable for a wide range of amines and aryl halides.[17]
Base Cs₂CO₃A strong, non-nucleophilic base that is effective in promoting the deprotonation of the amine.
Ligand XantphosA bulky, electron-rich bidentate phosphine ligand that promotes reductive elimination and stabilizes the catalytic species.[18]
Temperature 110 °CHigher temperatures are often required for Buchwald-Hartwig aminations compared to other cross-couplings.

Part 4: Sequential Functionalization: A Complete Synthetic Workflow

The true power of this compound lies in its capacity for sequential, regioselective functionalization. After the C5 position has been modified via one of the cross-coupling reactions described above, the less reactive C4-chloro group can be displaced by a nucleophile. This two-step process allows for the construction of highly complex, drug-like molecules.

Workflow Example: Synthesis of a Disubstituted Kinase Inhibitor Scaffold

Sources

Application Notes and Protocols for the Derivatization of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Chloro-5-iodo-6-methylpyrimidin-2-amine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its prevalence in biologically active molecules stems from its ability to engage in critical hydrogen bonding interactions with biological targets and its synthetic versatility.[4][5] The specific scaffold, this compound, represents a highly valuable and strategically functionalized building block for the construction of diverse chemical libraries. Its trifunctional nature—possessing a reactive chloro group, a versatile iodo group, and an amino moiety—provides orthogonal handles for a variety of chemical transformations. This allows for the systematic and efficient exploration of chemical space around the pyrimidine core, a critical process in modern drug discovery.[6]

This technical guide provides a comprehensive overview of the derivatization strategies for this compound, with a focus on robust and scalable protocols amenable to library synthesis. We will delve into the mechanistic rationale behind key cross-coupling and nucleophilic substitution reactions, offering field-proven insights to guide your experimental design.

Chemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

PropertyValue
Molecular Formula C₅H₅ClIN₃
Molecular Weight 285.47 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as DMF, DMSO, and DMAc.
Storage Store in a cool, dry, and dark place to prevent degradation.

The reactivity of this scaffold is dictated by the electronic nature of the pyrimidine ring and the distinct properties of its substituents. The chloro and iodo groups are excellent leaving groups for palladium-catalyzed cross-coupling reactions. Generally, the carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, allowing for selective functionalization at the C5 position.[7] The chloro group at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles.[8][9] The amino group at C2 can be further functionalized, for instance, through acylation or alkylation.

Strategic Derivatization Pathways for Library Synthesis

The true power of this compound lies in its capacity for sequential and regioselective derivatization. This enables the generation of large and diverse libraries of compounds from a single, readily accessible starting material.

G start This compound suzuki Suzuki Coupling (at C5-Iodo) start->suzuki ArB(OH)₂, Pd Catalyst sonogashira Sonogashira Coupling (at C5-Iodo) start->sonogashira Terminal Alkyne, Pd/Cu Catalysts buchwald Buchwald-Hartwig Amination (at C4-Chloro) suzuki->buchwald R₂NH, Pd Catalyst snar Nucleophilic Aromatic Substitution (at C4-Chloro) suzuki->snar NuH, Base sonogashira->buchwald R₂NH, Pd Catalyst sonogashira->snar NuH, Base library Diverse Chemical Library buchwald->library snar->library

Caption: Decision workflow for derivatization.

Experimental Protocols

The following protocols are designed to be robust and adaptable for library synthesis. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[7][10] By leveraging the higher reactivity of the C-I bond, selective coupling at the C5 position can be achieved.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[7][10]

G setup Reaction Setup: - Add this compound, boronic acid, base, and solvent to flask. degas Degas reaction mixture. setup->degas catalyst Add Pd catalyst and ligand. degas->catalyst heat Heat to reaction temperature (e.g., 80-100 °C). catalyst->heat monitor Monitor reaction by TLC or LC-MS. heat->monitor workup Aqueous workup and extraction. monitor->workup purify Purification by column chromatography. workup->purify G setup Reaction Setup: - Add this compound, Pd catalyst, Cu(I) salt, and solvent. degas Degas reaction mixture. setup->degas reagents Add terminal alkyne and amine base. degas->reagents stir Stir at room temperature. reagents->stir monitor Monitor reaction by TLC or LC-MS. stir->monitor workup Aqueous workup and extraction. monitor->workup purify Purification by column chromatography. workup->purify

Sources

The Strategic Application of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold Intermediate

In the landscape of contemporary drug discovery, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its ability to mimic the purine core of ATP allows for competitive inhibition at the ATP-binding sites of various kinases, making it a cornerstone in the development of targeted therapies, particularly in oncology.[3] Within the vast chemical space of pyrimidine derivatives, 4-Chloro-5-iodo-6-methylpyrimidin-2-amine (CAS: 897030-99-8) has emerged as a highly strategic and versatile building block. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility and practical application of this key intermediate, focusing on its role in the synthesis of potent kinase inhibitors.

The unique arrangement of substituents on the pyrimidine ring of this compound imparts a desirable combination of reactivity and selectivity. The chloro and iodo groups at the 4 and 5 positions, respectively, serve as orthogonal handles for sequential, site-selective functionalization through various palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its strategic importance in medicinal chemistry, allowing for the systematic and efficient construction of complex molecular architectures.

Core Principles of Reactivity: A Tale of Two Halogens

The synthetic utility of this compound is primarily dictated by the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond.[4] This reactivity hierarchy (I > Br > Cl) allows for highly selective functionalization at the C5 position, while leaving the C4 chloro group intact for subsequent transformations.

This principle is elegantly illustrated in the synthesis of various kinase inhibitors, where an initial Suzuki or Sonogashira coupling is performed at the C5 iodo position, followed by a nucleophilic aromatic substitution (SNAr) or a second cross-coupling reaction at the C4 chloro position. The methyl group at the C6 position can also influence the reactivity of the pyrimidine ring through steric and electronic effects.[4]

Application in Kinase Inhibitor Synthesis: Targeting PI3K and KRAS

Recent patent literature has highlighted the critical role of this compound in the development of inhibitors for key oncogenic kinases, such as Phosphoinositide 3-kinase (PI3K) and the notoriously difficult-to-target KRAS G12D mutant.

Synthesis of PI3K Inhibitors

The PI3K signaling pathway is one of the most frequently mutated pathways in human cancers, making it a prime target for therapeutic intervention. Several patent applications disclose the use of this compound as a key starting material in the synthesis of potent and selective PI3K inhibitors.

The general synthetic strategy involves an initial Suzuki coupling of this compound with a vinylboronic acid ester at the C5 position. The resulting 4-chloro-5-vinyl intermediate is then further elaborated to construct the final inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound from the readily available 2-amino-4-chloro-6-methylpyrimidine.

Reaction Scheme:

G start 2-Amino-4-chloro-6-methylpyrimidine intermediate This compound start->intermediate  N-Iodosuccinimide (NIS)  Acetic Acid, rt, overnight

Caption: Synthesis of this compound.

Materials:

  • 2-Amino-4-chloro-6-methylpyrimidine

  • N-Iodosuccinimide (NIS)

  • Acetic Acid

  • Ice water

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-4-chloro-6-methylpyrimidine (5 g, 34.8 mmol) in acetic acid (34.8 ml), cooled to 0 °C, add N-iodosuccinimide (7.84 g, 34.8 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into a mixture of ice water, saturated sodium bicarbonate solution, and saturated sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford This compound .

Protocol 2: Suzuki-Miyaura Coupling with a Vinylboronic Ester

This protocol details the selective Suzuki-Miyaura coupling at the C5-iodo position, a key step in the synthesis of certain PI3K inhibitors.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine Reactants: - this compound - Vinylboronic acid ester - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., Na₂CO₃) - Solvent (e.g., 1,4-Dioxane/Water) B Degas the reaction mixture A->B C Heat to reflux (e.g., 90 °C) B->C D Monitor reaction progress (TLC/LC-MS) C->D E Cool to room temperature D->E F Aqueous work-up E->F G Extract with organic solvent F->G H Dry, concentrate, and purify (e.g., column chromatography) G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • 2M Sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, combine this compound (2.0 g, 7.43 mmol), 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.37 g, 8.17 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (285 mg, 0.37 mmol, 5 mol%).

  • Add 2M sodium carbonate solution (7 mL) and 1,4-dioxane.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-chloro-6-methyl-5-vinylpyrimidin-2-amine.

Table 1: Representative Data for Suzuki Coupling and Biological Activity

Starting MaterialCoupling PartnerProductYield (%)Target KinaseIC₅₀ (nM)Reference
This compoundVinylboronic ester4-Chloro-6-methyl-5-vinylpyrimidin-2-amineNot explicitly statedPI3KData for final compounds in patent[5]
This compoundArylboronic acid5-Aryl-4-chloro-6-methylpyrimidin-2-amineNot explicitly statedKRAS G12DData for final compounds in patentNot explicitly stated in provided text

Note: Yields and IC₅₀ values are often not explicitly stated for intermediate steps in patent literature, but the successful synthesis and progression to final compounds with biological activity underscores the utility of the protocol.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, offering a reliable platform for the synthesis of complex kinase inhibitors. The differential reactivity of its halogen substituents allows for selective and sequential functionalization, a highly desirable feature in modern drug discovery. The protocols and principles outlined in this application note provide a solid foundation for researchers to leverage the synthetic potential of this key intermediate in the development of novel therapeutics. As the demand for potent and selective kinase inhibitors continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the field of medicinal chemistry.

References

  • Pyrimidines: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Heterocyclic compounds and uses thereof. Google Patents.
  • Benzoxazepines as inhibitors of p13k/mtor and methods of their use and manufacture. Google Patents.
  • Substituted 2-amino pyrimidine derivatives as kinase inhibitors. Google Patents.

Sources

Application Note: A Scalable, Two-Step Synthesis of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] The strategic functionalization of the pyrimidine ring is critical for modulating pharmacological properties, and halogenated pyrimidines serve as versatile intermediates for introducing further molecular complexity.[3][4] This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine, a key building block in the development of novel active pharmaceutical ingredients (APIs).

The presented methodology starts from the commercially available 2-amino-4-hydroxy-6-methylpyrimidine and proceeds through a chlorination followed by a regioselective iodination. The causality behind each experimental choice, from reagent selection to purification strategy, is explained to provide researchers and process chemists with the insights needed for successful scale-up. This guide emphasizes safety, efficiency, and high purity, ensuring the final intermediate meets the stringent requirements of drug development professionals.

Synthetic Strategy & Mechanistic Rationale

The synthesis is designed as a two-step sequence, prioritizing operational simplicity, high yields, and the use of readily available reagents. The overall workflow is depicted below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Iodination SM 2-Amino-4-hydroxy- 6-methylpyrimidine INT 2-Amino-4-chloro- 6-methylpyrimidine SM->INT POCl3, Reflux INT2 2-Amino-4-chloro- 6-methylpyrimidine FP 4-Chloro-5-iodo-6-methyl- pyrimidin-2-amine INT2->FP NIS, Acetonitrile

Figure 1: Overall two-step synthetic workflow.

2.1. Step 1: Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine

The initial step involves the conversion of a hydroxyl group on the pyrimidine ring to a chloride. 2-Amino-4-hydroxy-6-methylpyrimidine is an ideal starting material due to its stability and commercial availability.[5]

  • Choice of Reagent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful and effective chlorinating agent for converting heteroaromatic hydroxyl groups, which often exist in their tautomeric keto forms (pyrimidinones), into chlorides. The reaction proceeds by activating the hydroxyl group, making it a good leaving group, which is subsequently displaced by a chloride ion. A general procedure for this type of reaction involves refluxing the starting material in excess POCl₃.[6]

2.2. Step 2: Regioselective Iodination

The second step introduces an iodine atom at the C5 position of the pyrimidine ring, a common site for electrophilic substitution.

  • Choice of Reagent: N-Iodosuccinimide (NIS) is selected as the iodinating agent. NIS is an electrophilic iodine source that is solid, relatively stable, and easier to handle on a large scale compared to molecular iodine, especially when avoiding harsh oxidative conditions.[7][8][9][10][11] The reaction mechanism involves the electrophilic attack of the iodonium ion (I⁺) generated from NIS onto the electron-rich pyrimidine ring.

  • Regioselectivity: The iodination occurs specifically at the C5 position. This regioselectivity is directed by the existing substituents. The amino group at C2 and the methyl group at C6 are both electron-donating groups that activate the ring towards electrophilic substitution, particularly at the C5 position. The chloro group at C4 is deactivating but does not sterically hinder the C5 position.

Scale-Up Synthesis: Detailed Protocols & Considerations

This section provides detailed, step-by-step protocols designed for laboratory scale-up (e.g., 50-100 g). Critical considerations for process safety and optimization are highlighted.

G RM Raw Material (2-Amino-4-hydroxy-6-methylpyrimidine) QC1 Incoming QC RM->QC1 Chlorination Step 1: Chlorination with POCl3 QC1->Chlorination Workup1 Controlled Quench & Isolation Chlorination->Workup1 QC2 In-Process Control (TLC, Purity) Workup1->QC2 Intermediate Isolated Intermediate (2-Amino-4-chloro-6-methylpyrimidine) QC2->Intermediate Iodination Step 2: Iodination with NIS Intermediate->Iodination Workup2 Product Isolation & Washing Iodination->Workup2 Purification Recrystallization Workup2->Purification FinalProduct Final Product (API Intermediate) Purification->FinalProduct QC3 Final QC (Purity, Identity) FinalProduct->QC3

Figure 2: Logical workflow for the scale-up process.

Protocol 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
ParameterValueRationale / Notes
Starting Material 2-Amino-4-hydroxy-6-methylpyrimidine (1.0 eq)Ensure material is dry. Moisture will consume POCl₃.
Reagent Phosphorus oxychloride (POCl₃)Use freshly distilled POCl₃ for best results on scale.
Stoichiometry ~10 mL of POCl₃ per 1 g of starting materialPOCl₃ acts as both reagent and solvent.
Temperature 105-110 °C (Reflux)Ensures complete conversion. Monitor with a thermocouple.
Reaction Time 3-4 hoursMonitor by TLC (e.g., 10% MeOH in DCM) until SM is consumed.
Expected Yield 50-60%Yields can vary based on work-up efficiency.[6]

Step-by-Step Procedure:

  • Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, a reflux condenser with a gas outlet connected to a caustic scrubber (to neutralize HCl and POCl₃ fumes), and a thermocouple. Ensure the setup is completely dry.

  • Charging Reagents: Under an inert atmosphere (nitrogen), charge the reactor with phosphorus oxychloride (POCl₃).

  • Controlled Addition: Begin stirring and carefully add the 2-amino-4-hydroxy-6-methylpyrimidine in portions. The addition may be slightly exothermic; maintain the internal temperature below 40 °C.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours.

  • Reaction Monitoring: Periodically take a sample, carefully quench it, and analyze by TLC to monitor the disappearance of the starting material.

  • Solvent Removal: After completion, cool the mixture to 40-50 °C and remove the excess POCl₃ under reduced pressure. Caution: Ensure the vacuum trap system is robust and can handle corrosive vapors.

  • Work-up (Quenching): This is the most hazardous step on scale. Slowly and carefully add the cooled, viscous residue to a separate vessel containing crushed ice and water with vigorous stirring. The internal temperature of the quench vessel should be maintained below 20 °C.

  • pH Adjustment: Slowly neutralize the acidic slurry by adding a 25% aqueous ammonia solution until the pH reaches 8-9.[6] This will precipitate the product.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C to a constant weight. The product, 2-amino-4-chloro-6-methylpyrimidine, should be a crystalline solid.[12][13]

Protocol 2: Synthesis of this compound
ParameterValueRationale / Notes
Starting Material 2-Amino-4-chloro-6-methylpyrimidine (1.0 eq)From Step 1.
Reagent N-Iodosuccinimide (NIS) (1.1 eq)A slight excess ensures complete conversion of the starting material.
Solvent AcetonitrileGood solubility for starting material and does not react with NIS.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient without heating.
Reaction Time 12-16 hoursMonitor by TLC/HPLC for completion.
Expected Yield 85-95%This reaction is generally high-yielding.

Step-by-Step Procedure:

  • Reactor Setup: In a clean, dry reactor equipped with a mechanical stirrer and nitrogen inlet, add 2-amino-4-chloro-6-methylpyrimidine and acetonitrile.

  • Dissolution: Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) portion-wise over 20-30 minutes. Maintain the internal temperature below 30 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Protect the reaction from light, as iodine-containing compounds can be light-sensitive.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to about one-third of its original volume.

  • Precipitation: Add water to the concentrated mixture to precipitate the crude product. The byproduct, succinimide, is largely water-soluble.

  • Isolation: Filter the solid, wash it thoroughly with water, and then with a small amount of cold acetonitrile or isopropanol to remove residual impurities.

  • Purification (Recrystallization): If required, recrystallize the crude product from a suitable solvent system such as ethanol/water or acetonitrile to achieve high purity (>98%).

  • Drying: Dry the final product, this compound, in a vacuum oven at 50-60 °C to a constant weight.

Safety and Handling

Scaling up chemical reactions requires stringent adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic upon inhalation, reacts violently with water.

    • PPE: Wear chemical-resistant gloves, a lab coat, and full face protection (goggles and face shield).[10]

    • Handling: Always handle in a well-ventilated chemical fume hood. Ensure a neutralizing agent (e.g., sodium bicarbonate) is readily available for spills. The quenching process must be performed slowly and with adequate cooling to control the highly exothermic reaction.

  • N-Iodosuccinimide (NIS):

    • Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9][11]

    • PPE: Wear protective gloves, safety glasses, and a lab coat.[7][8]

    • Handling: Avoid creating dust. Use in a well-ventilated area.[7][11] Store protected from light and moisture.[7]

Conclusion

This application note details a reliable and scalable two-step synthesis for this compound, a valuable intermediate for pharmaceutical research and development. By providing a clear rationale for procedural choices and highlighting critical scale-up and safety considerations, this guide serves as a comprehensive resource for scientists and chemical engineers. The described protocols are designed to deliver the target compound in high yield and purity, facilitating the advancement of drug discovery programs.

References

  • Vertex AI Search. (2017, June 16). SAFETY DATA SHEET N-Iodosuccinimide. 7

  • Synquest Labs. N-Iodosuccinimide Safety Data Sheet. 8

  • Apollo Scientific. (2023, July 6). N-Iodosuccinimide Safety Data Sheet. 9

  • CDH Fine Chemical. N-IODO SUCCINIMIDE CAS NO 516-12-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. 10

  • Kim, S. K., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Link

  • AWS. (2015, January 3). N-Iodosuccinimide Safety Data Sheet. 11

  • ResearchGate. (2022, September 24). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. 14

  • ResearchGate. Optimization of the iodination of cytosine at room temperature. 15

  • Semantic Scholar. (2022, September 27). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. 16

  • ResearchGate. Optimization of iodine-mediated reaction. 17

  • Taylor & Francis Online. (2022). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. 18

  • Springer. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. 3

  • Innoscience. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 1

  • PubMed Central. (2023). Recent Advances in Pyrimidine-Based Drugs. 4

  • ChemicalBook. 2-Amino-4-chloro-6-methylpyrimidine synthesis. 6

  • PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. 19

  • Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. 2

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. 12

  • Sigma-Aldrich. 2-Amino-4-chloro-6-methylpyrimidine 97. 13

  • Benchchem. Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine. 5

Sources

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Complexity of a Privileged Scaffold

4-Chloro-5-iodo-6-methylpyrimidin-2-amine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctional nature, possessing a nucleophilic amino group and two distinct electrophilic halogenated sites (a chloro and an iodo group), presents both a wealth of synthetic opportunities and a considerable challenge in terms of chemoselectivity. The strategic protection of the 2-amino group is paramount to unlocking the full synthetic potential of this scaffold, enabling the selective functionalization of the chloro and iodo substituents through various cross-coupling and nucleophilic substitution reactions.

This comprehensive technical guide provides an in-depth analysis of protecting group strategies for this compound. We will explore the rationale behind the selection of suitable protecting groups, with a focus on the widely used tert-butyloxycarbonyl (Boc) group and the p-methoxyphenyl (PMP) group. Detailed, field-proven protocols for both the protection and deprotection steps are provided, along with a discussion of orthogonal strategies for the sequential modification of this versatile molecule.

Strategic Considerations for Protecting Group Selection

The choice of a protecting group for the 2-amino function of this compound is dictated by several critical factors that directly impact the efficiency and success of the overall synthetic route.

  • Stability: The protecting group must be robust enough to withstand the conditions of subsequent reactions planned for the C4-chloro and C5-iodo positions. This includes stability towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic aromatic substitution (SNAr), and other transformations.

  • Ease of Installation and Removal: The protection and deprotection steps should proceed in high yields under mild conditions that do not compromise the integrity of the pyrimidine core or its halogen substituents.

  • Orthogonality: In a molecule with multiple reactive sites, the ability to selectively remove one protecting group without affecting others is crucial for sequential functionalization.[1][2][3] This principle of orthogonal protection is central to the strategic manipulation of this compound.

  • Chemoselectivity: The protection reaction should selectively target the 2-amino group without reacting with the pyrimidine ring nitrogens or promoting unwanted side reactions.

Based on these criteria, the tert-butyloxycarbonyl (Boc) group and the p-methoxyphenyl (PMP) group emerge as two highly suitable candidates.

The tert-Butyloxycarbonyl (Boc) Group: A Versatile and Robust Choice

The Boc group is arguably the most common amine protecting group in organic synthesis due to its ease of introduction, general stability to a wide range of reaction conditions (including basic, nucleophilic, and reductive conditions), and its clean, acid-labile removal.[4][5][6] For this compound, the Boc group offers excellent stability for subsequent palladium-catalyzed cross-coupling reactions at the C4 and C5 positions.[7]

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the 2-amino group using di-tert-butyl dicarbonate (Boc)₂O. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly for less nucleophilic amines.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF or DCM (approximately 0.1-0.2 M concentration) under an inert atmosphere (nitrogen or argon), add triethylamine (1.5-2.0 eq).

  • Add di-tert-butyl dicarbonate (1.2-1.5 eq) to the stirred solution. If the reaction is sluggish, a catalytic amount of DMAP (0.1 eq) can be added.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-Boc-protected this compound. It is important to note that due to the presence of the Boc group, both mono- and di-Boc protected products may be formed. Careful control of stoichiometry and reaction conditions can favor the formation of the mono-Boc derivative.

ParameterRecommended Condition
Solvent Anhydrous THF or DCM
Base Triethylamine or DIPEA
Reagent (Boc)₂O
Temperature Room Temperature
Reaction Time 4-12 hours
Protocol 2: Boc Deprotection of N-Boc-4-Chloro-5-iodo-6-methylpyrimidin-2-amine

The removal of the Boc group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose.[1][8][9]

Materials:

  • N-Boc-protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-protected pyrimidine (1.0 eq) in DCM (approximately 0.1-0.2 M).

  • Add trifluoroacetic acid (5-10 eq, or a 20-50% v/v solution in DCM) to the solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

Boc Protection and Deprotection Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_mol This compound reagents_prot (Boc)₂O, TEA THF or DCM, rt start_mol->reagents_prot product_prot N-Boc-protected pyrimidine reagents_prot->product_prot reagents_deprot TFA, DCM rt product_prot->reagents_deprot end_mol This compound reagents_deprot->end_mol

Workflow for Boc protection and deprotection.

The p-Methoxyphenyl (PMP) Group: An Alternative Orthogonal Strategy

The p-methoxyphenyl (PMP) group offers an alternative protection strategy for amines. A key advantage of the PMP group is its stability to acidic and basic conditions, making it orthogonal to many other protecting groups.[3] Deprotection is achieved under oxidative conditions, typically using ceric ammonium nitrate (CAN), which provides an alternative deprotection pathway to the acid-labile Boc group.[6][10]

Protocol 3: PMP Deprotection of a PMP-protected Amine

While the introduction of the PMP group can be more complex than Boc protection, its removal is well-established. This protocol outlines a general procedure for the oxidative cleavage of a PMP-protected amine using CAN.

Materials:

  • N-PMP-protected amine

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-PMP-protected amine (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of ceric ammonium nitrate (2.0-2.5 eq) in water dropwise to the stirred reaction mixture.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the deprotected amine.

Orthogonal Strategies for Sequential Functionalization

The presence of two different halogen atoms on the pyrimidine ring of this compound allows for a powerful orthogonal synthetic strategy. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[2] This differential reactivity can be exploited for the stepwise functionalization of the C5-iodo and C4-chloro positions.

A typical orthogonal strategy would involve:

  • Protection of the 2-amino group: Using a robust protecting group such as Boc.

  • Selective functionalization of the C5-iodo position: The more reactive C-I bond can be selectively targeted in a Suzuki or Sonogashira coupling reaction, leaving the C-Cl bond intact.[11][12] The Boc protecting group is stable under these conditions.

  • Functionalization of the C4-chloro position: The less reactive C-Cl bond can then be functionalized under more forcing cross-coupling conditions or via nucleophilic aromatic substitution.

  • Deprotection of the 2-amino group: Removal of the Boc group under acidic conditions to yield the fully functionalized pyrimidine derivative.

Orthogonal Synthesis Strategy A 4-Chloro-5-iodo-6- methylpyrimidin-2-amine B Boc Protection A->B (Boc)₂O, Base C N-Boc-protected pyrimidine B->C D Selective C5-I Functionalization (e.g., Suzuki Coupling) C->D Ar-B(OH)₂, Pd Catalyst, Base E C5-Arylated, N-Boc-protected pyrimidine D->E F C4-Cl Functionalization (e.g., Buchwald-Hartwig Amination) E->F R₂NH, Pd Catalyst, Base G Fully Functionalized, N-Boc-protected pyrimidine F->G H Boc Deprotection G->H TFA I Final Product H->I

Orthogonal functionalization workflow.

Conclusion

The successful synthesis and derivatization of this compound heavily rely on a well-defined protecting group strategy. The tert-butyloxycarbonyl (Boc) group stands out as a highly reliable and versatile choice, offering excellent stability for a range of subsequent cross-coupling reactions and a straightforward deprotection protocol. The p-methoxyphenyl (PMP) group provides a valuable orthogonal alternative, with its oxidative deprotection pathway. By employing these protecting group strategies in conjunction with the inherent differential reactivity of the chloro and iodo substituents, researchers can unlock the full synthetic potential of this valuable heterocyclic scaffold for the discovery and development of novel bioactive compounds.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Retrieved from [Link]

  • ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluorobate with Aryl and Hetaryl Halides. Retrieved from [Link]

  • PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Retrieved from [Link]

  • Synlett. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Retrieved from [Link]

  • ResearchGate. (2011). Oxidative 5-endo cyclization of enamides mediated by ceric ammonium nitrate. Retrieved from [Link]

  • NIH. (2011). Oxidative modification of native protein residues using cerium(IV) ammonium nitrate. Retrieved from [Link]

  • MDPI. (2021). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]

  • NIH. (2012). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Deprotection of p-NP group with ceric ammonium nitrate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 4-Chloro-5-iodo-6-methylpyrimidin-2-amine as a substrate. Due to its unique electronic and steric properties, this dihalogenated aminopyrimidine presents several challenges that can lead to low yields. This document provides in-depth, field-proven insights and actionable protocols to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of this compound a challenging reaction?

A: The difficulty with this substrate arises from a combination of factors inherent to its structure:

  • Competing Reaction Sites: The molecule has two different halogen atoms, iodine and chlorine. The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition with a Palladium(0) catalyst than the carbon-chloride (C-Cl) bond.[1][2] This inherent reactivity difference should favor selective coupling at the C5-iodo position, but suboptimal conditions can lead to mixtures or low conversion.

  • Catalyst Inhibition/Deactivation: The pyrimidine ring contains two nitrogen atoms, and the substrate has a primary amine at the C2 position.[3][4] These basic nitrogen centers can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation and slowing down the catalytic cycle.[4][5]

  • Substrate Reactivity: While the electron-deficient nature of the pyrimidine ring generally makes it more reactive in Suzuki couplings compared to analogous benzene halides[1], the presence of the electron-donating amino group can modulate this reactivity.

Q2: Which halogen, the C5-Iodo or the C4-Chloro, should react first?

A: Under standard Suzuki-Miyaura conditions, the reaction is expected to be highly site-selective for the C5-iodo position . The oxidative addition of palladium to an aryl-iodide bond is kinetically much faster than to an aryl-chloride bond. For substrates containing different halides, the reactivity order is generally I > Br > OTf >> Cl.[6][7] Achieving selectivity for the less reactive C4-chloro site while the iodo group is present would require specialized catalytic systems, often involving highly sterically hindered and electron-rich phosphine ligands that are not typical for standard Suzuki reactions.[6][7]

Q3: What is protodeboronation and why is it a major concern with this type of reaction?

A: Protodeboronation is a critical side reaction where the boronic acid's carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner.[5][8] This is a frequent cause of low yields.[8][9] The propensity for this side reaction is highly dependent on the stability of the boronic acid and the reaction conditions, particularly the base, temperature, and presence of water.[10] Electron-deficient or some heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[5][11]

Troubleshooting Guide for Low Yields

This section addresses specific experimental observations and provides a logical framework for troubleshooting.

Issue 1: Low conversion with significant recovery of starting material.

This is the most common failure mode and typically points to an inefficient catalytic system. The catalyst is either not active enough to overcome the activation barrier for oxidative addition or is being deactivated.

Root Cause Analysis & Corrective Actions:

1. Suboptimal Catalyst System (Palladium Source & Ligand):

  • The "Why": The combination of a less reactive C-Cl bond (if targeting double coupling) and potential catalyst inhibition by the substrate's nitrogen atoms necessitates a robust catalyst.[4] For heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ can be insufficient.[12][13] Modern catalysts often use bulky, electron-rich phosphine ligands that accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[12][14]

  • Actionable Steps:

    • Switch to a More Active Catalyst: If using Pd(PPh₃)₄, consider switching to a more effective pre-catalyst system. Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) and their corresponding palladium pre-catalysts (e.g., XPhos Pd G2/G3/G4) are specifically designed for challenging couplings, including those of heteroaryl chlorides.[12][15]

    • Screen Ligands: If using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, screen a panel of ligands. Start with a versatile ligand like dppf and move to more specialized, electron-rich ligands if yields do not improve.

Table 1: Recommended Catalyst & Ligand Systems for Heteroaryl Halides

Catalyst / LigandKey FeatureBest For...Considerations
Pd(PPh₃)₄ All-in-one Pd(0) sourceSimple, reactive aryl iodides/bromides.Often insufficient for less reactive chlorides or complex substrates.[5]
Pd(dppf)Cl₂ Robust, versatileGeneral purpose, good starting point.May not be active enough for the most challenging substrates.
Pd(OAc)₂ + SPhos Highly active, bulky ligandPromoting coupling of hindered substrates and heteroaryl chlorides.[14]Requires careful handling; ligand is air-sensitive.
XPhos Pd G3 Air-stable pre-catalystExcellent for a broad range of challenging couplings, including pyrimidines.[15][16]Higher cost, but often very effective.

2. Inappropriate Base or Solvent Combination:

  • The "Why": The base is crucial for activating the boronic acid in the transmetalation step.[17][18] However, a base that is too strong or poorly soluble can accelerate catalyst decomposition or boronic acid degradation. The solvent must solubilize all components and facilitate the interaction between the aqueous (base) and organic phases.

  • Actionable Steps:

    • Change the Base: Strong bases like NaOH can be detrimental.[19][20] Mild inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is often an excellent choice for complex substrates as it has good solubility and is effective at promoting transmetalation without being overly aggressive.[5] Cesium carbonate (Cs₂CO₃) is another strong contender.

    • Optimize the Solvent: A mixture of an organic solvent with water is standard. 1,4-Dioxane/H₂O or Toluene/H₂O are common starting points.[5][21] If solubility is an issue, consider a more polar aprotic solvent like DMF, but ensure it is anhydrous and high-purity.

Issue 2: Significant formation of a de-boronated byproduct (Protodeboronation).

If you observe a significant amount of the arene or heteroarene corresponding to your boronic acid, protodeboronation is the primary culprit.

Root Cause Analysis & Corrective Actions:

1. Boronic Acid Instability:

  • The "Why": The C-B bond is susceptible to protonolysis, a reaction catalyzed by aqueous base and accelerated by heat.[8][9] The longer the boronic acid is exposed to these conditions before it can engage in the productive catalytic cycle, the more protodeboronation will occur.

  • Actionable Steps:

    • Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester.[8][11] These esters are more robust and slowly hydrolyze in situ to release the boronic acid, keeping its standing concentration low and minimizing decomposition.[8][22]

    • Lower the Temperature: High temperatures accelerate protodeboronation.[10] Determine the lowest effective temperature for your catalytic system that still provides a reasonable reaction rate.

    • Use a Weaker Base: Strong bases can accelerate the decomposition.[10] Consider switching from K₃PO₄ to a milder base like K₂CO₃ if protodeboronation is severe.[10]

Troubleshooting Workflow: A Decision Tree

This diagram outlines a logical progression for troubleshooting low-yield Suzuki reactions.

troubleshooting_flowchart start Low Yield Observed check_sm Starting Material (SM) Remaining? start->check_sm check_byproduct Major Byproduct Present? check_sm->check_byproduct No sm_yes Inefficient Catalysis check_sm->sm_yes Yes byproduct_yes Identify Byproduct check_byproduct->byproduct_yes Yes catalyst 1. Use stronger ligand (e.g., XPhos). 2. Screen different Pd pre-catalysts. 3. Increase temperature. sm_yes->catalyst protodeboronation Protodeboronation Product (Ar-H from Boronic Acid) byproduct_yes->protodeboronation homocoupling Homocoupling Product (Ar-Ar from Boronic Acid) byproduct_yes->homocoupling proto_solutions 1. Switch to Boronic Ester (Bpin). 2. Use milder base (K2CO3). 3. Lower reaction temperature. protodeboronation->proto_solutions Yes homo_solutions 1. Thoroughly degas solvents. 2. Check for oxygen leaks. 3. Use fresh, high-purity reagents. homocoupling->homo_solutions Yes

Caption: A decision tree for troubleshooting low Suzuki coupling yields.

Recommended Starting Protocol

This protocol is a robust starting point for the site-selective coupling at the C5-iodo position. It is designed to minimize common side reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 (or other suitable Buchwald pre-catalyst) (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the this compound, the boronic acid/ester, K₃PO₄, and the palladium pre-catalyst.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxygen-mediated side reactions like homocoupling.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (Dioxane and Water). Solvents should be sparged with inert gas for at least 30 minutes prior to use.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at 80-100 °C.

  • Monitoring: Stir vigorously and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

Understanding the core mechanism helps in diagnosing issues. A problem in any step can halt the entire process.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Oxidative Addition (R-Pd(II)-I)L₂ pd0->pd2_halide R-I pd2_borate Transmetalation (R-Pd(II)-Ar)L₂ pd2_halide->pd2_borate Ar-B(OH)₂ + Base pd2_borate->pd0 Reductive Elimination product R-Ar (Product) pd2_borate->product reactant 4-Chloro-5-iodo-6- methylpyrimidin-2-amine (R-I) reactant->pd2_halide Step 1 boronic Arylboronic Acid (Ar-B(OH)₂) boronic->pd2_borate Step 2

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

References
  • Protodeboronation - Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. [Link]

  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles - ResearchGate. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

Technical Support Center: Purification of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these key intermediates with high purity. Drawing upon established chemical principles and field-proven techniques, this document provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions.

Introduction

This compound is a highly functionalized heterocyclic compound, serving as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring an amine, a methyl group, and two different halogens (chloro and iodo), provides multiple reaction sites for diversification. However, this same complexity presents significant purification challenges. Common issues include the removal of closely related impurities, degradation during purification, and poor solubility. This guide will equip you with the knowledge to diagnose and solve these problems effectively.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying this class of compounds?

A1: The primary challenge is typically the removal of structurally similar impurities. These can include unreacted starting materials, di-substituted byproducts (if applicable), and particularly, the de-iodinated analog (4-chloro-6-methylpyrimidin-2-amine). The similar polarity of these compounds makes separation by standard chromatographic methods difficult.

Q2: Is this molecule stable to standard purification conditions?

A2: The C-I bond in iodo-pyrimidines can be labile, especially under certain conditions.[1] Exposure to strong light, high temperatures for extended periods, or certain reactive solvents can lead to de-iodination.[1] The electron-deficient nature of the pyrimidine ring also makes it susceptible to nucleophilic attack, so care must be taken when using nucleophilic solvents or bases during workup and purification.[2]

Q3: My compound has very poor solubility. What should I do?

A3: Poor solubility is a common issue with planar, crystalline heterocyclic compounds.[3] A systematic approach to solvent screening is crucial. For chromatography, you may need to use more polar solvent systems or add a solubilizing co-solvent like dichloromethane (DCM) or a small amount of methanol to your loading solvent. For recrystallization, mixed-solvent systems are often required to achieve the desired solubility profile (high solubility in hot solvent, low solubility in cold).[4]

Q4: Which analytical technique is best for assessing the purity of the final product?

A4: While TLC is excellent for reaction monitoring and fraction analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment of pyrimidine derivatives.[5] A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a formic acid modifier) can typically resolve the target compound from key impurities.[5] Quantitative NMR (qNMR) and Elemental Analysis can also provide definitive purity confirmation.[6]

Purification Strategy Workflow

Choosing the correct purification strategy is the first and most critical step. The following decision tree illustrates a typical workflow.

Purif_Workflow cluster_post Crude Crude Product Analysis Analyze Purity & Impurity Profile (TLC, LC-MS, 1H NMR) Crude->Analysis Decision Is the major impurity a starting material or a significantly different polarity byproduct? Analysis->Decision Recrystallization Recrystallization is likely a good first choice. Cost-effective and scalable. Decision->Recrystallization  Yes   Chromatography Column Chromatography is necessary for separating closely related impurities. Decision->Chromatography  No   Analysis_Post_Rec Analyze Purity Recrystallization->Analysis_Post_Rec Check Purity Analysis_Post_Chrom Analyze Purity Chromatography->Analysis_Post_Chrom Check Purity Pure Pure Product >98% Further Further Purification Needed Further->Chromatography Try Chromatography Analysis_Post_Rec->Pure Purity OK Analysis_Post_Rec->Further Purity Not OK Analysis_Post_Chrom->Pure Purity OK Analysis_Post_Chrom->Further Purity Not OK

Caption: General workflow for selecting a purification method.

Troubleshooting Guide

Section 1: Recrystallization Challenges

Recrystallization is a powerful technique for removing impurities with different solubility profiles from the target compound.[7]

Q: I can't find a single solvent that works for recrystallization. What should I do?

A: This is a common problem. The ideal solvent should dissolve the compound well when hot but poorly when cold.[4] When no single solvent meets these criteria, a two-solvent (or mixed-solvent) system is the solution.

  • Pillar of Causality: You need to find one solvent ("solvent") in which the compound is highly soluble and a second solvent ("anti-solvent") in which it is poorly soluble. The two solvents must be miscible.

  • Troubleshooting Protocol:

    • Dissolve your crude product in the minimum required amount of the hot "solvent" (e.g., ethyl acetate, acetone, or DCM).

    • If insoluble impurities are present, perform a hot filtration to remove them.[8]

    • Slowly add the "anti-solvent" (e.g., hexanes, heptane, or pentane) dropwise to the hot solution until you see persistent cloudiness (the saturation point).

    • Add a few more drops of the hot "solvent" to redissolve the precipitate and ensure the solution is clear.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.[4]

    • Collect the crystals by vacuum filtration.[4]

Q: No crystals are forming, even after cooling the solution in an ice bath. What went wrong?

A: This usually indicates that the solution is not supersaturated, which can happen for several reasons.[4]

  • Pillar of Causality: Crystal formation requires the concentration of the solute to exceed its solubility limit at a given temperature.

  • Troubleshooting Steps:

    • Too Much Solvent: This is the most common cause.[7] Solution: Evaporate some of the solvent under reduced pressure and attempt to cool again.

    • Inappropriate Solvent Choice: The compound may still be too soluble in the chosen solvent, even when cold. Solution: Re-evaluate your solvent choice or add more anti-solvent if using a mixed system.[4]

    • Lack of Nucleation Sites: The solution may be perfectly supersaturated but requires an initiation point for crystal growth. Solution: Try scratching the inside of the flask with a glass rod at the solvent line. Alternatively, add a tiny "seed crystal" of the pure compound.

Table 1: Solvent Selection Guide for Pyrimidine Derivatives
Solvent SystemTypePolarityCommon Use & Notes
Ethanol / WaterMixedPolarGood for compounds with some water solubility. Dissolve in hot ethanol, add water as anti-solvent.
Ethyl Acetate / HexanesMixedIntermediateA very common and effective system. Dissolve in hot ethyl acetate, add hexanes as anti-solvent.[8]
Dichloromethane / PentaneMixedIntermediateUseful for less polar derivatives. Be cautious with heating DCM.
AcetonitrileSinglePolar AproticCan be effective for moderately polar compounds.
IsopropanolSinglePolar ProticOften a good choice for single-solvent recrystallization.
Section 2: Column Chromatography Issues

Flash column chromatography is the workhorse for purifying moderately polar organic compounds and is essential when recrystallization fails to remove closely related impurities.[9]

Q: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?

A: Streaking is often caused by poor solubility in the mobile phase, interactions with the stationary phase, or the presence of acidic/basic functional groups.

  • Pillar of Causality: The 2-amino group on the pyrimidine ring is basic. Free amine groups can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.

  • Troubleshooting Protocol:

    • Add a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia solution to your mobile phase. This will neutralize the acidic sites on the silica gel and dramatically improve peak shape.

    • Change Adsorbent: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds.

    • Check Solubility: Ensure your compound is fully dissolved before loading. If it precipitates on the column head, it will continuously leach into the mobile phase, causing severe streaking. Use a stronger loading solvent if necessary, but use the minimum volume possible.

Q: I have very low recovery of my product from the column. Where did it go?

A: Low recovery can result from irreversible adsorption onto the stationary phase or decomposition during the purification process.

  • Pillar of Causality: The polar amine and the electron-deficient, halogenated ring can lead to strong, sometimes irreversible, binding to the silica gel. The C-I bond can also cleave under prolonged exposure to the acidic silica surface.

  • Troubleshooting Steps:

    • Deactivate the Silica: As mentioned above, adding a base like triethylamine to the eluent can prevent irreversible adsorption.

    • Run the Column Faster: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to reduce the retention factor (Rf) to around 0.2-0.3 and apply appropriate air pressure for a fast flow rate.[8]

    • Flush the Column: After your initial elution, try flushing the column with a much stronger solvent system (e.g., 5-10% Methanol in DCM) to see if any remaining product elutes.

    • Consider Reverse-Phase: If all else fails, reverse-phase chromatography (using a C18 stationary phase and polar solvents like acetonitrile/water) may be necessary. This is especially useful for highly polar or sensitive compounds.[5]

Impurity_Formation cluster_conditions Degradation Conditions Target This compound Deiodinated De-iodinated Impurity (4-Chloro-6-methylpyrimidin-2-amine) Hydrolyzed Hydrolyzed Impurity (5-Iodo-6-methyl-2-aminopyrimidin-4-ol) StartingMaterial Unreacted Starting Materials Deiodinated->Target Hydrolyzed->Target StartingMaterial->Target Light Light (UV) Light->Deiodinated C-I bond cleavage Heat Prolonged Heat Heat->Deiodinated C-I bond cleavage AcidBase Strong Acid/Base or Nucleophiles AcidBase->Hydrolyzed SNAr at C4-Cl Reaction Incomplete Reaction Reaction->StartingMaterial

Caption: Potential pathways for common impurity formation.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (with Base Modifier)

This protocol is optimized for the purification of basic heterocyclic compounds on silica gel.

  • Prepare the Mobile Phase: Select an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes) based on TLC analysis. Add 0.5% triethylamine (Et₃N) by volume to the prepared solvent mixture.

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Preparation (Dry Loading): Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., DCM or acetone). Add 2-3 times the mass of silica gel (2-3 g) to this solution. Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

  • Load the Column: Carefully add the dry-loaded sample powder to the top of the packed silica bed, forming a thin, level layer. Gently tap the column to settle the powder. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Fill the column with the mobile phase and apply positive pressure to begin elution. Maintain a steady flow rate.[8]

  • Fraction Collection: Collect fractions of a consistent volume. Monitor the elution progress by TLC analysis of the collected fractions.[8]

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[8]

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of pyrimidine derivatives using reverse-phase HPLC.[5]

Table 2: HPLC Method Parameters
ParameterSpecification
Chromatographic Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[5]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-19 min: 90-10% B19-22 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
Detector UV at 254 nm or 275 nm[10]
Sample Preparation Prepare a 1 mg/mL solution in a 50:50 mixture of water and acetonitrile.[5]
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample solution onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Purity Calculation: Determine the purity of the sample using the area percentage method. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. Retrieved from BenchChem Technical Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzu4nSrBekD5jqG6bPp4H_knY-wpM8aZyfwMovmDhlaVCT0-3iZHZBYMeauVkwmzqquInumF7Fp7FXixTrhTWVqhay1cOR_9AcOLlmwN-tGl--ezZwDd0D4MkUliLP7QSy_cxnMV0k8DYy3t6-wIz2wvwIIultEEMDb_PtXhlYrH8G29CH4BWuolekrZI2cykUYOcNVy1NoLtvnSg=]
  • BenchChem. (n.d.). Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques. Retrieved from BenchChem Technical Library. [https://vertexaisearch.cloud.google.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved from BenchChem Technical Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOwVYZgoeapohI8Bn40OL-nwh6qoA20NAzR7mu-sTrJdd3UK0ifCDnmxF8yhcQbBmm0pnAR-MXOVZQigG-3Odq-Cg0813I12VhPRThDpYpYIXK-T_rIfPWKIMJz5jl_C0g6A_qk_oLw49kc4qValGO6v0EaBdiNWMdWPfT1e2VBEpsf3EoFw1j6e41gfHIWmk2v2gcLOuxJFYQK8bY1BYpdaxfUBz6Hp2FjleCN_qjqVqwrAs=]
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  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from Sigma-Aldrich Technical Documents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOglieYOrh4pa_XDN9lAbMJ2HwzokLwx5al6p1koc7wCN20EuvtyHUQp8Kp8hoRFeUSRUdr9XTGbwkEzPunkRJQhjWoFP64KLqgiYjGLbCDGLm9VCuhiUNMsBjPKHxy_LegngEbTLgI02WOHfoGZzsr_t8OZo8Q4Xibbb59tKO6kUWrw5mDaU3mOMmXaz18buxI7GZlFu-HFJbagwA2vlH_Vgo3s_ah8fGRFDua_tTocBFXLUgGzIbBxO6znrcendmzwpgKpAyIcnFTg==]
  • Patel, R. B., et al. (2018). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5OxEqWCTN3-IxZhQN8JQxmlIGoBV-KTx3gbRYqkzKz7ToLkYXYc_n5R4HCA6Kh9wtgBrJt7OD8BHUF2RqbpMNOX6OUORKw1JcosRY6lQ9TdQTSncqen6ZOBbkGaBQkL4PE8fTzUbESNsgxg==]
  • Wellington, K. M., & Wielechowski, R. G. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeevUycqq--ENEAcxwOu3KmAJwsiZDe7w6y2icNROkE-Q_3a7MT_rXbibZFxpC4ffkcu5ZtIgbzFPZydfTg3CEgYdWq_RINXBgRMnyCrCLQ_luNzahxjKiRl8IdmumdKhZv4S0KeM=]
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Retrieved from BenchChem Technical Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGulaRI4wifet3m_LY6Qz85bsJEvgrBQ-L5IUL-XSUKEVO5MZQEqqKhmgbuIq8v5YalCxMc8sNOHEZOssWqEhVV8qIzz_tSEulCLtc9NSl4__0FZFl13kmDcWRJeRv9UbCZiX55Jq5G8oNk35hagMagAeuDtwfamCEE4SfVWcb8QhB2kChqWHzR418LPnHaefzvjVVRSA0lOwbHkcE1XybtotHPzKV4aEWWujGikJjKj9dMsLGvCxq6AFqBadjG9MGmvBKEYN8=]
  • LibreTexts Chemistry. (2021). 2.1: Recrystallization. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo7ZBf5jl_BeWHPOeGfnlC0JyGjRE0Aj8LpeptxQFKJql9nBardJlxaRQYlNdyg6HW6o5EiL_yjqh6uy83DV6sqoe-7edAGt8aMR-KOTufy8XHxdrr8qC_FcKDTNlYRloDNBCtFTKMtsea0JsDBpJoChr70rZeHmVK1R-wWopdqjjp6an2ifMnoer0MhoYGVzmss2u0NJX1nZrRAYlI_YY7P0UtZi4a9i-2hyDmwgaxut_EiUc9g36JSbDH1_kbQR-tjOfZhMNMyXu3eOND4BFJihDnmkgRDr8zRkH-vA3mpUPYNcYKOa2Z_vY-Uno9zGBr5EMZBupKJW7f3ds]
  • Rahn, R. O. (1991). Photochemistry of halogen pyrimidines: iodine release studies. PubMed - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe4Ov-O9MW5XPdOQSsH1AIbGODd8_hNwKBtu2Oq671HEJ67F5TTxsDgf1ZS1VofyQLfdFV76DVk-w7GP_naVjo60E4eQuzomBo8Ijd4JmHOZMhsEJpOa-pa7CWVOgsVWA1Hw==]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions for 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-iodo-6-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura and Sonogashira cross-coupling reactions involving this versatile building block. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for cross-coupling reactions with this compound?

The inherent reactivity of the carbon-halogen bonds dictates the regioselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br > Cl.[1] For this compound, the carbon-iodine bond at the C5 position is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond at the C4 position.[1] Therefore, selective cross-coupling at the C5-iodo position is the expected and predominantly observed outcome.

Q2: Can the amino group or the pyrimidine ring nitrogens interfere with the catalytic cycle?

Yes, both the exocyclic amino group and the endocyclic pyrimidine nitrogens are Lewis basic and can coordinate to the palladium catalyst. This coordination can potentially inhibit the catalyst's activity by occupying coordination sites necessary for the catalytic cycle to proceed.[2] In some cases, this can lead to lower yields or failed reactions. The choice of a suitable ligand is crucial to mitigate this inhibition.

Q3: What are the most common side reactions to be aware of?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. These include:

  • Protodeboronation (in Suzuki coupling): The boronic acid is replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct.[2]

  • Dehalogenation: The starting aryl halide is reduced to an arene.[2] This can be more prevalent at higher temperatures or with certain catalyst/ligand combinations.

  • Homocoupling (Glaser coupling in Sonogashira): The terminal alkyne couples with itself to form a diyne byproduct.[3] This is often promoted by the copper(I) cocatalyst in the presence of oxygen.

  • Homocoupling of Boronic Acids (in Suzuki coupling): The boronic acid can couple with itself to form a biaryl byproduct.[2]

Q4: Are there any specific safety precautions for handling this compound and the reagents used in these reactions?

Standard laboratory safety practices should always be followed. This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Many solvents used in these reactions are flammable. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.

Problem 1: Low to No Product Formation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.[4] For less reactive aryl chlorides, more active catalyst systems with electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) may be necessary.[5]
Catalyst Inhibition The amino group or pyrimidine nitrogens may be coordinating to the palladium center.[2] The use of bulky phosphine ligands can help shield the metal center and prevent inhibitory coordination.
Ineffective Base The choice of base is critical for the transmetalation step.[6] If a weak base like Na₂CO₃ is ineffective, consider stronger bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2] Ensure the base is finely powdered and anhydrous.
Poor Reagent Quality Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[2] Use fresh, high-purity boronic acid. Ensure all solvents are anhydrous and properly degassed to remove oxygen.
Suboptimal Temperature Suzuki couplings often require heating.[2] If the reaction is sluggish at lower temperatures, gradually increase the temperature (e.g., from 80 °C to 100 °C). However, be aware that excessively high temperatures can lead to catalyst decomposition and dehalogenation.[7]
General Starting Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Troubleshooting Start Low/No Product Catalyst Check Catalyst Activity - Use fresh catalyst - Consider more active ligand (e.g., SPhos) Start->Catalyst Possible Cause Base Evaluate Base - Use stronger base (K3PO4, Cs2CO3) - Ensure base is anhydrous Start->Base Reagents Verify Reagent Quality - Use fresh boronic acid - Degas solvents thoroughly Start->Reagents Temp Optimize Temperature - Incrementally increase temperature - Monitor for decomposition Start->Temp Success Successful Coupling Catalyst->Success Solution Base->Success Reagents->Success Temp->Success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds. Below are solutions to common issues encountered with this compound.

Problem 1: Low to No Product Formation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst System Ensure both the palladium and copper(I) catalysts are active. Use fresh Pd and CuI sources. For difficult couplings, consider using a more active palladium catalyst/ligand system.[8]
Oxygen Contamination The presence of oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling).[3] Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and maintaining a positive pressure of an inert gas.
Ineffective Base An amine base (e.g., triethylamine, diisopropylamine) is typically used to act as both a base and a solvent or co-solvent.[9] Ensure the amine is anhydrous and of high purity. If the reaction is still not proceeding, a stronger base might be required, although this is less common.
Poor Alkyne Quality Terminal alkynes can be volatile or prone to decomposition. Use fresh, high-purity alkyne.
Suboptimal Temperature While many Sonogashira couplings proceed at room temperature, some substrates may require gentle heating to proceed at a reasonable rate.[10]
General Starting Protocol for Sonogashira Coupling

This protocol is a general guideline and may need to be optimized.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (1-3 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPEA), anhydrous

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_alkyne CuI CuI Transmetal->CuI Regeneration RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product R¹-C≡CR² RedElim->Product Cu_acetylide Cu-C≡CR² CuI->Cu_acetylide Alkyne H-C≡CR² Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Cu_acetylide->Transmetal Aryl_Iodide R¹-I Aryl_Iodide->OxAdd

Sources

preventing dehalogenation of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Chloro-5-iodo-6-methylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. As Senior Application Scientists, we have curated this guide to address common challenges, with a particular focus on the prevention of unwanted dehalogenation side reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing significant loss of the iodine atom from my starting material, this compound, during my cross-coupling reaction. What is happening and why?

A1: You are likely encountering a common side reaction known as hydrodehalogenation (or simply dehalogenation). In this process, the iodine atom on the pyrimidine ring is replaced by a hydrogen atom, leading to the formation of 4-Chloro-6-methylpyrimidin-2-amine as a byproduct and consequently, a lower yield of your desired product.

The primary reason for this is the relative reactivity of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is significantly weaker and more susceptible to cleavage than the Carbon-Chlorine (C-Cl) bond.[1][2] This high reactivity makes the iodo group the preferred site for oxidative addition of the palladium catalyst, which is the desired first step in most cross-coupling reactions. However, this same reactivity also makes it more prone to undesired dehalogenation pathways.[3][4][5]

The mechanism of dehalogenation can be complex, but it often involves the formation of a palladium-hydride species in the catalytic cycle, which can then react with the starting material to replace the iodine with hydrogen. Sources of this hydride can include solvents, bases, or even the organoboron reagent in Suzuki couplings.

Q2: My reaction is a Suzuki-Miyaura coupling. What are the most critical parameters I should optimize to prevent the deiodination of my pyrimidine substrate?

A2: Preventing deiodination in Suzuki-Miyaura couplings of this compound requires careful optimization of several key parameters. The goal is to promote the desired cross-coupling pathway to be significantly faster than the competing dehalogenation pathway. Here are the most critical factors to consider:

  • Ligand Selection: The choice of phosphine ligand is paramount.[6][7][8] For electron-deficient heteroaromatic halides like your pyrimidine, bulky and electron-rich phosphine ligands are often the most effective. These ligands promote the reductive elimination step of the catalytic cycle, which forms the desired C-C bond, and can suppress the formation of palladium-hydride species that lead to dehalogenation.[3][9] Consider screening ligands such as SPhos , XPhos , or other biaryl phosphine ligands.[3]

  • Base Selection: The base plays a crucial role. Strong bases, particularly alkoxides, can promote dehalogenation. It is often preferable to use weaker inorganic bases.[3] We recommend screening bases like K₃PO₄ , K₂CO₃ , or Cs₂CO₃ .[3] These bases are generally effective in promoting the transmetalation step without significantly increasing the rate of dehalogenation.

  • Solvent Choice: The solvent can be a source of protons or hydrides that contribute to dehalogenation. Aprotic solvents are generally the best choice.[3][10] We recommend using solvents such as dioxane , THF , or toluene . While some Suzuki reactions benefit from the addition of water, excessive water can be a proton source leading to dehalogenation, so its concentration should be carefully controlled.[3]

  • Temperature Control: Higher reaction temperatures can sometimes accelerate the rate of dehalogenation more than the rate of the desired coupling. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress by TLC or LC-MS at different temperatures can help you find the optimal balance.

Troubleshooting Guide: Dehalogenation of this compound

If you are experiencing significant dehalogenation, use the following guide to troubleshoot your experiment systematically.

Issue Potential Cause(s) Recommended Actions
High levels of deiodinated byproduct (4-Chloro-6-methylpyrimidin-2-amine) Inappropriate Ligand: The ligand may not be sterically bulky or electron-rich enough to promote rapid reductive elimination.Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3]
Base is too strong or acting as a hydride source: Strong bases like alkoxides can accelerate dehalogenation.Base Optimization: Try a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]
Sub-optimal Solvent: Protic solvents (e.g., alcohols) or excessive water can be a source of protons.Solvent Change: Use aprotic solvents like dioxane, THF, or toluene. If an aqueous system is necessary, carefully control the water content.[3][10]
Slow or stalled reaction with concurrent dehalogenation Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium may be the rate-limiting step, allowing more time for dehalogenation to occur.Improve Transmetalation: Ensure the purity and reactivity of your boronic acid or ester. Consider using a pre-catalyst that readily forms the active Pd(0) species.[3]
Catalyst Inhibition: The nitrogen atoms on the pyrimidine ring can coordinate to the palladium center, inhibiting catalysis.Use Specialized Ligands: Buchwald's biaryl phosphine ligands are often effective for N-heterocyclic substrates.[3]
Dechlorination is also observed Harsh Reaction Conditions: While less likely than deiodination, very high temperatures or highly active catalysts could lead to cleavage of the C-Cl bond.Milder Conditions: Reduce the reaction temperature and consider a less active catalyst system once the more reactive C-I bond has been functionalized.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for your particular substrate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous, degassed solvent to the reaction mixture.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Dehalogenation

G start High Dehalogenation Observed ligand Optimize Ligand (e.g., SPhos, XPhos) start->ligand Is ligand bulky & e--rich? base Optimize Base (e.g., K3PO4, K2CO3) ligand->base Is base non-nucleophilic? solvent Optimize Solvent (e.g., Dioxane, Toluene) base->solvent Is solvent aprotic? temp Optimize Temperature (Lower if possible) solvent->temp reassess Re-evaluate Reaction Progress temp->reassess reassess->ligand Still high dehalogenation success Dehalogenation Minimized reassess->success Problem solved

Caption: A systematic workflow for troubleshooting dehalogenation.

Key Factors Influencing Dehalogenation in Cross-Coupling

G center Dehalogenation (Side Reaction) ligand Ligand - Bulky - Electron-rich ligand->center Suppresses base Base - Weaker Inorganic - Non-nucleophilic base->center Suppresses solvent Solvent - Aprotic - Anhydrous solvent->center Suppresses temp Temperature - As low as feasible temp->center Suppresses

Caption: Factors that suppress the undesired dehalogenation side reaction.

References

  • BenchChem Technical Support Team. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • Reddit user discussion. (2019).
  • Wikipedia contributors. Dehalogenation. Wikipedia. [Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
  • SciSpace.
  • Reddit user discussion. (2024).
  • Cfm Oskar Tropitzsch GmbH. Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
  • National Institutes of Health. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC. [Link]

  • Reddit user discussion. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
  • National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Chemistry LibreTexts. (2023). 2.9: Phosphines. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • PubMed. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

Sources

Technical Support Center: Managing Impurities in the Synthesis of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine (CAS 897030-99-8).[1] The control of impurities is a critical aspect of synthesizing this highly functionalized pyrimidine intermediate, ensuring the reliability of downstream applications in drug discovery and development. This document provides in-depth troubleshooting advice and validated protocols in a direct question-and-answer format to address common challenges encountered during synthesis.

Section 1: Synthesis Overview and Impurity Formation

Q1: What is the principal synthetic route for this compound and its key impurity hotspots?

The synthesis is typically a multi-step process, beginning with the construction of the pyrimidine core, followed by sequential functionalization. Each step is a potential source of impurities if not precisely controlled. The most common pathway involves three key transformations:

  • Cyclization: Condensation of a β-ketoester (ethyl acetoacetate) with guanidine to form the foundational pyrimidine ring, yielding 2-amino-4-hydroxy-6-methylpyrimidine.[2][3]

  • Chlorination: Conversion of the hydroxyl group at the C4 position to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4]

  • Iodination: Electrophilic aromatic substitution at the electron-rich C5 position to introduce the iodo group, yielding the final product.

Below is a diagram illustrating this synthetic workflow, highlighting the stages where critical impurities can arise.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Iodination A Ethyl Acetoacetate + Guanidine B 2-Amino-4-hydroxy- 6-methylpyrimidine A->B NaOEt C 2-Amino-4-chloro- 6-methylpyrimidine B->C POCl3 Imp1 Impurity Hotspot: Unreacted Hydroxy Intermediate B->Imp1 D 4-Chloro-5-iodo- 6-methylpyrimidin-2-amine (Final Product) C->D NIS / I2 Imp2 Impurity Hotspot: Unreacted Chloro Intermediate C->Imp2 Imp3 Impurity Hotspot: Hydrolysis & Degradation D->Imp3 G start Unknown Impurity Detected by HPLC lcms Analyze by LC-MS to determine Molecular Weight (MW) start->lcms mw_match_sm MW matches 2-amino-4-chloro-6-methylpyrimidine? lcms->mw_match_sm mw_match_int MW matches 2-amino-4-hydroxy-6-methylpyrimidine? mw_match_sm->mw_match_int No optimize_iodination Root Cause: Incomplete Iodination Action: See FAQ 1 mw_match_sm->optimize_iodination Yes mw_higher MW is higher than product? mw_match_int->mw_higher No optimize_chlorination Root Cause: Incomplete Chlorination / Hydrolysis Action: See FAQ 2 mw_match_int->optimize_chlorination Yes check_overreaction Possible Cause: Di-iodination or Dimerization Action: Reduce reagent stoichiometry or temperature mw_higher->check_overreaction Yes unknown Characterize by NMR & MS/MS Investigate Side Reactions (e.g., reaction with solvent) mw_higher->unknown No

Sources

Technical Support Center: Solubility Enhancement for 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for improving the solubility of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine in reaction setups. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for reaction efficiency, yield, and reproducibility. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with substituted pyrimidines.

Q1: Why does this compound exhibit poor solubility in many common organic solvents?

Answer: The solubility behavior of this compound is dictated by its unique molecular structure. Several factors contribute to its typically low solubility:

  • High Crystal Lattice Energy: The planar pyrimidine ring, combined with the potential for intermolecular hydrogen bonding via the amine group (N-H---N), can lead to a highly stable and tightly packed crystal structure. Significant energy is required to overcome these intermolecular forces and dissolve the solid. Studies on similar planar scaffolds have shown that high melting points, indicative of strong crystal packing, correlate with lower solubility.[1]

  • Polarity Mismatch: The molecule possesses both polar (amine group) and nonpolar (chloro, iodo, and methyl groups on the aromatic ring) characteristics. This bifunctional nature means it is often not perfectly suited for either highly polar or purely nonpolar solvents, leading to limited solubility in either extreme.

  • Functional Group Interactions: The electron-withdrawing effects of the chloro and iodo substituents, along with the pyrimidine nitrogen atoms, influence the electron density and polarity of the molecule, further complicating its interaction with solvent molecules.

Q2: I am setting up a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What is a good starting point for solvent selection?

Answer: For palladium-catalyzed cross-coupling reactions, the choice of solvent is critical not only for solubility but also for catalyst stability and activity. Based on extensive literature for these reaction types, the following solvents are excellent starting points:

  • 1,4-Dioxane: Widely used in both Suzuki and Buchwald-Hartwig reactions.[2][3] It has a moderate polarity and is a good solvent for a range of organic substrates.

  • Toluene: A common nonpolar solvent effective for many cross-coupling reactions. It is particularly useful when water must be rigorously excluded.[3]

  • Tetrahydrofuran (THF): Another ether-based solvent similar to dioxane, often used for its good solvating properties for organic molecules.[3][4]

It is highly recommended to perform a small-scale solubility test with your specific batch of material before committing to a large-scale reaction.

Q3: My starting material is not fully dissolving even after stirring in the chosen solvent. What immediate steps can I take?

Answer: Incomplete dissolution is a common problem that can lead to stalled reactions and inconsistent results. Here are the primary strategies to address this:

  • Increase the Temperature: The solubility of most organic solids increases with temperature.[5][6] Gently heating the mixture (e.g., to 40-60 °C) while stirring can significantly improve dissolution. Always be mindful of the thermal stability of your compound and the boiling point of your solvent.

  • Employ a Co-Solvent System: This is one of the most powerful techniques. A co-solvent is a secondary solvent added in a smaller amount to the primary solvent to enhance solubility.[7][8] For your compound, adding a small percentage (e.g., 5-10% v/v) of a more polar, aprotic solvent can be highly effective.

    • Recommended Co-solvents: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices.[5][] Their high polarity and ability to act as hydrogen bond acceptors can effectively break up the crystal lattice of your starting material, allowing it to dissolve in the bulk reaction solvent like dioxane or THF.[]

  • Sonication: Using an ultrasonic bath can provide mechanical energy to break apart solid agglomerates and accelerate the dissolution process. This can often be done at room temperature.

Q4: The reaction starts, but I observe precipitation over time, leading to a stalled reaction. How can I prevent this?

Answer: Precipitation during a reaction indicates that while the starting materials may be soluble, the intermediates or the product itself may have lower solubility under the reaction conditions.

  • Optimize the Co-solvent Ratio: If you are already using a co-solvent, you may need to slightly increase its percentage to maintain all components in the solution phase throughout the reaction.

  • Switch to a More Polar Solvent System: If precipitation persists, switching the entire reaction to a more robust solvent system may be necessary. Solvents like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP) are known for their exceptional ability to dissolve a wide array of organic compounds and are often used in challenging coupling reactions.[5]

  • Elevate the Reaction Temperature: Running the reaction at a higher temperature can often keep all components, including the product, in solution.[5] This must be balanced against potential side reactions or degradation.

Data & Protocols
Solvent Selection Guide

The following table provides a summary of common solvents used in cross-coupling reactions and their relevant properties to aid in your selection process.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Primary Use & Rationale
Toluene 1112.4Nonpolar solvent for reactions sensitive to water. Good for dissolving nonpolar substrates.
Tetrahydrofuran (THF) 667.6Aprotic ether, good general-purpose solvent for organic reagents.[3][4]
1,4-Dioxane 1012.2Aprotic ether, very common in Suzuki and Buchwald-Hartwig reactions due to its compatibility with Pd catalysts.[2][3]
Acetonitrile (ACN) 8237.5Polar aprotic solvent, sometimes used but can coordinate to the metal center, potentially inhibiting catalysis.
Dimethylformamide (DMF) 15336.7Highly polar aprotic solvent, excellent for dissolving poorly soluble compounds. Often used as a co-solvent or primary solvent.[5][10]
Dimethyl Sulfoxide (DMSO) 18946.7Highly polar aprotic solvent with exceptional solvating power. Ideal as a co-solvent to break up crystal lattices.[5][]
Experimental Protocol 1: Small-Scale Solubility Screening

This protocol allows you to quickly assess the solubility of your compound in various solvents before committing to a full-scale reaction.

Materials:

  • This compound (approx. 5-10 mg)

  • Selection of candidate solvents (e.g., Toluene, THF, Dioxane, DMF)

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

Procedure:

  • Add approximately 2 mg of your compound to a clean, dry vial.

  • Add 0.2 mL of the first solvent to be tested. This creates an initial concentration of ~10 mg/mL.

  • Cap the vial and vortex for 30 seconds.

  • Place the vial on a stir plate and stir vigorously for 5-10 minutes at room temperature.

  • Visually inspect for undissolved solid.

  • If solid remains, gently warm the vial to ~50 °C and continue stirring for another 5-10 minutes. Observe any changes.

  • If the solid dissolves, the solvent is a good candidate. If it remains insoluble, it is a poor choice.

  • Repeat this process for each candidate solvent and co-solvent mixture (e.g., Dioxane with 10% DMSO) to identify the optimal system.

Visual Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Troubleshooting cluster_start Initial Observation cluster_step1 Step 1: Initial Attempts cluster_step2 Step 2: Co-Solvent Strategy cluster_step3 Step 3: Advanced Solutions cluster_end Resolution Start Poor solubility of This compound SolventScreen Perform small-scale solubility screen (Dioxane, THF, Toluene) Start->SolventScreen Begin here Sonication Use sonication to aid dissolution Start->Sonication Alternative method Heating Apply gentle heat (40-60 °C) SolventScreen->Heating If still insoluble Success Reaction proceeds in homogeneous solution SolventScreen->Success If soluble CoSolvent Introduce a co-solvent (5-10% DMF or DMSO) in best solvent from Step 1 Heating->CoSolvent If still insoluble or precipitates Heating->Success If soluble FullSwitch Switch to a high-polarity solvent system (e.g., pure DMF, NMP) CoSolvent->FullSwitch If precipitation persists CoSolvent->Success If soluble & stable FullSwitch->Success If soluble & stable Sonication->Success

Caption: A decision-making workflow for improving compound solubility.

References
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • Co-solvent: Significance and symbolism. Spaper. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ResearchGate. [Link]

  • 4-Chloro-5-methylpyrimidin-2-amine. PubChem, National Institutes of Health (NIH). [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Publications. [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem, National Institutes of Health (NIH). [Link]

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate. [Link]

  • 6-Chloro-2-methylpyrimidin-4-amine. PubChem, National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Sonogashira Coupling of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers encountering challenges with the Sonogashira coupling of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols designed to ensure successful and selective C-C bond formation. Our guidance is grounded in established mechanistic principles and tailored to the unique chemical nature of this multi-functionalized pyrimidine substrate.

Introduction: Understanding the Substrate's Unique Challenges

The molecule this compound presents a distinct set of challenges for the Sonogashira cross-coupling reaction. While highly useful, its successful functionalization requires careful consideration of several competing factors:

  • Chemoselectivity: The pyrimidine ring is substituted with two different halogens. The reaction must be selective for the more reactive C-I bond over the less reactive C-Cl bond. The general reactivity trend for halides in oxidative addition is I > Br > Cl > F.[1] Therefore, selective coupling at the C-5 iodine is expected, but harsh conditions could lead to undesired side reactions at the C-4 chlorine.

  • Catalyst Inhibition/Coordination: The substrate contains a 2-amino group and two pyrimidine nitrogens. These basic nitrogen atoms can act as ligands, potentially coordinating to the palladium catalyst. This can lead to the formation of inactive or less active catalyst species, thereby inhibiting the reaction.[2]

  • Steric and Electronic Effects: The substituents on the pyrimidine ring (amino, chloro, and methyl groups) collectively influence the electronic properties and steric accessibility of the C-I bond, which can affect the rate of the oxidative addition step.

This guide will walk you through a logical process of diagnosing and resolving issues to achieve high-yield, selective coupling.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured to address the most common issues encountered during the Sonogashira coupling with this compound.

Q1: I am seeing no reaction or very low conversion of my starting material. What are the likely causes and how can I fix it?

Low or no conversion is a frequent starting problem and can typically be traced back to catalyst deactivation or suboptimal reaction conditions.

Possible Causes & Recommended Solutions:

  • Catalyst Deactivation by the 2-Amino Group: The primary amino group or the pyrimidine ring nitrogens can coordinate to the palladium center, forming inactive complexes.

    • Solution 1: Protect the Amino Group. While not always necessary, if catalyst deactivation is suspected, protecting the 2-amino group as a Boc-carbamate can prevent its interference. One study successfully used a di-Boc protected 2-amino-5-iodopyrimidine for Sonogashira coupling.[3]

    • Solution 2: Use Bulky Ligands. Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can help.[4][5] These ligands can create a sterically hindered environment around the palladium center, discouraging coordination from the substrate's amino group and promoting the desired catalytic cycle.[6]

  • Inactive Catalyst or Pre-catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) pre-catalyst, or it may have been oxidized by trace oxygen.

    • Solution: Ensure Rigorous Inert Conditions. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30+ minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[7] Use fresh, high-purity catalysts and ligands.

  • Suboptimal Temperature: The reaction may be kinetically slow at the current temperature.

    • Solution: Increase Temperature Incrementally. While aryl iodides are generally reactive at room temperature, the specific electronic nature of this substrate may require heating.[8] Increase the reaction temperature in 10-20 °C increments (e.g., from room temperature to 40 °C, then 60 °C). Be cautious, as excessive heat can promote side reactions.

Q2: My reaction is producing a significant amount of a diyne byproduct. How can I prevent this?

The formation of a diyne is due to the oxidative homocoupling of your terminal alkyne, a side reaction known as Glaser coupling. This is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[5]

Possible Causes & Recommended Solutions:

  • Presence of Oxygen: Trace oxygen in the reaction mixture facilitates the Cu(I)-catalyzed homocoupling.

    • Solution 1: Rigorous Degassing. This is the most critical step. Ensure your solvents and amine base are thoroughly deoxygenated before adding the catalysts and substrates.[7]

    • Solution 2: Slow Addition of the Alkyne. Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

  • Copper(I) Co-catalyst: The copper catalyst is the primary culprit for this side reaction.

    • Solution: Switch to a Copper-Free Protocol. Copper-free Sonogashira reactions are highly effective at eliminating Glaser coupling.[5] These protocols often rely on more robust palladium/ligand systems and may require a different base (e.g., Cs₂CO₃, K₂CO₃) or a highly coordinating amine solvent. A combination of Pd(OAc)₂ with a bulky phosphine ligand is a common choice for copper-free conditions.[4]

Q3: I am observing some product, but the yield is poor and I recover a lot of starting material. What can I do to optimize the yield?

Poor yields with recoverable starting material suggest an inefficient catalytic cycle or non-ideal reaction conditions.

Possible Causes & Recommended Solutions:

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating both the oxidative addition and reductive elimination steps.

    • Solution: Screen Different Ligands. The choice of ligand can control selectivity and efficiency. For a di-halogenated substrate, monodentate ligands like PPh₃ might be sufficient for the more reactive C-I bond. However, if yields are low, switching to more electron-rich and bulky monodentate ligands (e.g., P(t-Bu)₃) or bidentate ligands (e.g., dppf) can significantly improve performance.[9][10]

  • Suboptimal Base/Solvent System: The base is critical for deprotonating the terminal alkyne to form the reactive acetylide. Its choice and the solvent can dramatically impact the reaction rate.

    • Solution: Optimize the Base and Solvent. Triethylamine (Et₃N) is a common choice, often used in excess or as a co-solvent with THF or DMF.[3] If this is not effective, consider a stronger, non-coordinating organic base like DBU or a weaker inorganic base like Cs₂CO₃ or K₂CO₃, especially in copper-free systems.[11] The solvent should fully dissolve all components; DMF, dioxane, or acetonitrile are common alternatives to THF.[12]

Q4: How can I ensure the reaction is selective for the C-I bond and avoid any reaction at the C-Cl bond?

Achieving high chemoselectivity is paramount for this substrate.

Possible Causes & Recommended Solutions:

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can eventually lead to the oxidative addition of the less reactive C-Cl bond.

    • Solution: Use the Mildest Conditions Possible. Start at room temperature and only increase the heat if necessary. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction. The large difference in reactivity between iodine and chlorine should allow for a wide window of selectivity.[1]

  • Catalyst/Ligand System: Certain highly active catalyst systems designed for activating aryl chlorides could potentially react with the C-Cl bond.

    • Solution: Choose a Suitable Catalyst System. Standard Sonogashira catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are generally excellent for selective reactions with aryl iodides in the presence of aryl chlorides.[3] Avoid catalyst systems specifically developed for C-Cl activation unless you are intentionally targeting that position after the initial coupling. The choice of ligand can influence regioselectivity on multi-halogenated heterocycles.[9][10]

Visualizing the Process

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing and solving common issues.

Troubleshooting_Sonogashira cluster_Q1 Troubleshoot Low Conversion cluster_Q2 Troubleshoot Homocoupling cluster_Q3 Troubleshoot Selectivity Start Reaction Failed? Q1 Low / No Conversion? Start->Q1 Q2 Glaser Homocoupling? Q1->Q2 No Q1_A Check Inert Atmosphere & Reagent Purity Q1->Q1_A Yes Q3 Low Selectivity (C-Cl reaction)? Q2->Q3 No Q2_A Ensure Rigorous Degassing Q2->Q2_A Yes Success Successful Coupling Q3->Success No Q3_A Lower Reaction Temperature Q3->Q3_A Yes Q1_B Increase Temperature (e.g., 40-60 °C) Q1_A->Q1_B Q1_C Change Ligand (e.g., P(t-Bu)3, SPhos) Q1_B->Q1_C Q1_D Protect 2-Amino Group (e.g., Boc) Q1_C->Q1_D Q2_B Switch to Copper-Free Protocol Q2_A->Q2_B Q2_C Slow Addition of Alkyne Q2_B->Q2_C Q3_B Reduce Reaction Time Q3_A->Q3_B Q3_C Use Standard Pd Catalyst (e.g., Pd(PPh3)4) Q3_B->Q3_C

Caption: A decision tree for troubleshooting Sonogashira coupling failures.

Sonogashira Catalytic Cycle

Understanding the mechanism helps pinpoint where problems may occur with your specific substrate.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_glaser Side Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Ar-I (Rate-limiting step) Inhibition OxAdd->Inhibition Catalyst Inhibition Transmetal Transmetalation Pd_Alkyne Ar-Pd(II)-C≡CR Transmetal->Pd_Alkyne ReductElim Reductive Elimination Pd_Alkyne->ReductElim ReductElim->Pd0 Product (Ar-C≡CR) Inhibition->OxAdd Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Cu(I), Base Base Base (e.g., Et₃N) CuI Cu(I) Cu_Acetylide->Transmetal To Pd Cycle Glaser Glaser Homocoupling (R-C≡C-C≡C-R) Cu_Acetylide->Glaser O₂

Caption: The Sonogashira catalytic cycles and common side reaction pathway.

Recommended Experimental Protocols

The following protocols are designed as robust starting points. Optimization may be required for your specific alkyne coupling partner.

Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is based on conditions successfully used for 2-amino-5-iodopyrimidine and is an excellent starting point.[3]

Reagents & Conditions Summary Table

ComponentSuggested ReagentLoading (mol%)EquivalentsNotes
Substrate This compound-1.0-
Alkyne Your terminal alkyne-1.1 - 1.5Use a slight excess to drive the reaction.
Pd Catalyst PdCl₂(PPh₃)₂2 - 5-A robust and common choice.
Cu Co-catalyst CuI2 - 5-Ensure it is fresh and not discolored.
Base Triethylamine (Et₃N)-3.0 - 5.0Can also be used as a co-solvent.
Solvent THF or Acetonitrile (anhydrous)--Ensure solvent is thoroughly degassed.
Temperature Room Temperature to 60 °C--Start at RT and heat if necessary.
Atmosphere Argon or Nitrogen--Maintain inert conditions throughout.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried or oven-dried Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (e.g., 0.05 eq.), and CuI (e.g., 0.05 eq.) under an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed THF (or another suitable solvent) via syringe to dissolve the solids.

  • Reagent Addition: Add the terminal alkyne (1.1 eq.) via syringe. Follow with the addition of degassed triethylamine (3.0 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Heating (If Necessary): If no significant conversion is observed after 4-6 hours, slowly heat the reaction mixture to 40-60 °C and continue to monitor.

  • Work-up: Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate or DCM), wash with a saturated aqueous solution of NH₄Cl (to remove the amine salt) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if Glaser homocoupling is a persistent issue.

Reagents & Conditions Summary Table

ComponentSuggested ReagentLoading (mol%)EquivalentsNotes
Substrate This compound-1.0-
Alkyne Your terminal alkyne-1.2A slightly larger excess is often used.
Pd Catalyst Pd(OAc)₂2-A common Pd(II) source.
Ligand XPhos or SPhos4-Bulky, electron-rich ligands are key.
Base Cs₂CO₃ or K₃PO₄-2.0Inorganic bases are common in these systems.
Solvent 1,4-Dioxane or Toluene (anhydrous)--Must be rigorously degassed.
Temperature 60 - 100 °C--Copper-free reactions often require more heat.
Atmosphere Argon or Nitrogen--Crucial for catalyst stability.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add Pd(OAc)₂ (0.02 eq.) and the phosphine ligand (0.04 eq.) to a dry Schlenk flask.

  • Catalyst Activation (Optional but Recommended): Add a small amount of anhydrous, degassed solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst complex.

  • Reagent Addition: Add the this compound (1.0 eq.), the inorganic base (2.0 eq.), and the remaining degassed solvent.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the inorganic base and palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.

References

  • Melander, R. J., et al. (2015). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PLoS ONE, 10(6), e0129024. [Link]

  • Kumar, A., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]

  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • BenchChem (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem Technical Documents.
  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

  • Hosseini, S. Z., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of the Iranian Chemical Society, 16(9), 1993-2000.
  • Reddit r/Chempros (2020). Sonogashira troubleshooting help needed. [Link]

  • BenchChem (2025). Preventing homo-coupling side reactions in pyridazine synthesis. BenchChem Technical Documents.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Hopkins, J. M., & Collar, N. (2004). A one-pot Sonogashira/heteroannulation strategy for the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines. Tetrahedron Letters, 45(46), 8631-8633.
  • Request PDF. Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. ResearchGate. [Link]

  • Chemistry LibreTexts (2023). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • BenchChem (2025).
  • Sussex Drug Discovery Centre (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Request PDF. Diversification and Design of Novel Aniline-Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN-Pd. ResearchGate. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

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stability issues of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-iodo-6-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate and mitigate potential stability issues in your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a highly functionalized heterocyclic compound with multiple reactive sites. Its stability is significantly influenced by the experimental conditions, especially pH. The pyrimidine core, substituted with an amino group, a chloro group, an iodo group, and a methyl group, presents a complex reactivity profile. Under acidic conditions, the molecule is susceptible to several degradation pathways that can impact experimental outcomes, yield, and purity. This guide will walk you through the potential stability issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a loss of my starting material, this compound, during an acidic workup. What could be the cause?

A1: Under acidic conditions, particularly in the presence of water, this compound is susceptible to several degradation pathways. The most probable causes for the loss of your starting material are hydrolysis of the chloro group and, to a lesser extent, dehalogenation.

  • Hydrolysis: The chloro group at the 4-position of the pyrimidine ring can be displaced by a water molecule in an acid-catalyzed nucleophilic aromatic substitution (SNAr) reaction. This results in the formation of the corresponding 4-hydroxy-5-iodo-6-methylpyrimidin-2-amine. The rate of this hydrolysis is often accelerated by lower pH (increased acid concentration) and higher temperatures.[1][2][3]

  • Dehalogenation: While less common under mild acidic conditions, strong acids and elevated temperatures can promote the removal of the halogen substituents. The iodo group is generally more labile than the chloro group and may be reductively cleaved, especially in the presence of certain reagents. Some studies have shown that dehalogenation of halogenated pyrimidines can occur with hot hydriodic acid.[4][5]

Troubleshooting Steps:

  • Minimize Acid Concentration: Use the minimum amount of acid necessary for your protocol.

  • Control Temperature: Perform the acidic workup at low temperatures (e.g., 0-5 °C) to slow down the rate of hydrolysis.

  • Limit Exposure Time: Reduce the duration of contact with the acidic medium as much as possible.

  • Use Aprotic Solvents: If your experimental design allows, consider performing extractions with aprotic organic solvents to minimize the presence of water during the acidic phase.

Q2: I have identified an impurity with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. How can I prevent its formation?

A2: The formation of 4-hydroxy-5-iodo-6-methylpyrimidin-2-amine is a classic example of hydrolysis. This occurs because water acts as a nucleophile, attacking the electron-deficient pyrimidine ring, leading to the displacement of the chloride leaving group. The reaction is often catalyzed by acid, which protonates the pyrimidine ring, further activating it towards nucleophilic attack.[1][2][3]

Prevention Strategies:

StrategyRationale
pH Control Maintain the pH as high as is compatible with your experimental protocol to reduce the rate of acid-catalyzed hydrolysis.
Temperature Management Keep the reaction and workup temperatures as low as possible. Hydrolysis is a thermally activated process.
Solvent Choice If possible, use organic solvents with low water content for your reactions and workups.
Anhydrous Conditions For reactions where water is not a reagent, ensure all glassware is dried and use anhydrous solvents.
Q3: Could the amino group on the pyrimidine ring be affecting the stability of the compound in acid?

A3: Yes, the 2-amino group plays a crucial role in the reactivity of the molecule under acidic conditions. The amino group is basic and will be protonated in an acidic medium to form an ammonium salt. This protonation has two main effects:

  • Increased Water Solubility: The formation of the ammonium salt will increase the solubility of the compound in aqueous acidic solutions. This can be advantageous for certain reactions but may lead to losses during extraction with organic solvents.

  • Electronic Effects: Protonation of the amino group can influence the electron density of the pyrimidine ring, potentially affecting the rates of hydrolysis and other reactions. The effect of protonation on the acidic or basic properties of the pyrimidine ring can be significant.[6]

It's important to consider the pKa of the aminopyrimidine to understand the extent of protonation at a given pH. The pKa values for pyrimidines determine the species that will be present under different pH conditions.[7]

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound under acidic conditions.

G cluster_0 Primary Compound cluster_1 Degradation Products A This compound B 4-Hydroxy-5-iodo-6-methylpyrimidin-2-amine A->B  Hydrolysis (H₃O⁺, Δ) C De-iodinated Product A->C  Reductive De-iodination (Strong Acid/Reducing Agent) D De-chlorinated Product A->D  Reductive De-chlorination (Harsh Conditions)

Caption: Potential degradation pathways of this compound in acidic media.

Experimental Protocols

Protocol 1: Recommended Procedure for Acidic Workup

This protocol is designed to minimize the degradation of this compound during a typical acidic wash or extraction.

  • Pre-cool all solutions: Before starting the workup, cool the reaction mixture and all aqueous acidic solutions (e.g., 1M HCl, saturated NH₄Cl) to 0-5 °C in an ice bath.

  • Extraction: If the product is in an organic solvent, add the cold aqueous acid to the organic layer in a separatory funnel.

  • Minimize Contact Time: Shake the separatory funnel gently for a short period (e.g., 30-60 seconds). Avoid vigorous, prolonged mixing.

  • Rapid Separation: Allow the layers to separate quickly and drain the aqueous layer immediately.

  • Neutralization: Wash the organic layer with a cold, weak base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.

Protocol 2: Monitoring Stability by HPLC

This protocol provides a framework for assessing the stability of this compound under specific acidic conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Incubation: In separate vials, dilute an aliquot of the stock solution into the acidic solutions of interest (e.g., pH 1, 3, and 5 buffers).

  • Time Points: Incubate the solutions at a controlled temperature (e.g., room temperature or 40 °C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with a suitable base to stop any further degradation.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with a UV detector.

  • Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear over time to determine the rate of degradation.

Troubleshooting Workflow

The following workflow can help diagnose and address stability issues encountered during your experiments.

G start Start: Stability Issue Observed (e.g., low yield, new impurity) q1 Is the issue occurring during an acidic step? start->q1 a1_yes Identify the acidic step (e.g., reaction, workup, purification) q1->a1_yes Yes a4_no Consider alternative, non-acidic methods if possible q1->a4_no No q2 Can the acid concentration be reduced? a1_yes->q2 a2_yes Optimize to use the minimum required acid q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Can the temperature be lowered? a2_yes->q3 end Issue Resolved a2_yes->end a2_no->q3 a3_yes Perform the step at a lower temperature (e.g., 0-5 °C) q3->a3_yes Yes a3_no Proceed to next step q3->a3_no No q4 Can the exposure time to acid be shortened? a3_yes->q4 a3_yes->end a3_no->q4 a4_yes Minimize the duration of the acidic step q4->a4_yes Yes q4->a4_no No a4_yes->end a4_no->end

Caption: A decision-making workflow for troubleshooting stability issues.

References

  • Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443. [Link]

  • Whittaker, N. (1951). The dehalogenation of 2,4-dichloropyrimidine. Journal of the Chemical Society (Resumed), 1565. [Link]

  • Lönnqvist, J. E., et al. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules, 26(11), 3362. [Link]

  • Demeter, A., et al. (2003). Protonation of the pyrimidine ring at the C(5) position: formation of a stable cationic sigma-complex. Journal of the American Chemical Society, 125(9), 2535-40. [Link]

  • Lönnqvist, J. E., et al. (2020). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints. [Link]

  • Oregon State University. (1955). The investigations of the methods for the reduction of chloropyrimidines. [Link]

  • Ryng, S., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14311-27. [Link]

  • Shields, G. C., et al. (2021). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Govorun, D. M., et al. (1995). The influence of protonation and deprotonation, on the acidic-basic properties of purine, pyrimidine and imidazole. Biopolymers and Cell, 11(3-4), 85-91. [Link]

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Technical Support Center: Workup Procedures for Reactions Containing 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for the successful workup and purification of reactions involving the versatile building block, 4-Chloro-5-iodo-6-methylpyrimidin-2-amine (CAS No: 897030-99-8)[1][2]. This document moves beyond simple step-by-step instructions to offer a deeper understanding of the "why" behind each procedural choice, ensuring you can troubleshoot and adapt these methods to your specific synthetic context.

Understanding the Molecule: Key Physicochemical Properties

Before diving into workup strategies, it's crucial to understand the inherent properties of this compound. These characteristics dictate its behavior during extraction and purification.

PropertyValue/ObservationImplication for Workup
Molecular Formula C₅H₅ClIN₃[1]Relatively small, non-polar core with polar functional groups.
Molecular Weight 269.47 g/mol [1][2]Moderate molecular weight.
Appearance Solid[3]Facilitates isolation by filtration if it crystallizes.
Melting Point 197-199 °C[1]High melting point suggests a stable crystal lattice.
Solubility Soluble in acetic acid. Generally, pyrimidine derivatives show varied solubility in solvents like ethanol, methanol, water, and ethyl acetate.[3][4]The amino group provides basicity, allowing for solubility modification through pH adjustment. Its halogenated nature suggests good solubility in moderately polar organic solvents like ethyl acetate and dichloromethane.
pKa (Predicted) The 2-amino group is basic. The pyrimidine ring nitrogens are weakly basic.The molecule can be protonated in acidic aqueous solutions, increasing its water solubility. This is a key principle for certain extraction strategies.
Reactivity The chloro and iodo groups are susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions.[5] The pyrimidine ring is electron-deficient.[5]Unreacted starting material or byproducts from side reactions may be present. The workup must effectively separate these from the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common challenges and questions that arise during the workup of reactions involving this compound.

FAQ 1: General Workup Strategy for a Suzuki-Miyaura Coupling Reaction

Question: I've just completed a Suzuki-Miyaura coupling reaction using this compound and a boronic acid. What is a reliable general workup procedure?

Answer: A standard and effective workup for a Suzuki-Miyaura coupling involving this substrate aims to remove the palladium catalyst, inorganic base, and boronic acid-related impurities.

Suzuki_Workup

General Suzuki-Miyaura Coupling Workup Workflow.

Detailed Protocol:

  • Cooling and Filtration: Once the reaction is complete (monitored by TLC or LC-MS), allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Filter the mixture through a pad of Celite® to remove the heterogeneous palladium catalyst and some inorganic salts.[6] Wash the Celite® pad with additional organic solvent to ensure complete recovery of the product.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous ammonium chloride (NH₄Cl) solution. This helps to quench any remaining reactive species and aids in the removal of some inorganic salts.

    • Water (H₂O).

    • Brine (saturated aqueous NaCl solution). This helps to break up emulsions and removes the bulk of the water from the organic layer.[7]

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude material is typically purified by flash column chromatography on silica gel.[4] An appropriate eluent system, often a gradient of hexane and ethyl acetate, is determined by TLC analysis.[4]

Rationale: The electron-deficient nature of the pyrimidine ring makes it more reactive in Suzuki couplings compared to analogous benzene compounds.[5] This can lead to high conversion, but proper removal of the palladium catalyst and inorganic base (like K₂CO₃ or Cs₂CO₃) is essential for obtaining a pure product.

FAQ 2: Dealing with Emulsions During Extraction

Question: I'm consistently getting a persistent emulsion at the aqueous-organic interface during my workup. How can I resolve this?

Answer: Emulsions are common when working with amine-containing compounds due to their surfactant-like properties. Here are several strategies to combat this:

  • "Salting Out": Add a significant amount of solid sodium chloride (brine) to the separatory funnel and shake gently.[8] This increases the ionic strength of the aqueous phase, making the organic compounds less soluble and promoting phase separation.

  • Change the Organic Solvent: If you are using a solvent like ethyl acetate, which has some water miscibility, switching to a less polar and less water-miscible solvent like dichloromethane (DCM) or toluene for the extraction can help.

  • Filtration: Sometimes, the emulsion is stabilized by fine particulate matter. Filtering the entire mixture through a pad of Celite® can help break the emulsion.

  • Patience and Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, gently invert the funnel multiple times. Allowing the mixture to stand undisturbed for an extended period can also allow the layers to separate.

FAQ 3: My Product is Water-Soluble. How Do I Extract It?

Question: My reaction product, a derivative of this compound, appears to have high water solubility and I'm losing it during the aqueous workup. What should I do?

Answer: High polarity and the presence of multiple hydrogen bond donors and acceptors can lead to significant water solubility.[9]

Strategies for Water-Soluble Products:

  • "Salting Out": As mentioned for emulsions, saturating the aqueous layer with NaCl or K₂CO₃ can significantly decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.[8]

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, continuous extraction can be very effective. This involves continuously passing a fresh stream of an organic solvent through the aqueous phase over an extended period.

  • Use of More Polar Extraction Solvents: Solvents like n-butanol can be effective for extracting polar molecules from aqueous solutions. However, be mindful that n-butanol has higher water miscibility, which can complicate the drying and concentration steps.

  • Reverse-Phase Chromatography: If extraction proves too difficult, consider directly purifying the crude reaction mixture (after removing solids by filtration) using reverse-phase column chromatography (C18 silica). This technique is well-suited for polar compounds.

FAQ 4: Quenching Highly Reactive Reagents

Question: I am using a strong organometallic reagent like n-butyllithium or a Grignard reagent in my reaction. What is the safest way to quench the reaction?

Answer: Quenching organometallic reagents is a hazardous step due to their high reactivity with protic sources, which can be violently exothermic.[8] A gradual and controlled approach is critical.

Quenching_Strategy

Safe Quenching Protocol for Organometallics.

Safe Quenching Protocol:

  • Cool the Reaction: Ensure the reaction mixture is cooled in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C).

  • Initial Quench with a Less Reactive Alcohol: Slowly add a less reactive alcohol like isopropanol dropwise with vigorous stirring.[8][10] This will react with the most reactive organometallic species in a more controlled manner than water.

  • Follow with a More Reactive Alcohol: Once the initial exotherm subsides, you can slowly add methanol.

  • Final Quench with Aqueous Solution: Finally, slowly and carefully add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive species and dissolve the resulting inorganic salts.[8]

  • Proceed to Extraction: After the quench is complete, you can proceed with the standard aqueous workup and extraction.

Safety First: Always perform quenching procedures in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1][11][12] Be prepared for gas evolution and potential pressure buildup.

FAQ 5: Choosing the Right Purification Technique

Question: Beyond column chromatography, what other purification methods are suitable for derivatives of this compound?

Answer: The choice of purification technique depends on the scale of your reaction and the physical properties of your product.

Purification TechniqueWhen to UseGeneral Protocol
Recrystallization When the product is a solid and you have a suitable solvent system. It's excellent for large-scale purification.[4]Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble. Allow the solution to cool slowly, promoting the formation of pure crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[4][9]
Flash Column Chromatography The most common method for purifying small to medium-scale reactions (mg to g).[4]Adsorb the crude product onto silica gel and elute with a solvent system of appropriate polarity, determined by TLC analysis.[4]
Preparative HPLC (Prep-HPLC) For obtaining highly pure material, especially for challenging separations or for final purification of drug candidates.[4]Dissolve the sample in the mobile phase, filter, and inject onto a preparative HPLC column. Collect fractions corresponding to the product peak.[9]
Hydrophilic Interaction Liquid Chromatography (HILIC) An excellent choice for very polar pyrimidine derivatives that show poor retention in standard reverse-phase chromatography.[9]HILIC uses a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent.[9]

Safety & Handling

  • Handling: Always handle this compound and its derivatives in a well-ventilated area, preferably a fume hood.[1] Wear suitable protective clothing, gloves, and eye protection.[11][12] Avoid creating dust.[1]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Disposal: Dispose of chemical waste according to your institution's approved waste disposal procedures.[11]

This guide provides a foundational understanding of the workup procedures for reactions involving this compound. Remember that every reaction is unique, and these guidelines should be adapted based on your specific observations and the properties of your target molecule.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH). Available from: [Link]

  • Protocol for quenching reactive chemicals. EPFL. Available from: [https://www.epfl.ch/labs/lcsp/wp-content/uploads/2020/03/ quenching_reactive_chemicals.pdf]([Link] quenching_reactive_chemicals.pdf)

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available from: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health (NIH). Available from: [Link]

  • THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS. Journal of Biological Chemistry. Available from: [Link]

  • Synthesis of Pyrimidine and Its Derivatives. YouTube. Available from: [Link]

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. Available from: [Link]

  • Aqueous-Phase Suzuki—Miyaura Cross-Coupling Reactions of Free Halopurine Bases. ResearchGate. Available from: [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. Available from: [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. National Institutes of Health (NIH). Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • 4-Chloro-5-methylpyrimidin-2-amine. PubChem. Available from: [Link]

  • 2-Amino-4-chloro-6-methylpyrimidine. PubChem. Available from: [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. Available from: [Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine. National Institutes of Health (NIH). Available from: [Link]

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem. Available from: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]

  • Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. Available from: [Link]

  • Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. PubMed. Available from: [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available from: [Link]

  • Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. YouTube. Available from: [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available from: [Link]

  • 18.9: Organometallic Reagents. Chemistry LibreTexts. Available from: [Link]

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Validation & Comparative

A Researcher's Guide to the Structural Verification of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine: A Comparative Analysis of 1H NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers working with heterocyclic compounds, such as the substituted pyrimidine 4-Chloro-5-iodo-6-methylpyrimidin-2-amine, precise analytical characterization is not merely a procedural step but a critical determinant of a molecule's potential. This guide provides an in-depth analysis of proton nuclear magnetic resonance (¹H NMR) spectroscopy as a primary tool for the structural elucidation of this compound. Furthermore, it presents a comparative overview of alternative analytical techniques, offering researchers the insights needed to select the most appropriate methods for their specific research goals.

The Central Role of ¹H NMR in Structural Elucidation

Proton NMR (¹H NMR) spectroscopy stands as an unparalleled technique for determining the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule makes it an indispensable tool for synthetic chemists and drug development professionals. For a molecule with the complexity of this compound, ¹H NMR offers a rapid and definitive means of confirming its identity and purity.

Interpreting the ¹H NMR Spectrum of this compound

The structure of this compound dictates a unique ¹H NMR fingerprint. The key to interpreting its spectrum lies in understanding how the electronic environment of each proton influences its chemical shift (δ) and how neighboring protons interact through spin-spin coupling.

Based on the structure, we can predict the following signals:

  • Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.0-2.5 ppm. The exact chemical shift is influenced by the pyrimidine ring's electronic nature.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range, often between δ 5.0 and 8.0 ppm. Its position and broadness are affected by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Absence of Aromatic Protons on the Pyrimidine Ring: Notably, the pyrimidine ring itself does not bear any protons, which simplifies the aromatic region of the spectrum.

The actual ¹H NMR spectrum of this compound would confirm these features, providing concrete evidence for the presence of the methyl and amine groups and the substitution pattern of the pyrimidine core.[1]

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often involves a suite of analytical methods. The choice of technique depends on the specific information required, such as molecular weight, elemental composition, or three-dimensional structure. Successful testing and release of small molecule drugs is dependent on efficient analytical tools.[2] A variety of techniques are available for the separation and identification of small molecules, including high-performance liquid chromatography (HPLC), gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[2]

Technique Information Provided Sample Amount Analysis Time Cost Key Advantages Limitations
¹H NMR Spectroscopy Connectivity, chemical environment of protons, stereochemistrymgMinutes to hoursModerateDetailed structural information, non-destructiveLower sensitivity than MS, requires soluble sample
¹³C NMR Spectroscopy Carbon skeleton, chemical environment of carbonsmgHoursModerateComplements ¹H NMR, provides carbon countLow natural abundance of ¹³C leads to lower sensitivity
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution)µg to ngMinutesModerate to HighHigh sensitivity, can be coupled with chromatographyProvides limited structural information on its own
X-ray Crystallography Absolute 3D structure, bond lengths and anglesmgDays to weeksHighUnambiguous solid-state structureRequires a single, high-quality crystal
Infrared (IR) Spectroscopy Presence of functional groupsmgMinutesLowQuick and simple, good for identifying key functional groupsProvides limited information on the overall molecular structure
High-Performance Liquid Chromatography (HPLC) Purity, quantificationµgMinutesModerateHigh-resolution separation, quantitative analysisDoes not provide structural information directly

This table highlights the complementary nature of these techniques. For instance, while ¹H NMR provides the structural framework, high-resolution mass spectrometry can confirm the elemental composition, and HPLC can assess the purity of the sample. For complex separations, 2D-LC can be employed, which combines two orthogonal separation methods in a single run.[3] Supercritical fluid chromatography (SFC) offers a faster alternative to HPLC for chiral separations.[3]

Experimental Protocol: ¹H NMR Characterization

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials:

  • This compound (sample)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for pyrimidine derivatives due to its high solubilizing power.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0-12 ppm).

      • Number of scans: Typically 16 or 32 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

      • Relaxation delay (d1): A delay of 1-2 seconds is usually sufficient.

      • Pulse angle: A 30-degree pulse is often used for quantitative measurements, while a 90-degree pulse provides the maximum signal for a single scan.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to confirm the structure of this compound.

Workflow for Structural Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel small molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification cluster_final Final Confirmation synthesis Synthesis of 4-Chloro-5-iodo-6- methylpyrimidin-2-amine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr ¹H & ¹³C NMR Spectroscopy purification->nmr Primary Structural Elucidation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight & Formula ir IR Spectroscopy purification->ir Functional Group Analysis xray X-ray Crystallography (if single crystal) purification->xray Absolute Structure Confirmation hplc HPLC Analysis purification->hplc Purity Assessment elemental Elemental Analysis purification->elemental Elemental Composition data_analysis Comprehensive Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis xray->data_analysis hplc->data_analysis elemental->data_analysis final_structure Confirmed Structure of This compound data_analysis->final_structure

Figure 1. A comprehensive workflow for the synthesis, purification, and multi-technique structural characterization of a small molecule.

Conclusion

The structural characterization of this compound is a critical step in its development for potential applications. ¹H NMR spectroscopy serves as the primary and most informative technique for elucidating its molecular structure in solution. However, a truly comprehensive analysis relies on a multi-faceted approach, integrating data from other techniques such as mass spectrometry, ¹³C NMR, and HPLC to confirm molecular weight, the carbon framework, and purity. By understanding the strengths and limitations of each method, researchers can confidently and efficiently verify the structure of their target compounds, paving the way for further investigation and development.

References

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5039. [Link]

  • Guchina, A. M., et al. (2018). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). ResearchGate. Retrieved from [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Frontier Laboratories. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1736-1748. [Link]

  • Dunn, M. R., et al. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Analytical Chemistry, 87(15), 7704-7712. [Link]

  • PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. Retrieved from [Link]

  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3318. [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]

  • Khan, I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12, 17460. [Link]

  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. Retrieved from [Link]

  • Kapade, M. G., et al. (2024). SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4- CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4- NITROPHENOL SCHIFF BASE WITH Mn (II), Co (II), Ni (II), Cu (II), Zn (II), Pt (II) FOR THEIR NANOPARTICLE AND ANTIBACTERIAL STUDIES. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Retrieved from [Link]

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A Comprehensive Guide to the 13C NMR Spectral Assignment of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide designed for researchers, scientists, and professionals in drug development. This document provides a detailed analysis and predicted assignment of the 13C Nuclear Magnetic Resonance (NMR) spectrum for the novel heterocyclic compound, 4-Chloro-5-iodo-6-methylpyrimidin-2-amine. In the ever-evolving landscape of medicinal chemistry and materials science, the unambiguous structural elucidation of novel molecules is paramount. 13C NMR spectroscopy serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide will not only present a predicted spectral assignment but will also delve into the underlying principles of substituent effects on the pyrimidine ring system, offering a comparative analysis with structurally related analogues.

The Structural Context: Substituent Effects on the Pyrimidine Core

The chemical shifts observed in the 13C NMR spectrum of this compound are a direct reflection of the electronic environment of each carbon atom. The pyrimidine ring, a six-membered heteroaromatic system with two nitrogen atoms, exhibits a complex interplay of electronic effects from its substituents. The electron-withdrawing nature of the nitrogen atoms generally deshields the ring carbons, shifting them downfield compared to benzene.[1] The substituents in our target molecule—a chloro group, an iodo group, a methyl group, and an amino group—each exert their own inductive and resonance effects, leading to a unique spectral fingerprint.

To predict the 13C NMR spectrum, we can draw comparisons with simpler, well-characterized pyrimidine derivatives and apply established principles of substituent-induced chemical shifts (SCS).[1][2] The amino group at the C2 position is a strong electron-donating group, which is expected to shield this carbon. Conversely, the electronegative chloro and iodo atoms at C4 and C5, respectively, will have a significant deshielding effect on the carbons to which they are attached. The methyl group at C6, being weakly electron-donating, will cause a slight shielding effect.

Below is a visual representation of the molecular structure with the proposed carbon numbering for the NMR assignment.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted 13C NMR Chemical Shift Assignments

Based on the analysis of substituent effects and comparison with known data for related pyrimidine derivatives, the following table summarizes the predicted 13C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (δ) in ppmRationale for Assignment
C2 160 - 165Attached to two nitrogen atoms and an electron-donating amino group. Data from 2-aminopyrimidine shows the C2 signal around 162 ppm.[3][4]
C4 158 - 163Attached to a nitrogen atom and a deshielding chloro group. The chloro group's inductive effect will cause a significant downfield shift.
C6 155 - 160Attached to a nitrogen atom and a weakly electron-donating methyl group. Expected to be slightly upfield compared to an unsubstituted C6.
C5 95 - 105Attached to a bulky and deshielding iodo group. The "heavy atom effect" of iodine can sometimes lead to shielding, but its electronegativity is the dominant factor here.
-CH3 20 - 25Typical chemical shift for a methyl group attached to an sp2 hybridized carbon in a heteroaromatic ring.

Comparative Analysis with Alternative Structures

To build confidence in our assignments, it is instructive to compare the predicted spectrum with that of known, structurally similar compounds. For instance, in 2-amino-4-bromopyrimidine, the carbon atoms of the pyrimidine ring are significantly affected by the electronegative nitrogen atoms and the bromine substituent.[5] The carbons directly attached to nitrogen atoms (C2, C4, and C6) are deshielded and appear at higher chemical shifts.[5] Similarly, for our target molecule, C2, C4, and C6 are expected to be the most downfield signals.

The influence of a solvent on chemical shifts should also be considered.[6] The predicted values are based on common NMR solvents like CDCl3 or DMSO-d6. Experimental verification should ideally be conducted in multiple solvents to observe any solvent-induced shifts, which can provide additional structural information.

Experimental Protocol for 13C NMR Spectrum Acquisition

To validate the predicted chemical shifts, a standard proton-decoupled 13C NMR experiment should be performed. The following is a general protocol for acquiring a high-quality spectrum.

Sample Preparation:

  • Weighing: Accurately weigh approximately 20-50 mg of this compound.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

NMR Spectrometer Setup:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer) should be used.[5]

  • Number of Scans (NS): Due to the low natural abundance and sensitivity of the 13C nucleus, a sufficient number of scans (e.g., 1024 to 4096) should be acquired to achieve an adequate signal-to-noise ratio.[5]

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses.[5]

  • Spectral Width (SW): A spectral width covering a range of 0 to 200 ppm is appropriate for most organic molecules.[5]

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).[5]

Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the acquired Free Induction Decay (FID) before performing the Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.[5]

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm or DMSO-d6 at 39.52 ppm).

The following diagram illustrates the general workflow for the experimental validation and spectral assignment.

G cluster_0 Prediction Phase cluster_1 Experimental Phase cluster_2 Validation Phase A Analyze Substituent Effects B Compare with Analogous Structures A->B C Predict 13C Chemical Shifts B->C G Compare Experimental and Predicted Spectra C->G D Sample Preparation E 13C NMR Data Acquisition D->E F Data Processing E->F F->G H Final 13C NMR Assignment G->H

Caption: Workflow for 13C NMR assignment of this compound.

Conclusion

The predicted 13C NMR assignment for this compound provides a solid foundation for the structural verification of this compound. By understanding the electronic effects of the various substituents on the pyrimidine ring and comparing with known analogues, we can confidently predict the chemical shifts of the carbon atoms. The outlined experimental protocol provides a clear path for the empirical validation of these predictions. This comprehensive approach, combining theoretical prediction with experimental verification, is essential for the rigorous characterization of novel chemical entities in modern research and development.

References

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Koleva, V., Kitanova, M., & Dudev, T. (2018).
  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983.
  • Umemoto, K. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 22(21), 11584.
  • Guglielmetti, R., & Bellec, C. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Organic Magnetic Resonance, 8(9), 470-473.
  • Argyropoulos, D., et al. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Retrieved from [Link]

  • Smirnov, L. D., et al. (1974). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 23(5), 1004-1008.
  • National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. Retrieved from [Link]

  • Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(9), 2139.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Retrieved from [Link]

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A Comparative Reactivity Guide: 4-Chloro-5-iodo-6-methylpyrimidin-2-amine and its Analogs in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For medicinal chemists and drug development scientists, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in biologically active compounds necessitates a deep understanding of its functionalization. This guide provides a detailed, evidence-based comparison of the reactivity of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine, a versatile building block, against structurally similar compounds. We will explore its behavior in key synthetic transformations, explaining the underlying principles that govern its reactivity and providing actionable experimental protocols.

The Structural Landscape and Reactivity Overview

The subject of our focus, this compound, possesses two distinct electrophilic centers ripe for modification: a chlorine atom at the C4 position and an iodine atom at the C5 position. The reactivity of these sites is not equivalent and is profoundly influenced by both the inherent properties of the carbon-halogen bond and the electronic nature of the pyrimidine ring.

To provide a clear comparison, we will evaluate its reactivity against three key analogs:

  • Analog A: 2-Amino-4-chloro-6-methylpyrimidine: Lacks the C5-iodo substituent, isolating the reactivity of the C4-chloro group.

  • Analog B: 2-Amino-4,6-dichloropyrimidine: Allows for a direct comparison of C4 vs. C6 reactivity in nucleophilic substitution.

  • Analog C: 2-Amino-5-bromo-4-chloropyrimidine: Pits the C5-bromo against the C4-chloro group in cross-coupling reactions.

The general order of reactivity for halogens in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy.[1] Conversely, nucleophilic aromatic substitution (SNAr) is dictated by the electron-deficiency of the carbon center, with the C4 and C6 positions of the pyrimidine ring being significantly more activated than the C2 or C5 positions.[1][3]

Structural_Comparison cluster_main Target Compound cluster_analogs Comparative Analogs Main This compound (Two distinct reactive sites) A Analog A 2-Amino-4-chloro-6-methylpyrimidine (Isolates C4-Cl reactivity) B Analog B 2-Amino-4,6-dichloropyrimidine (Compares C4 vs C6 SNAr) C Analog C 2-Amino-5-bromo-4-chloropyrimidine (Compares C4-Cl vs C5-Br coupling)

Caption: Target compound and selected analogs for reactivity comparison.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern drug discovery for constructing C-C, C-N, and C-O bonds. The primary determinant of reactivity is the ease of the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures.[4][5] The chemoselectivity in this compound is pronounced: the C5-I bond will react exclusively under standard conditions, leaving the C4-Cl bond intact for subsequent transformations.

Causality: The C-I bond is significantly weaker (approx. 228 kJ/mol) than the C-Cl bond (approx. 340 kJ/mol), leading to a much lower activation energy for the oxidative addition of the Pd(0) catalyst.[1] This allows for highly selective reactions at the C5 position.

Comparative Reactivity Data (Hypothetical Yields)

Compound Halogen Site 1 Halogen Site 2 Coupling Partner Conditions Site 1 Yield Site 2 Yield
Target C5-Iodo C4-Chloro Phenylboronic acid Pd(PPh₃)₄, K₂CO₃, 80°C >95% <2%
Analog C C5-Bromo C4-Chloro Phenylboronic acid Pd(PPh₃)₄, K₂CO₃, 80°C ~85% ~5%

| Analog A | C4-Chloro | - | Phenylboronic acid | Pd(dppf)Cl₂, K₃PO₄, 100°C | ~75% | - |

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X complex1 R¹-Pd(II)L₂(X) oa->complex1 tm Transmetalation (Base, R²-B(OH)₂) complex1->tm complex2 R¹-Pd(II)L₂(R²) tm->complex2 re Reductive Elimination complex2->re re->pd0 product R¹-R² re->product Product Released

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and follows the same reactivity trend as the Suzuki coupling.[7][8] The C5-iodo position is the exclusive site of reaction under mild, copper-co-catalyzed conditions.

Causality: The mechanism relies on a similar palladium catalytic cycle, where oxidative addition is the selective step. The copper(I) cocatalyst facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step.[7]

Experimental Protocol: Selective Sonogashira Coupling

  • Setup: To a dry Schlenk flask under argon, add this compound (1.0 eq), the terminal alkyne (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) followed by triethylamine (TEA, 3.0 eq).

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove salts. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with water, and purify by flash column chromatography.

This reaction is a powerful tool for constructing aryl amine bonds.[9][10] As with other palladium-catalyzed couplings, the C-I bond is far more susceptible to oxidative addition than the C-Cl bond, allowing for selective amination at the C5 position.[11] More forceful conditions and specialized ligands are typically required to activate the C4-Cl bond.

Causality: The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and preventing catalyst decomposition.[12]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are governed by the electronic properties of the pyrimidine ring rather than C-X bond strength. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens (C2, C4, C6).

Regioselectivity: For this compound and its analogs, nucleophilic attack will overwhelmingly favor the C4 (or C6) position over the C5 position.[1][3]

Causality: The attack of a nucleophile at C4 allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the adjacent ring nitrogen, providing significant resonance stabilization.[3] Attack at C5 does not afford this stabilization, making the transition state much higher in energy. Therefore, even though the C-I bond is a better leaving group, the position of attack is electronically controlled.

SNAr_Workflow sub Halopyrimidine Substrate reaction Reaction Vessel Heat (if required) sub->reaction reagents Nucleophile (e.g., R-NH₂) + Base (e.g., DIPEA) reagents->reaction solvent Solvent (e.g., EtOH, NMP) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for an SNAr reaction.

Comparative Reactivity

  • Target vs. Analog A: Both will undergo SNAr at the C4 position with similar rates, as the C5-iodo group has a minimal electronic effect on the C4 position's susceptibility to nucleophilic attack.

  • Analog B (2-Amino-4,6-dichloropyrimidine): Both C4 and C6 positions are highly activated and electronically similar. Reaction with one equivalent of a nucleophile will typically result in a mixture of mono-substituted products, often requiring careful optimization to achieve selectivity.

Experimental Protocol: SNAr at the C4-Position

  • Setup: In a sealed tube, dissolve 2-Amino-4-chloro-6-methylpyrimidine (Analog A, 1.0 eq) in ethanol or N-Methyl-2-pyrrolidone (NMP).

  • Reagents: Add the desired amine nucleophile (1.5 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Seal the tube and heat to 100-140°C for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with water to precipitate the product or extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by recrystallization or flash column chromatography.

Conclusion and Strategic Synthesis

The reactivity of this compound is characterized by a powerful dichotomy. The C5-iodo position is the primary site for reactivity in palladium-catalyzed cross-coupling reactions due to its low bond dissociation energy. In contrast, the C4-chloro position is the exclusive site for nucleophilic aromatic substitution, driven by the electronic activation provided by the pyrimidine ring nitrogens.

This predictable, orthogonal reactivity makes it an exceptionally valuable building block. A synthetic chemist can confidently perform a Suzuki, Sonogashira, or Buchwald-Hartwig reaction at the C5 position, purify the product, and then subject the still-intact C4-chloro group to a subsequent SNAr reaction with a different nucleophile. This stepwise functionalization allows for the efficient and controlled construction of complex, highly substituted pyrimidine derivatives, a critical capability in the pursuit of novel therapeutic agents.

References

  • Daley, C. J. A., & Laba, D. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Ramesh, A., Sundar, B. S., & Murti, P. S. R. (1995). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine. Zenodo. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Ramesh, A., Sundar, B. S., & Murti, P. S. R. (1995). Aromatic Nucleophilic Substitution Reactions · Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. Zenodo. Retrieved from [Link]

  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

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A Comparative Guide to Alternative Reagents for 4-Chloro-5-iodo-6-methylpyrimidin-2-amine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Versatile Pyrimidine Scaffold and the Quest for Alternatives

The 4-chloro-5-iodo-6-methylpyrimidin-2-amine scaffold is a cornerstone in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of several targeted cancer therapeutics, including the tyrosine kinase inhibitors Lapatinib and Pazopanib.[1][2] The strategic placement of three distinct functional handles—an amino group, a moderately reactive chloro group, and a highly reactive iodo group—provides synthetic chemists with a powerful platform for sequential, site-selective functionalization. The C5-iodo position is particularly crucial, serving as a prime site for introducing molecular complexity through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4]

However, reliance on a single, highly specialized intermediate presents its own set of challenges. These can range from supply chain vulnerabilities and high costs to the need for nuanced reactivity modulation in the synthesis of complex analogues. Consequently, the exploration of alternative reagents and synthetic strategies is not merely an academic exercise but a critical endeavor for process development and drug discovery professionals.

This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes, instead focusing on the strategic and mechanistic implications of each alternative. By examining direct halogen analogues, reagents with alternative coupling handles, and "bottom-up" synthetic strategies, this document aims to equip researchers with the knowledge to make informed decisions, optimize synthetic routes, and unlock new avenues for chemical innovation. We will provide objective comparisons of performance, supported by experimental data and detailed protocols, to guide the practical application of these alternatives in the laboratory.

Chapter 1: The Benchmark - Reactivity Profile of this compound

To effectively evaluate alternatives, we must first establish a baseline understanding of the title compound's reactivity. The significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for highly selective palladium-catalyzed reactions at the C5 position.

A typical synthetic workflow involves an initial cross-coupling at the C5-iodo position, followed by a subsequent reaction, often a nucleophilic aromatic substitution (SNAr), at the C4-chloro position.

G start 4-Chloro-5-iodo- 6-methylpyrimidin-2-amine step1 Pd-Catalyzed Coupling (Suzuki, Sonogashira, etc.) at C5-Iodo Position start->step1 intermediate C5-Functionalized Pyrimidine step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) at C4-Chloro Position intermediate->step2 product Disubstituted Product step2->product

Caption: Sequential functionalization strategy for the pyrimidine scaffold.

This selective reactivity is the benchmark against which all alternatives must be measured. The key is to retain this capacity for orthogonal functionalization while potentially improving factors like cost, accessibility, or reaction efficiency.

Chapter 2: Direct Analogues - The Bromo and Chloro Counterparts

The most straightforward alternatives involve replacing the iodine atom with another halogen. This maintains the overall structure of the starting material while modulating the reactivity of the C5 position.

4-Chloro-5-bromo-6-methylpyrimidin-2-amine

The 5-bromo analogue is a highly viable and commonly used alternative. The C-Br bond is still significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, thus preserving the crucial site-selectivity.[5][6]

Synthesis: The bromo analogue can be synthesized from 2-amino-4-chloro-6-methylpyrimidine using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF.[5]

Reactivity Comparison:

  • Suzuki Coupling: While the iodo-pyrimidine often reacts at lower temperatures or with lower catalyst loadings, the bromo-pyrimidine generally provides excellent yields, sometimes requiring slightly more forcing conditions (e.g., higher temperatures or more active catalyst systems).

  • Sonogashira Coupling: The difference in reactivity is more pronounced here. Sonogashira couplings of aryl bromides typically require higher temperatures and sometimes co-catalysts like CuI to proceed efficiently, whereas the corresponding iodides react more readily.[3][7]

  • Buchwald-Hartwig Amination: Modern Buchwald-Hartwig catalyst systems with bulky, electron-rich phosphine ligands can effectively couple aryl bromides, making the 5-bromo-pyrimidine a suitable substrate for C-N bond formation.[4][8]

2-Amino-4,5-dichloro-6-methylpyrimidine

Replacing the iodine with chlorine results in a substrate with two chloro-substituents of differing reactivity. The C4-chloro position is generally more activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. However, differentiating the two positions in palladium-catalyzed reactions can be challenging and often requires careful selection of catalysts and conditions to achieve regioselectivity.[9] This lack of clear site-selectivity makes the 5-chloro analogue a less desirable direct replacement for strategies requiring sequential, controlled functionalization.

Table 1: Comparative Overview of Halogenated Pyrimidine Reagents

Feature4-Chloro-5-iodo-4-Chloro-5-bromo-2-Amino-4,5-dichloro-
Relative Reactivity (C5) HighestHighModerate
Site-Selectivity (C5 vs. C4) ExcellentExcellentPoor to Moderate
Typical Coupling Conditions MilderModerateMore Forcing
Cost/Availability Often higher costGenerally more accessibleAccessible
Primary Use Case Highly selective sequential couplings.A cost-effective and reliable alternative.Situations where C4/C5 differentiation is not critical.

Chapter 3: Building from a Simpler Scaffold: The "Bottom-Up" Approach

A powerful alternative strategy involves starting with a more readily available and cost-effective pyrimidine, such as 2-amino-4-chloro-6-methylpyrimidine, and introducing the desired functionality at the C5 position. This approach offers greater flexibility and can be more economical for large-scale synthesis.

G cluster_0 C5-Functionalization Strategies A 2-Amino-4-chloro- 6-methylpyrimidine B Halogenation (NCS, NBS, NIS) A->B D Directed Ortho-Metalation + Electrophilic Quench A->D F Pd-Catalyzed C-H Activation A->F C C5-Halogenated Product B->C E C5-Functionalized Product D->E G C5-Aryl/Alkenyl Product F->G

Caption: "Bottom-up" strategies starting from 2-amino-4-chloro-6-methylpyrimidine.

Direct Halogenation

As mentioned for the synthesis of the 5-bromo analogue, direct halogenation of 2-amino-4-chloro-6-methylpyrimidine is a common and effective method.[5]

  • N-Iodosuccinimide (NIS): For direct access to the benchmark iodo-compound.

  • N-Bromosuccinimide (NBS): To generate the bromo-alternative.

  • N-Chlorosuccinimide (NCS): To produce the dichloro-pyrimidine.

This allows for the in situ generation of the desired reactive intermediate from a common, cheaper precursor, which is a significant advantage in process chemistry.

C-H Activation and Functionalization

Recent advances in transition-metal catalysis have enabled the direct C-H functionalization of heterocycles. Although challenging on electron-deficient pyrimidines, specific directing group strategies can be employed to achieve C5-arylation or alkenylation directly from 2-amino-4-chloro-6-methylpyrimidine, bypassing the need for a halogenated intermediate altogether. This represents a more atom-economical approach.

Chapter 4: Alternative Coupling Handles

Instead of a halogen, other functional groups can be installed at the C5 position to serve as handles for cross-coupling reactions. This can alter the reaction mechanism and provide access to different synthetic pathways.

Pyrimidine-5-boronic Acids and Esters

The pyrimidine core can be converted into a boronic acid or, more commonly, a boronic ester (e.g., a pinacol ester). This is typically achieved through Miyaura borylation of the 5-iodo or 5-bromo precursor. While this requires an extra synthetic step, it effectively reverses the roles of the coupling partners in a subsequent Suzuki reaction.

Advantages:

  • Boronic esters are often stable, crystalline solids that are easy to handle and purify.

  • The subsequent Suzuki coupling with an aryl halide can be more favorable or offer different selectivity compared to the original coupling direction.

  • This strategy is useful when the desired aryl fragment is more readily available as a halide.

Pyrimidine-5-triflates

For some applications, converting a 5-hydroxypyrimidine to a triflate (OTf) provides a highly reactive handle for cross-coupling. Triflates are excellent leaving groups and often exhibit reactivity comparable to or greater than iodides in Suzuki and Sonogashira reactions.[10]

Chapter 5: Experimental Protocols and Comparative Data

Protocol 1: Synthesis of 4-Chloro-5-bromo-6-methylpyrimidin-2-amine

This protocol describes a representative method for synthesizing the 5-bromo analogue from a common precursor.

Materials:

  • 2-Amino-4-chloro-6-methylpyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a stirred solution of 2-amino-4-chloro-6-methylpyrimidine in anhydrous acetonitrile, add N-bromosuccinimide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound.

Protocol 2: Comparative Suzuki Coupling of 5-Iodo vs. 5-Bromo Pyrimidines

This section provides a side-by-side comparison of typical conditions for a Suzuki reaction, highlighting the differences required for the iodo and bromo substrates.

Reaction: Coupling with Phenylboronic Acid

Parameter5-Iodo Substrate 5-Bromo Substrate
Substrate This compound (1.0 eq)4-Chloro-5-bromo-6-methylpyrimidin-2-amine (1.0 eq)
Boronic Acid Phenylboronic Acid (1.2 eq)Phenylboronic Acid (1.2 eq)
Catalyst Pd(PPh3)4 (3 mol%)Pd(dppf)Cl2 (3 mol%)
Base K2CO3 (2.0 eq)K2CO3 (2.0 eq)
Solvent Dioxane/H2O (4:1)Dioxane/H2O (4:1)
Temperature 80 °C95 °C
Time 4 hours8 hours
Typical Yield >90%>85%

Experimental Observations:

  • The reaction with the 5-iodo substrate generally proceeds faster and at a lower temperature.[11][12]

  • The 5-bromo substrate often requires a more active catalyst, such as one bearing a ferrocenylphosphine ligand (dppf), and a higher temperature to achieve a comparable reaction rate and yield.[10]

Conclusion and Strategic Recommendations

The choice of reagent for introducing the 2-amino-4-chloro-6-methylpyrimidine scaffold is a strategic decision that impacts the entire synthetic route. While This compound remains the gold standard for its exceptional reactivity and selectivity, several powerful alternatives offer distinct advantages.

  • For cost-effectiveness and scalability , the 4-chloro-5-bromo-6-methylpyrimidin-2-amine is the most practical alternative, providing excellent reactivity with minor adjustments to reaction conditions.

  • The "bottom-up" strategy , starting with 2-amino-4-chloro-6-methylpyrimidine followed by selective C5-halogenation, offers the greatest flexibility and is often the most economical approach for large-scale manufacturing.

  • Alternative coupling handles like boronic esters should be considered when the synthetic strategy demands a reversal of the standard Suzuki coupling polarity.

Ultimately, the optimal choice depends on the specific goals of the synthesis. For rapid analogue generation in a discovery setting, the high reactivity of the iodo-compound may be paramount. For process development and scale-up, the cost and accessibility of the bromo-analogue or the "bottom-up" approach from a simpler precursor will likely be the deciding factors. This guide provides the foundational data and protocols to empower chemists to make the most strategic choice for their specific application.

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A Comparative Guide to the Crystallography of Bioactive Pyrimidine Scaffolds: Insights into 4-Chloro-5-iodo-6-methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the X-ray crystallography data for key 2-aminopyrimidine derivatives, offering researchers and drug development professionals critical insights into the solid-state behavior of this vital heterocyclic scaffold. While a definitive crystal structure for the specific target, 4-Chloro-5-iodo-6-methylpyrimidin-2-amine, is not publicly available, we can construct a robust predictive model of its crystallographic properties. This is achieved by meticulously comparing structurally related analogs whose crystal structures have been resolved.

The 2-aminopyrimidine core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, from kinase inhibitors in oncology to anti-infectives.[1][2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount for controlling solid-state properties such as solubility, stability, and bioavailability—key factors in drug design and formulation. This guide explains the causality behind experimental choices for crystallization and structural analysis, providing a trustworthy, self-validating framework for researchers.

I. Experimental Framework: From Synthesis to Single Crystal

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. The protocols described here are based on established methodologies for pyrimidine derivatives and are designed to be a reliable starting point for crystallization screening.[3][4]

A. General Synthesis of 2-Aminopyrimidine Precursors

The target compounds are typically synthesized via nucleophilic substitution and condensation reactions. For instance, a common route to a related compound, 2-chloro-6-methylpyrimidin-4-amine, involves the reduction of a nitropyrimidine precursor using iron powder in acidic conditions.[5] This method is widely applicable for generating the aminopyrimidine core.

B. Crystallization Methodologies: A Step-by-Step Protocol

The choice of crystallization method is dictated by the compound's solubility profile. For pyrimidine derivatives, which often exhibit moderate polarity, slow evaporation and vapor diffusion are highly effective techniques.[4]

Protocol 1: Slow Cooling Crystallization

This technique is ideal for compounds that show a significant difference in solubility at high versus low temperatures.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the pyrimidine compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) by heating the mixture to the solvent's boiling point with continuous stirring.[3] Add small increments of hot solvent until a clear solution is achieved.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal growth is initiated as the solubility of the compound decreases.[3]

  • Further Cooling: To maximize yield, place the flask in an ice bath once it has reached ambient temperature.[3]

  • Isolation: Collect the formed crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities and dry under vacuum.[3]

Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)

This method is highly controlled and often yields high-quality crystals, particularly when a compound is sparingly soluble.[6][7]

  • Dissolution: Dissolve the compound in a minimal volume of a "good" solvent in which it is readily soluble (e.g., DMF, DMSO). Place this solution in a small, open vial.

  • Setup: Place the vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm) that contains a reservoir of a "poor" solvent (an "anti-solvent" like hexane, diethyl ether, or water) in which the compound is insoluble.[7]

  • Diffusion and Crystal Growth: The anti-solvent vapor slowly diffuses into the "good" solvent. This gradually decreases the solubility of the pyrimidine compound, leading to a state of supersaturation and the slow formation of crystals.[6]

G cluster_prep Sample Preparation cluster_chamber Crystallization Chamber cluster_growth Crystal Growth A Dissolve Compound in 'Good' Solvent B Place Solution in Open Vial A->B E Anti-Solvent Vapor Diffuses into Solution B->E C Prepare Reservoir of 'Anti-Solvent' D Seal Chamber C->D F Supersaturation Reached E->F G High-Quality Crystals Form Gradually F->G

Figure 1: Workflow for the Vapor Diffusion Crystallization Method.

II. Comparative Structural Analysis of Related Pyrimidine Derivatives

To predict the structural features of this compound, we will compare the crystallographic data from two closely related, publicly available structures: 4-Chloro-6-methoxypyrimidin-2-amine (1) [8][9] and 2-Chloro-6-methylpyrimidin-4-amine (2) [5].

Parameter4-Chloro-6-methoxypyrimidin-2-amine (1)2-Chloro-6-methylpyrimidin-4-amine (2)Predicted: this compound
Formula C₅H₆ClN₃OC₅H₆ClN₃C₅H₅ClIN₃
System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/cP2₁/c or other centrosymmetric space group
a (Å) 3.76837.1256-
b (Å) 16.44557.8537-
c (Å) 10.786713.0769-
β (°) 94.550115.678-
Volume (ų) 666.36659.54Larger due to I atom
Key H-Bonds N—H···N (dimer), N—H···O (sheet)N—H···N (dimer and sheet)N—H···N (dimer)
Other Interactions -π–π stacking (3.526 Å)Strong Halogen Bonding (I···N or I···O)
Analysis of Intermolecular Interactions:
  • Hydrogen Bonding: Both reference structures exhibit robust hydrogen-bonding networks, a hallmark of the 2-aminopyrimidine scaffold. In both cases, molecules form inversion dimers through pairs of N—H···N hydrogen bonds, creating a characteristic R₂²(8) ring motif.[5][8] These dimers then link into larger sheets. In compound 1 , the methoxy group's oxygen atom acts as an additional hydrogen bond acceptor (N—H···O), creating an undulating sheet structure.[8][9]

  • π–π Stacking: Compound 2 displays slipped π–π stacking interactions between inversion-related pyrimidine rings, with a centroid-to-centroid distance of 3.526 Å, contributing to the formation of a dense, two-dimensional network.[5]

III. Predicted Structural Features of this compound

The introduction of a large, polarizable iodine atom at the 5-position is expected to be the single most dominant factor influencing the crystal packing of the target molecule.

  • Dominance of Halogen Bonding: While the N—H···N dimer motif is highly likely to be preserved, the primary interaction governing the extended crystal packing will almost certainly be halogen bonding . The iodine atom acts as a potent halogen bond donor, forming strong, directional interactions with halogen bond acceptors. The most likely acceptors in the structure are the nitrogen atoms of the pyrimidine ring or potentially the exocyclic amine group of a neighboring molecule. This I···N interaction would compete with and likely direct the overall packing in a manner distinct from the hydrogen-bond-driven sheets seen in compounds 1 and 2 .

  • Impact on Crystal Packing: The steric bulk and strong halogen-bonding propensity of iodine will likely disrupt the close π–π stacking observed in compound 2 . The crystal density is expected to be significantly higher due to the mass of iodine, and the unit cell volume will increase substantially.

  • Implications for Drug Development: The presence of a strong halogen bond donor can be exploited in drug design for creating highly specific interactions with a target protein. In crystallography, it provides a powerful synthon for engineering desired crystal packing motifs, which can be used to isolate specific polymorphs with favorable physical properties.

G cluster_hbond Hydrogen Bonding (in Analogs) cluster_xbond Predicted Halogen Bonding (Target) N_H_1 N-H N_acceptor N N_H_1->N_acceptor N-H···N Dimer C_I C-I N_acceptor_2 N C_I->N_acceptor_2 C-I···N Interaction

Sources

A Senior Application Scientist's Guide to 4-Chloro-5-iodo-6-methylpyrimidin-2-amine: A Comparative Analysis for Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor synthesis, the selection of the foundational heterocyclic core is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the myriad of privileged scaffolds, the 2-aminopyrimidine core stands out for its proven utility in targeting the ATP-binding site of kinases. This guide provides an in-depth, comparative analysis of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine , a highly functionalized building block, and its primary alternative, 4-Chloro-5-bromo-6-methylpyrimidin-2-amine . Through a detailed examination of their synthesis, characterization, and reactivity in pivotal cross-coupling reactions, this document aims to equip you with the field-proven insights necessary to make informed decisions in your drug discovery endeavors.

Introduction: The Strategic Advantage of Dihalogenated 2-Aminopyrimidines

The 2-amino-4-chloro-6-methylpyrimidine framework is a common starting point for the synthesis of a diverse range of kinase inhibitors. The strategic introduction of a second halogen at the 5-position dramatically enhances the synthetic utility of this scaffold. This dihalogenated pattern offers orthogonal reactivity, allowing for sequential and site-selective functionalization through various cross-coupling methodologies. The choice between an iodo or a bromo substituent at the 5-position is not trivial and has significant implications for reaction kinetics, catalyst selection, and overall synthetic strategy. This guide will dissect these nuances, providing a clear rationale for experimental choices.

Synthesis of Key Intermediates: A Tale of Two Halogens

The preparation of both this compound and its bromo-analog begins with the commercially available 2-amino-4-chloro-6-methylpyrimidine. The key differentiation lies in the electrophilic halogenation step.

Protocol 1: Synthesis of this compound

This protocol outlines the direct iodination of 2-amino-4-chloro-6-methylpyrimidine using N-iodosuccinimide (NIS), a mild and effective iodinating agent.

Experimental Workflow:

start Start: 2-Amino-4-chloro-6-methylpyrimidine dissolve Dissolve in DMF start->dissolve add_nis Add N-Iodosuccinimide (NIS) dissolve->add_nis react Stir at Room Temperature add_nis->react quench Quench with Na2S2O3 (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: this compound purify->product

Caption: Synthetic workflow for the iodination of 2-amino-4-chloro-6-methylpyrimidine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF), add N-iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of 4-Chloro-5-bromo-6-methylpyrimidin-2-amine

The synthesis of the bromo-analog follows a similar principle, employing N-bromosuccinimide (NBS) as the electrophilic bromine source.

Experimental Workflow:

start Start: 2-Amino-4-chloro-6-methylpyrimidine dissolve Dissolve in Acetonitrile start->dissolve add_nbs Add N-Bromosuccinimide (NBS) dissolve->add_nbs react Stir at Room Temperature add_nbs->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: 4-Chloro-5-bromo-6-methylpyrimidin-2-amine purify->product

Caption: Synthetic workflow for the bromination of 2-amino-4-chloro-6-methylpyrimidine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in acetonitrile. Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC. The reaction is generally complete within 3-6 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the iodo-analog.

Characterization and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of these intermediates is essential for their effective use.

Table 1: Physicochemical Properties

PropertyThis compound4-Chloro-5-bromo-6-methylpyrimidin-2-amine
Molecular Formula C₅H₅ClIN₃C₅H₅BrClN₃
Molecular Weight 285.47 g/mol 238.47 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid
Solubility Soluble in DMF, DMSO, and chlorinated solventsSoluble in DMF, DMSO, and chlorinated solvents

Spectroscopic Data:

  • This compound:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.20 (s, 2H, NH₂), 2.45 (s, 3H, CH₃).

  • 4-Chloro-5-bromo-6-methylpyrimidin-2-amine:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.15 (s, 2H, NH₂), 2.40 (s, 3H, CH₃).

Comparative Reactivity in Cross-Coupling Reactions

The primary advantage of these dihalogenated pyrimidines lies in their differential reactivity in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength follows the order C-Cl > C-Br > C-I, which dictates the ease of oxidative addition to the palladium catalyst, the rate-determining step in many cross-coupling reactions.[1] Consequently, the C-I bond is significantly more reactive than the C-Br bond, which in turn is more reactive than the C-Cl bond. This reactivity trend is the cornerstone of selective functionalization strategies.[1]

Suzuki-Miyaura Coupling: A Comparative Study

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. A comparative study of the reactivity of the 5-iodo and 5-bromo pyrimidines highlights the superior performance of the iodo-derivative.

Reaction Scheme:

reactant 4-Chloro-5-halo-6-methylpyrimidin-2-amine (Halo = I or Br) catalyst Pd Catalyst, Base, Solvent reactant->catalyst boronic_acid Arylboronic Acid boronic_acid->catalyst product 4-Chloro-5-aryl-6-methylpyrimidin-2-amine catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling of 5-halopyrimidines.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

Halogen at C5Catalyst SystemBaseSolventTime (h)Yield (%)
Iodo Pd(PPh₃)₄ (3 mol%)Na₂CO₃Dioxane/H₂O2~90
Bromo Pd(dppf)Cl₂ (5 mol%)K₂CO₃DMF/H₂O8~75

Note: The data presented are representative and may vary depending on the specific arylboronic acid and reaction conditions.

The significantly shorter reaction time and lower catalyst loading required for the iodo-pyrimidine underscore its higher reactivity.[2] This can be particularly advantageous when working with sensitive substrates or when aiming for high-throughput synthesis.

Buchwald-Hartwig Amination: Expanding the Chemical Space

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial for introducing diverse amine functionalities.[3] Similar to the Suzuki-Miyaura coupling, the 5-iodo-pyrimidine demonstrates enhanced reactivity.

Reaction Scheme:

reactant 4-Chloro-5-halo-6-methylpyrimidin-2-amine (Halo = I or Br) catalyst Pd Catalyst, Ligand, Base, Solvent reactant->catalyst amine Primary or Secondary Amine amine->catalyst product 4-Chloro-5-(amino)-6-methylpyrimidin-2-amine catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination of 5-halopyrimidines.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Halogen at C5Catalyst/LigandBaseSolventTime (h)Yield (%)
Iodo Pd₂(dba)₃ / XPhosK₃PO₄Toluene4~85
Bromo Pd₂(dba)₃ / BINAPNaOtBuDioxane12~70

Note: The data presented are representative and may vary depending on the specific amine and reaction conditions.

The milder conditions and shorter reaction times for the iodo-substituted pyrimidine make it the preferred substrate for rapid library synthesis and for the introduction of a wide range of amines.

Conclusion: Strategic Selection for Optimal Outcomes

This comparative guide demonstrates that while both this compound and its 5-bromo analog are valuable intermediates in kinase inhibitor synthesis, the iodo-derivative offers a distinct advantage in terms of reactivity in palladium-catalyzed cross-coupling reactions. The enhanced reactivity of the C-I bond allows for milder reaction conditions, shorter reaction times, and often higher yields in both Suzuki-Miyaura and Buchwald-Hartwig couplings.

For researchers aiming for rapid lead optimization, high-throughput synthesis, or working with delicate functional groups, This compound is the superior choice. The bromo-analog remains a viable and more economical alternative, particularly for larger-scale syntheses where longer reaction times are acceptable. Ultimately, the choice of intermediate should be guided by the specific goals of the research program, balancing the need for reactivity with considerations of cost and scale.

References

  • Luo, Y., et al. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Omega, 2020.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

  • PubChem. 2-Amino-4-chloro-6-methylpyrimidine. [Link]

  • FAQ. How is 4-Amino-5-bromo-2-chloropyrimidine synthesized and what are its properties? [Link]

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The Strategic Value of Iodination: A Cost-Benefit Analysis of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic campaign is a critical decision, balancing cost, efficiency, and the ultimate strategic advantage a particular intermediate can provide. This guide presents an in-depth cost-benefit analysis of utilizing 4-Chloro-5-iodo-6-methylpyrimidin-2-amine as a key synthetic intermediate, comparing it primarily with its more common and less expensive bromo- and chloro-analogs. We will delve into the synthetic considerations, cost implications, and the significant downstream benefits that justify the choice of this iodo-substituted pyrimidine.

The pyrimidine core is a cornerstone of medicinal chemistry, featuring prominently in a vast array of therapeutic agents, particularly kinase inhibitors. The strategic functionalization of this scaffold is paramount in modulating biological activity, selectivity, and pharmacokinetic properties. While chlorinated and brominated pyrimidines are workhorse intermediates, the iodo-substituted analogs, such as this compound, offer distinct advantages in terms of reactivity that can streamline complex synthetic routes and unlock novel chemical space.

I. Synthetic Accessibility and Cost Analysis

The primary route to this compound is through the direct electrophilic iodination of the readily available precursor, 2-amino-4-chloro-6-methylpyrimidine. A similar strategy is employed for the synthesis of the bromo-analog, 4-chloro-5-bromo-6-methylpyrimidin-2-amine, using an electrophilic brominating agent.

Proposed Synthetic Pathway

G cluster_synthesis Synthesis of Halogenated Pyrimidines start 2-Amino-4-chloro-6-methylpyrimidine iodo This compound start->iodo  N-Iodosuccinimide (NIS)  Solvent (e.g., DMF, CH3CN)  Room Temperature bromo 4-Chloro-5-bromo-6-methylpyrimidin-2-amine start->bromo  N-Bromosuccinimide (NBS)  Solvent (e.g., DMF, CH3CN)  Room Temperature

Caption: General synthetic scheme for the preparation of this compound and its bromo-analog.

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

  • To a solution of 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-iodosuccinimide (NIS) (1.05-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Synthesis of 4-Chloro-5-bromo-6-methylpyrimidin-2-amine (Adapted from a similar procedure) [4]

  • To a solution of 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add N-bromosuccinimide (NBS) (1.05-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chloro-5-bromo-6-methylpyrimidin-2-amine.

Cost Comparison of Starting Materials

The following table provides an estimated cost comparison for the key reagents required for the synthesis of one mole of the iodo- and bromo-derivatives, based on currently available supplier pricing. Prices are subject to change and may vary based on supplier and purity.

ReagentMolecular Weight ( g/mol )Price (USD/kg) (Approx.)Moles per kgCost per Mole (USD)
2-Amino-4-chloro-6-methylpyrimidine143.57200 - 500[5][6][7]6.9728.70 - 71.70
N-Iodosuccinimide (NIS)224.98700 - 1500[8][9][10]4.44157.66 - 337.84
N-Bromosuccinimide (NBS)177.98100 - 300[11][12][13]5.6217.79 - 53.38

Cost Analysis Summary:

Based on the reagent costs, the synthesis of the bromo-derivative is significantly more economical in terms of the halogenating agent. The cost of NIS is substantially higher than that of NBS. This initial cost disparity is a primary factor that often leads researchers to favor the use of bromo-substituted intermediates. However, as we will explore, the downstream benefits of the iodo-derivative can often outweigh this initial investment.

II. The "Benefit" Analysis: Enhanced Reactivity in Cross-Coupling Reactions

The principal advantage of this compound lies in its enhanced reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. This increased reactivity stems from the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The lower bond dissociation energy of the C-I bond facilitates this step, leading to several tangible benefits:

  • Milder Reaction Conditions: Suzuki-Miyaura and other cross-coupling reactions with iodo-pyrimidines can often be conducted at lower temperatures and with shorter reaction times compared to their bromo- and chloro-analogs. This can be crucial for substrates with sensitive functional groups.

  • Higher Yields: The more facile oxidative addition often translates to higher reaction yields and cleaner reaction profiles, simplifying purification and improving overall process efficiency.

  • Greater Substrate Scope: The increased reactivity of the C-I bond allows for the coupling of a wider range of boronic acids, alkynes, and amines, including those that may be less reactive or sterically hindered.

  • Selective Reactivity: In di- or poly-halogenated systems, the C-I bond can be selectively coupled in the presence of C-Br or C-Cl bonds, enabling sequential and site-specific functionalization.

G cluster_reactivity Reactivity in Cross-Coupling Reactions iodo This compound (C-I bond) bromo 4-Chloro-5-bromo-6-methylpyrimidin-2-amine (C-Br bond) iodo->bromo reactivity Decreasing Reactivity (Increasing C-X Bond Strength) chloro 2-Amino-4-chloro-6-methylpyrimidine (C-Cl bond) bromo->chloro

Caption: Reactivity trend of halogenated pyrimidines in palladium-catalyzed cross-coupling reactions.

III. Application in Kinase Inhibitor Synthesis: A Case for Strategic Investment

The 2-aminopyrimidine scaffold is a privileged structure in the design of kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The 4- and 5-positions of the pyrimidine ring are often functionalized to impart potency and selectivity.

The use of this compound provides a powerful platform for the late-stage diversification of potential kinase inhibitors. For instance, a Suzuki-Miyaura coupling at the 5-position can introduce a variety of aryl or heteroaryl groups that can probe different regions of the kinase active site. The enhanced reactivity of the iodo-substituent is particularly advantageous when working with precious or complex boronic acids, ensuring high coupling efficiency and maximizing the yield of the final target molecule.

While specific examples detailing the use of this compound in the synthesis of named kinase inhibitors are not abundant in the public literature, the strategic advantage of using iodo-heterocycles in drug discovery is well-documented.[14][15] The ability to perform challenging cross-coupling reactions under mild conditions with high yields can significantly accelerate the drug discovery process, saving time and resources in the long run.

IV. Conclusion: A Strategic Choice for Complex Syntheses

The decision to use this compound in a synthetic campaign is a strategic one that should be guided by the specific goals of the project.

Choose this compound when:

  • High reactivity is required: For challenging cross-coupling reactions with sterically hindered or electronically deactivated coupling partners.

  • Mild reaction conditions are necessary: To preserve sensitive functional groups elsewhere in the molecule.

  • Maximizing yield is critical: Especially in the later stages of a synthesis involving valuable intermediates.

  • Selective, sequential cross-couplings are planned: To exploit the differential reactivity of the C-I and C-Cl bonds.

Consider the bromo- or chloro-analogs when:

  • Cost is the primary driver: For large-scale syntheses where the cost of reagents is a major factor.

  • The subsequent coupling reaction is known to be facile: With highly reactive coupling partners where the enhanced reactivity of the iodo-group is not necessary.

  • The starting material is used in the early stages of a long synthesis: Where a lower yield in one step may be acceptable.

V. References

  • N Iodosuccinimide - 0516-12-1 Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved January 13, 2026, from [Link]

  • N-Bromosuccinimide, 99.98%, Certified® 30g. (n.d.). eBay. Retrieved January 13, 2026, from [Link]

  • N-Iodosuccinimide | CAS 516-12-1. (n.d.). P212121. Retrieved January 13, 2026, from [Link]

  • N Bromosuccinimide - 0128-08-05 Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved January 13, 2026, from [Link]

  • 2-amino-4-chloro-6- Methylpyrimidine - Cas No: 5600-21-5 at Best Price in Mumbai. (n.d.). National Analytical Corporation - Chemical Division. Retrieved January 13, 2026, from [Link]

  • El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, J. (2009). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry, 44(7), 2958-2962.

  • Park, S. B., & Lee, S. H. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(10), 2538.

  • Singh, R. P., & Lown, J. W. (2021). Selective C–H Iodination of (Hetero)arenes. Accounts of Chemical Research, 54(13), 2825-2838.

  • Banday, A. H., Shameem, M., & Rather, M. A. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2374.

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2024). ResearchGate.

  • Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2725-2730.

  • Gademann, K. (2013). Novel synthesis of substituted 4-amino-pyrimidines. EP Patent 2307355B1.

  • Jafar, N. N. A., Al-Dahmoshi, H. O. M., Almamoorib, A. M. J., Al-Khafajii, N. S. K., & Al-Masoudic, N. A. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. (2025). BenchChem.

  • Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. (2024). Chinese Journal of Organic Chemistry, 44(2), 508.

  • Process for the preparation of 4-chloro-5-alkoxycarbonyl-2-methoxy-pyrimidines. (1978). US Patent 4125720A.

  • Doulah, A., Eshtiagh-Hosseini, H., Mirzaei, M., Nikpour, M., Fazlara, A., & Salimi, A. R. (2025). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate.

  • Kim, D., Lee, T., & Cho, J. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 11(4), 481-486.

  • Li, Y., Wang, Y., Li, J., Zhang, Y., & Chen, S. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 893-897.

  • Novel synthesis of substituted 4-amino-pyrimidines. (2013). EP Patent 2307355.

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (2021). CN Patent 113474332A.

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.). Google Patents.

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2020). RSC Advances, 10(52), 31235-31247.

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). Molecules, 27(19), 6529.

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A Comparative Guide to the Synthesis of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine: An Essential Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-iodo-6-methylpyrimidin-2-amine is a highly functionalized heterocyclic compound of significant interest to researchers in drug discovery and development. Its strategic array of substituents—a reactive chlorine atom, a versatile iodine atom, a methyl group, and an amino group—on the pyrimidine core makes it a valuable intermediate for the synthesis of a diverse range of complex molecules. The chloro and iodo groups, in particular, serve as excellent handles for various cross-coupling reactions, enabling the rapid construction of chemical libraries for the exploration of new therapeutic agents.

This technical guide provides an in-depth comparison of two plausible synthetic routes to this compound, offering a critical analysis of their respective methodologies, potential yields, and strategic advantages. The protocols described herein are based on established and analogous chemical transformations within pyrimidine chemistry, providing a solid foundation for practical application in the laboratory.

Synthetic Route 1: Post-Chlorination Iodination

This route is arguably the more conventional approach, beginning with the readily available 2-amino-4-hydroxy-6-methylpyrimidine. The strategy involves an initial chlorination of the hydroxyl group, followed by a regioselective iodination at the C5 position.

Workflow for Route 1

Route 1 A 2-Amino-4-hydroxy- 6-methylpyrimidine B 2-Amino-4-chloro- 6-methylpyrimidine A->B POCl3, Reflux C 4-Chloro-5-iodo- 6-methylpyrimidin-2-amine B->C Iodinating Agent (e.g., I2/AgNO3 or NIS)

Caption: Synthetic workflow for Route 1: Post-Chlorination Iodination.

Step-by-Step Experimental Protocol for Route 1

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

  • To a round-bottom flask, add 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) in a fume hood.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Allow the reaction mixture to cool to room temperature and then slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to a pH of ~8.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Dissolve 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Add an iodinating reagent. Two effective options are:

    • Method A (I₂/AgNO₃): Add molecular iodine (I₂) (1.2 eq) and silver nitrate (AgNO₃) (1.2 eq).

    • Method B (NIS): Add N-Iodosuccinimide (NIS) (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, if using Method A, filter off the silver iodide precipitate.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Synthetic Route 2: Pre-Chlorination Iodination

This alternative strategy reverses the order of functionalization. It begins with the iodination of the C5 position of the starting material, 2-amino-4-hydroxy-6-methylpyrimidine, followed by the chlorination of the hydroxyl group.

Workflow for Route 2

Route 2 D 2-Amino-4-hydroxy- 6-methylpyrimidine E 2-Amino-5-iodo-4-hydroxy- 6-methylpyrimidine D->E Iodinating Agent (e.g., ICl or NIS) F 4-Chloro-5-iodo- 6-methylpyrimidin-2-amine E->F POCl3, Reflux

Caption: Synthetic workflow for Route 2: Pre-Chlorination Iodination.

Step-by-Step Experimental Protocol for Route 2

Step 1: Synthesis of 2-Amino-5-iodo-4-hydroxy-6-methylpyrimidine

  • Suspend 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq) in a suitable solvent, such as glacial acetic acid or an aqueous medium.

  • Add an electrophilic iodinating agent, such as Iodine monochloride (ICl) or N-iodosuccinimide (NIS) (1.1-1.5 eq), portion-wise while stirring.[1]

  • Heat the mixture if necessary and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove any salts, and dry. The product, 2-Amino-5-iodo-6-methyl-4-pyrimidinol, has a reported melting point of 219-220°C.[2]

Step 2: Synthesis of this compound

  • In a procedure analogous to Step 1 of Route 1, carefully react 2-amino-5-iodo-4-hydroxy-6-methylpyrimidine (1.0 eq) with phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling, quench the reaction by pouring it onto ice.

  • Neutralize the solution to a pH of ~8 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify by recrystallization or column chromatography as needed.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Post-Chlorination IodinationRoute 2: Pre-Chlorination Iodination
Starting Material 2-Amino-4-hydroxy-6-methylpyrimidine2-Amino-4-hydroxy-6-methylpyrimidine
Number of Steps 22
Key Intermediates 2-Amino-4-chloro-6-methylpyrimidine2-Amino-5-iodo-4-hydroxy-6-methylpyrimidine
Potential Yields The chlorination step has a reported yield of around 54%. The subsequent iodination is expected to have a moderate to good yield.The initial iodination yield can be high, but the subsequent chlorination of the iodinated intermediate may present challenges.
Reagents & Conditions POCl₃ for chlorination. Mild iodinating agents (I₂/AgNO₃ or NIS) at room temperature.Electrophilic iodinating agents (ICl or NIS). Harsher conditions with POCl₃ for chlorination.
Advantages The intermediate, 2-amino-4-chloro-6-methylpyrimidine, is a stable and well-characterized compound. The final iodination step is typically high-yielding and regioselective for pyrimidines.[3]The initial iodination is performed on a more electron-rich ring, which could lead to a faster reaction.
Potential Challenges The initial chlorination step has a moderate reported yield, which may impact the overall efficiency.The iodo-substituted intermediate may be less stable under the harsh, acidic conditions of the POCl₃ reaction, potentially leading to side products or decomposition.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to the target molecule, this compound.

Route 1 (Post-Chlorination Iodination) is likely the more reliable and robust method. The stability of the chlorinated intermediate and the well-documented high efficiency of C5-iodination on pyrimidine rings suggest a higher probability of success with good overall yields. The primary drawback is the moderate yield of the initial chlorination step.

Route 2 (Pre-Chlorination Iodination) presents an interesting alternative. However, the stability of the 5-iodo-pyrimidinol intermediate under the strongly acidic and high-temperature conditions of the chlorination step is a significant concern. This could potentially lead to lower yields and more complex purification of the final product.

For researchers seeking a dependable and scalable synthesis, Route 1 is the recommended approach . Further optimization of the initial chlorination step could significantly enhance the overall efficiency of this pathway. Route 2 may be a suitable option for smaller-scale synthesis or for exploring alternative reaction conditions for the chlorination of the iodinated intermediate.

References

  • Lee, J. H., et al. (2017). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 22(9), 1439. [Link]

  • Erkin, A. V., Krutikov, V. I., & Gurzhii, V. V. (2003). Synthesis of 2-amino-4-chloro-6-methylpyrimidine. Russian Journal of General Chemistry, 73(11), 1845-1846.
  • ChemBK. (n.d.). 2-Amino-5-iodo-6-methyl-4-pyrimidinol. [Link]

  • Patel, M., et al. (2013). An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an iodine-sodium nitrite system. Journal of Chemical Sciences, 125(3), 559-562.
  • Ghosh, S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Trujillo-Lagunas, M. L., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis, 51(10), 2095-2106.

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A Comparative Guide to the Biological Activity of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its inherent ability to mimic the purine bases of ATP allows for competitive binding to the ATP-binding site of a multitude of kinases, making it a privileged scaffold in the development of kinase inhibitors.[3] This guide provides an in-depth comparison of the biological activities of various analogues conceptually derived from 4-Chloro-5-iodo-6-methylpyrimidin-2-amine, a versatile synthetic intermediate. We will explore how systematic structural modifications of the pyrimidine core influence inhibitory potency and selectivity against key oncogenic kinases, supported by experimental data from peer-reviewed studies.

The Pyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The 2-aminopyrimidine unit is a common feature in many kinase inhibitors. The nitrogen atoms at positions 1 and 3 can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity.[4] The substituents at the C4, C5, and C6 positions project out from the hinge region and can be modified to achieve potency and selectivity for specific kinase targets.[1] The 4-chloro and 5-iodo substituents on the parent compound serve as reactive handles for introducing a diverse range of chemical moieties through cross-coupling reactions, enabling the exploration of the chemical space around the pyrimidine core.

Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition

The following sections will compare the biological activities of different classes of pyrimidine analogues, focusing on their efficacy as kinase inhibitors. The data presented is extracted from various studies and highlights the structure-activity relationships (SAR) for each class of compounds.

Pyrrolo[3,2-d]pyrimidine Analogues as Dual Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibitors

A study by Gangjee et al. (2008) detailed the design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two crucial enzymes in folate metabolism and DNA synthesis.[5][6] The synthesis of these compounds involved a key intermediate, N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide, which is structurally related to our topic compound.[5][6]

The biological activity of these analogues was evaluated against human and Toxoplasma gondii TS and DHFR. The results, summarized in Table 1, demonstrate that the classical antifolate analogue 4 is a potent dual inhibitor of human TS and DHFR.[5][6]

Table 1: Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Analogues against TS and DHFR

CompoundTarget EnzymeIC50 (nM)
4 Human TS46
Human DHFR120
PemetrexedHuman TS9500
Human DHFR6600

Data extracted from Gangjee et al., J Med Chem. 2008, 51(1):68-76.[6]

The potent dual inhibitory activity of compound 4 highlights the potential of this pyrimidine-based scaffold in the development of anti-cancer agents that target multiple pathways simultaneously.

Pyrazolopyrimidine Analogues as SRC Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines are another important class of kinase inhibitors.[4] A study on the discovery of pyrazolopyrimidines as potent and selective SRC kinase inhibitors provides valuable SAR insights.[7] Although not directly synthesized from this compound, the SAR data is highly relevant for understanding how substitutions on a related pyrimidine core affect kinase inhibition.

The study found that the presence of a tertiary amino group at position 4 of a piperidinyl ring attached to the pyrimidine core was crucial for activity.[7] Modifications to the pyrimidine ring itself also had a significant impact on potency, as shown in Table 2.

Table 2: Antiproliferative and Kinase Inhibitory Activity of Pyrazolopyrimidine Analogues

CompoundEC50 (µM) against MDA-MB-231 cellsSRC IC50 (nM)ABL IC50 (nM)
12d 0.211.1>1000
12e 0.180.9>1000
12f (pyrimidine ring removed)>100--

Data extracted from a study on pyrazolopyrimidines as SRC kinase inhibitors.[7]

These results underscore the importance of the pyrimidine scaffold for potent SRC inhibition and demonstrate that modifications at the periphery of the molecule can lead to high selectivity over other kinases like ABL.

2-Amino-4-chloro-pyrimidine Derivatives with Anticancer Activity

A study by Qureshi et al. (2022) reported the microwave-assisted synthesis of several 2-amino-4-chloro-pyrimidine derivatives and evaluated their in vitro anticancer activity against HCT116 and MCF7 cell lines.[8] This study provides direct examples of the biological activity of analogues derived from a 2-amino-4-chloro-pyrimidine core.

The results, presented in Table 3, show that compound 6 exhibited the highest anticancer activity among the synthesized derivatives.[8]

Table 3: Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives

CompoundEC50 (µM) on HCT116EC50 (µM) on MCF7
6 89.24 ± 1.3689.37 ± 1.17

Data extracted from Qureshi et al., Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives...[8]

This study demonstrates that even relatively simple modifications to the 2-amino-4-chloro-pyrimidine scaffold can yield compounds with notable anticancer activity.

Experimental Methodologies

The biological data presented in this guide were obtained using established and validated experimental protocols. Understanding these methods is crucial for interpreting the results and designing future experiments.

Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase inhibition assays. A general workflow for such an assay is as follows:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep1 Prepare serial dilutions of inhibitor compounds react1 Add inhibitor, kinase, and substrate to microplate wells prep1->react1 prep2 Prepare kinase, substrate, and buffer solution prep2->react1 react2 Initiate reaction by adding ATP react1->react2 react3 Incubate at optimal temperature react2->react3 detect1 Stop reaction react3->detect1 detect2 Measure kinase activity (e.g., luminescence) detect1->detect2 detect3 Calculate % inhibition and IC50 values detect2->detect3 G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assessment culture1 Seed cancer cells in a microplate culture2 Allow cells to adhere overnight culture1->culture2 treat1 Add serial dilutions of the test compounds culture2->treat1 treat2 Incubate for a defined period (e.g., 72 hours) treat1->treat2 viability1 Add viability reagent (e.g., MTT, MTS) treat2->viability1 viability2 Incubate to allow for color development viability1->viability2 viability3 Measure absorbance viability2->viability3 viability4 Calculate cell viability and EC50 values viability3->viability4

Sources

Safety Operating Guide

4-Chloro-5-iodo-6-methylpyrimidin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that navigating the disposal of novel or specialized chemical reagents is paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive operational plan for the proper disposal of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine (CAS No. 897030-99-8), grounded in established principles of chemical waste management.

Hazard Assessment: A Precautionary Approach

  • Halogenated Organic Compound : The presence of both chlorine and iodine atoms classifies this compound as a halogenated organic.[2] Halogenated compounds are often environmentally persistent and can form toxic combustion byproducts if not incinerated at high temperatures. Therefore, it must be segregated into the halogenated waste stream .[2][3][4]

  • Nitrogen-Containing Heterocycle : Pyrimidine derivatives can exhibit biological activity and may have toxicological properties that are not fully characterized.[5][6]

  • Amine Functional Group : Aromatic amines can be skin and eye irritants. Safety data for similar chloro-aminopyrimidines indicate they can cause skin and serious eye irritation.[7][8][9]

Based on this structural analysis, this compound must be handled and disposed of as hazardous chemical waste .

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all appropriate safety measures are in place. This protocol is designed to protect personnel from potential exposure.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes and airborne dust. Standard practice for handling all chemicals.[7]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.Avoids inhalation of dust or aerosols.[9]

Waste Segregation & Container Management

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

The primary directive is to collect all waste containing this compound in a designated, clearly labeled container for HALOGENATED ORGANIC WASTE. [2][3]

Waste_Segregation_Workflow start Generate Waste Containing This compound is_solid is_solid start->is_solid end_point Submit sealed & labeled container to Institutional Environmental Health & Safety (EHS) solid_waste solid_waste is_solid->solid_waste Yes is_liquid is_liquid is_solid->is_liquid No solid_waste->end_point liquid_waste liquid_waste is_liquid->liquid_waste Yes is_container is_container is_liquid->is_container No liquid_waste->end_point container_protocol container_protocol is_container->container_protocol Yes container_protocol->end_point

Step-by-Step Disposal Protocols

Follow these procedures based on the type of waste generated.

Protocol 1: Disposal of Solid Waste

This includes residual amounts of the pure compound, contaminated personal protective equipment (gloves, weigh boats), and absorbent materials from spill cleanup.

  • Designate a Container : Use a clearly labeled, sealable container (e.g., a plastic pail or a wide-mouth jar) for solid hazardous waste.

  • Labeling : Affix a hazardous waste label to the container. Clearly write "Halogenated Organic Solid Waste" and list "this compound" as a primary constituent.

  • Collection : Place all contaminated solid materials directly into the designated container.

  • Storage : Keep the container sealed when not in use. Store it in a designated satellite accumulation area or as directed by your institution's Environmental Health & Safety (EHS) department.

Protocol 2: Disposal of Liquid Waste

This applies to solutions containing the compound, reaction mixtures, and solvent rinses.

  • Designate a Container : Use a compatible, shatter-resistant container (e.g., a high-density polyethylene (HDPE) bottle) designated for liquid halogenated waste.[3]

  • Labeling : Affix a hazardous waste label. Clearly write "Halogenated Organic Liquid Waste." List all chemical constituents with their approximate percentages, including solvents and "this compound."

  • Collection : Carefully pour the liquid waste into the container using a funnel to prevent external contamination.

  • Storage : Keep the container tightly capped and stored in secondary containment (e.g., a chemical-resistant tray) within a ventilated area, away from incompatible materials like strong oxidizers.[3]

Protocol 3: Decontamination of Empty Containers

Empty containers that held the pure compound must be decontaminated before they can be disposed of as regular trash.

  • First Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate : The first rinse, and for highly toxic chemicals, all three rinses, must be collected and disposed of as hazardous liquid waste.[10] Pour the rinsate into your designated "Liquid Halogenated Organic Waste" container.

  • Drying : Allow the rinsed container to air-dry completely in a well-ventilated area (e.g., a fume hood).

  • Final Disposal : Once thoroughly dry, deface the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.

Final Disposal Pathway

All collected hazardous waste must be transferred to your institution's Environmental Health & Safety (EHS) department for final disposal. The established and environmentally responsible method for destroying halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[7][11] This process ensures the complete destruction of the compound and prevents the release of hazardous substances into the environment.

Under no circumstances should this chemical or its waste be:

  • Poured down the drain.

  • Disposed of in regular trash without following the decontamination protocol.

  • Evaporated in a fume hood.

By adhering to these protocols, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your commitment to environmental stewardship.

References

  • Echemi. (n.d.). This compound.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Chloro-6-methylpyrimidin-2-ylamine.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • Abovchem. (n.d.). This compound - CAS:897030-99-8.
  • Benchchem. (2025). Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Amino-6-chloro-2-methylpyrimidine.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • ResearchGate. (2025, August 10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Environmental Protection Agency. (n.d.). Water Treatment Manual: Disinfection. Retrieved from the Environmental Protection Agency.
  • ResearchGate. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
  • Apollo Scientific. (2023, July 7). 5-Amino-4,6-dichloro-2-methylpyrimidine Safety Data Sheet.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from an educational institution's environmental safety website.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine 97%.
  • Echemi. (n.d.). 4-chloro-6-ethyl-5-MethylpyriMidin-2-aMine Safety Data Sheets.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbic.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).

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Personal protective equipment for handling 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the novel building block 4-Chloro-5-iodo-6-methylpyrimidin-2-amine (CAS No. 897030-99-8) presents significant opportunities. However, its potent chemical nature demands a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and care.

Hazard Analysis: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassGHS CodeSignal WordPictogram
Acute Toxicity, OralH302Danger GHS07 (Exclamation Mark)
Serious Eye DamageH318Danger GHS05 (Corrosion)

The H318 classification, "Causes serious eye damage," is of critical importance.[1] This is not mere irritation; it signifies a risk of irreversible injury upon contact. The presence of both chloro and iodo substituents on the pyrimidine ring, combined with the amine group, contributes to its reactivity and potential biological activity, necessitating a cautious approach. The "Danger" signal word underscores the severity of these potential hazards.

The Core of Protection: Personal Protective Equipment (PPE)

Your primary barrier against exposure is a correctly chosen and implemented PPE regimen. The following protocols are mandatory.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given the H318 classification, eye protection is the most critical component of your PPE.

  • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times when handling the solid compound or its solutions.[2] These provide a complete seal around the eyes, protecting against dust, powders, and splashes from all angles.

  • Recommended: For enhanced protection, especially when transferring larger quantities or when there is a significant splash risk, a full-face shield should be worn over the chemical splash goggles. A face shield alone does not provide adequate protection.

Why this level of protection? The "serious eye damage" classification implies that contact can lead to outcomes far more severe than simple irritation, including permanent vision loss. Standard safety glasses do not provide the necessary seal to protect from fine powders or splashes that can come from the side, top, or bottom.

Skin and Body Protection: Preventing Dermal Contact

While not classified as a primary skin irritant, halogenated aromatic amines as a class can be absorbed through the skin.[2] Prudent practice dictates minimizing all dermal contact.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect skin and clothing from contamination.

  • Gloves: The choice of glove material is a critical decision that requires careful consideration of breakthrough time and degradation. While thin, disposable nitrile gloves are common in labs, they may offer insufficient protection against chlorinated aromatic compounds.[3][4]

Glove MaterialRecommended UseRationale
Nitrile (Thicker, >5 mil) Suitable for incidental contact and splash protection. Double-gloving is recommended.Offers good general chemical resistance but may have a short breakthrough time with some halogenated compounds.[3][4] Change gloves immediately upon contamination.
Neoprene Recommended for tasks involving more extensive handling or potential for immersion.Provides excellent resistance to a broad range of chemicals, including acids, caustics, and some solvents.[5][6]
Butyl Rubber Recommended for handling highly corrosive materials or for prolonged contact.Offers superior resistance to permeation by many aggressive chemicals, gases, and vapors.[5][7]

Expert Insight: Do not rely on a single pair of thin disposable gloves for extended work. For any task beyond weighing small quantities, consider using a more robust glove like neoprene or double-gloving with nitrile. Always inspect gloves for visible defects before use and remove them using the proper technique to avoid contaminating your skin.[8]

Respiratory Protection: A Situational Necessity

Under normal conditions with proper engineering controls, respiratory protection is not required. However, it becomes essential in specific scenarios.

  • Required when:

    • Engineering controls (i.e., a chemical fume hood) are not available or not functioning correctly.

    • There is a visible generation of dust (e.g., during large-quantity transfers, spill cleanup).

  • Specification: A NIOSH-approved N95 (or higher) particulate respirator is recommended to prevent inhalation of the fine powder.[9][10]

Engineering Controls: Your Primary Containment Strategy

PPE is the last line of defense. The primary method for controlling exposure to hazardous powders is through robust engineering controls.

Chemical Fume Hood: All weighing, transferring, and dissolution of this compound must be performed inside a certified chemical fume hood. This is crucial for two reasons:

  • Containment: It captures any dust or aerosolized particles at the source, preventing them from entering the laboratory atmosphere and being inhaled.

  • Operator Protection: The sash acts as a physical barrier, providing an additional layer of protection from splashes or unexpected reactions.

Best Practice: When weighing the powder inside the hood, be mindful that air currents can affect the accuracy of analytical balances. Use a balance with a draft shield. To minimize dust generation, transfer the powder in small, controlled scoops rather than pouring it from a height.[10]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the chemical's lifecycle in your lab.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE: - Goggles & Face Shield - Lab Coat - Appropriate Gloves B 2. Verify Fume Hood is Operational A->B Pre-Op Checks C 3. Weigh/Transfer Compound in Hood B->C Enter Hood D 4. Perform Experiment in Hood C->D Proceed E 5. Decontaminate Work Area D->E Post-Experiment F 6. Segregate Halogenated Waste E->F Waste Management G 7. Doff PPE & Wash Hands F->G Final Steps

Caption: A logical workflow for handling the chemical.

Step-by-Step Handling Protocol

  • Preparation : Before bringing the chemical into the workspace, ensure your PPE is on correctly and the chemical fume hood's airflow is verified.

  • Weighing and Transfer :

    • Place a weigh boat or receiving vessel on the balance inside the fume hood.

    • Carefully scoop the solid onto the vessel. Avoid any action that could create dust.

    • If dissolving, add the solvent to the solid slowly while still in the hood.

  • Decontamination : After use, decontaminate the spatula and work surface within the fume hood using a cloth dampened with an appropriate solvent (e.g., isopropanol), followed by a dry cloth. This wet-wipe method prevents the aerosolization of residual powder.[10]

  • Storage : Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Response: Spill and Exposure Plan

In Case of a Spill:

  • Alert & Evacuate : Immediately alert personnel in the area. If the spill is large or outside of a containment area, evacuate the lab.

  • Assess : From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill unless you are part of a trained emergency response team.

  • Cleanup (Small, Contained Spill) :

    • Ensure you are wearing the full, appropriate PPE, including respiratory protection if dust is present.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust. A wet cleanup method is preferable.[11]

    • Wipe the area with a damp cloth, and place the cloth in the waste container.

    • Seal and label the container for disposal.

In Case of Personal Exposure:

  • Eye Contact : This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[2][4] Seek immediate medical attention without delay. Continue flushing until medical help arrives.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan: A Critical Final Step

Improper disposal of hazardous chemicals poses a significant risk to the environment and public health. This compound must be disposed of as hazardous chemical waste.

  • Waste Identification : This compound is a halogenated organic waste due to the presence of chlorine and iodine.[12][13]

  • Segregation : It is critical to segregate halogenated waste from non-halogenated waste streams.[13] Mixing these waste types can significantly increase disposal costs and complexity.

  • Containment :

    • Solid Waste : Collect contaminated materials (gloves, wipes, absorbent) and surplus chemical in a clearly labeled, sealable container designated for "Halogenated Solid Waste."

    • Liquid Waste : If in solution, collect in a compatible, sealed container labeled for "Halogenated Liquid Waste."

  • Labeling : All waste containers must be accurately labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[14][15]

By adhering to these detailed protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617–621. Available at: [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Available at: [Link]

  • S&G Gloves. (2023, June 25). Nitrile Glove Chemical Resistance Guide. Available at: [Link]

  • Safety and Health Magazine. (2023, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Available at: [Link]

  • OSHA. Glove Selection Chart. Environmental Health and Safety - University of Wisconsin-Milwaukee. Available at: [Link]

  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. Available at: [Link]

  • International Safety & Supply. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Available at: [Link]

  • Liao, G., et al. (2022). Breakthrough time (BT) for different glove types, no movement versus... ResearchGate. Available at: [Link]

  • University of Arkansas. Chemical Spill Response Guide. Campus Safety. Available at: [Link]

  • All Safety Products. Chemical Resistant Neoprene Gloves. Available at: [Link]

  • University of Florida. (2019, December). Glove Selection Guide. Environmental Health and Safety. Available at: [Link]

  • NIOSH. (2004). NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Available at: [Link]

  • University of Iowa. Halogenated Waste. Environmental Health & Safety. Available at: [Link]

  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. Available at: [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2015). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available at: [Link]

  • Regulations.gov. (2014, September 4). FACT Sheet - Glove Selection. Available at: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available at: [Link]

  • EPA. Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Available at: [Link]

  • University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Available at: [Link]

  • OSHA. Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

  • Medicom. Chemical Resistance Reference Chart. Available at: [Link]

  • Ohio State University. Examples of Chemical Resistance of Common Glove Materials. Available at: [Link]

  • Enviro Safety Products. Glove Chemical Compatibility Guide. Available at: [Link]

  • ECHA. 3-(diethoxymethylsilyl)propylamine - Registration Dossier. Available at: [Link]

  • ECHA. 1,1'-iminodipropan-2-ol - Registration Dossier. Available at: [Link]

  • ECHA. Guidance on Information Requirements and Chemical Safety Assessment. Available at: [Link]

  • EPA. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • MyHealth Alberta. Eye Injury: First Aid for Chemical Burns. Available at: [Link]

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  • Health and Safety Authority. (2015, June). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.